N-Formylkynurenine
Description
This compound has been reported in Arabidopsis thaliana, Homo sapiens, and Caenorhabditis elegans with data available.
a photochemical breakdown product of tryptophan in proteins; RN given refers to parent cpd without isomeric designation
Structure
3D Structure
Properties
IUPAC Name |
2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHJHXPTQMMKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862515 | |
| Record name | N'-Formylkynurenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862515 | |
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Molecular Weight |
236.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | N'-Formylkynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1022-31-7, 3978-11-8 | |
| Record name | N-Formylkynurenine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1022-31-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-Formylkynurenine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001022317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC334199 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=334199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N'-Formylkynurenine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FORMYLKYNURENINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3FFD7AJC9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | N'-Formylkynurenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001200 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Central Role of N-Formylkynurenine in Tryptophan Metabolism: A Technical Guide
For Immediate Release
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Functions of N-Formylkynurenine in the Kynurenine Pathway.
This whitepaper provides a comprehensive technical overview of this compound (NFK), a critical intermediate in the kynurenine pathway (KP) of tryptophan metabolism. The kynurenine pathway is the primary route for tryptophan degradation in mammals, accounting for over 95% of its catabolism. The initial and rate-limiting step of this pathway is the conversion of L-tryptophan to NFK, a reaction catalyzed by the heme-containing dioxygenase enzymes indoleamine 2,3-dioxygenase (IDO1) and tryptophan 2,3-dioxygenase (TDO2). This guide delves into the enzymatic formation and subsequent fate of NFK, presenting quantitative data, detailed experimental protocols, and visual diagrams of the associated biochemical processes to facilitate advanced research and therapeutic development.
The Formation and Hydrolysis of this compound
The synthesis of NFK from L-tryptophan is a critical control point in the kynurenine pathway. This oxidation reaction is catalyzed by two distinct enzymes with different tissue distributions and regulatory mechanisms. TDO2 is primarily expressed in the liver and is regulated by its substrate, tryptophan, and by corticosteroids.[1][2] In contrast, IDO1 is widely distributed in extrahepatic tissues and is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), linking the kynurenine pathway to the immune response.[1][2] A second isoform of IDO, IDO2, also exists, though its precise physiological role is still under investigation.[3]
Once formed, NFK is rapidly hydrolyzed by the enzyme kynurenine formamidase (also known as arylformamidase) to yield L-kynurenine and formate. This step is highly efficient, and as a result, NFK has historically been viewed as a transient and unstable intermediate.
// Nodes for metabolites Trp [label="L-Tryptophan", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NFK [label="this compound", fillcolor="#FBBC05", fontcolor="#202124"]; Kyn [label="L-Kynurenine", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Nodes for enzymes IDO1_TDO2 [label="IDO1 / TDO2", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Formamidase [label="Kynurenine Formamidase", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges representing reactions Trp -> NFK [label="+ O2"]; NFK -> Kyn [label="+ H2O\n- Formate"];
// Edges connecting metabolites to enzymes IDO1_TDO2 -> Trp [arrowhead=none, style=dashed, color="#5F6368"]; IDO1_TDO2 -> NFK [style=dashed, color="#5F6368"]; Formamidase -> NFK [arrowhead=none, style=dashed, color="#5F6368"]; Formamidase -> Kyn [style=dashed, color="#5F6368"]; } Caption: The initial steps of the kynurenine pathway.
Quantitative Data on Key Enzymes
The efficiency of NFK formation and conversion is dictated by the kinetic properties of the enzymes involved. The following tables summarize key quantitative data for human IDO1, TDO2, and kynurenine formamidase.
| Enzyme | Substrate | K_m_ (µM) | k_cat_ (s⁻¹) | Reference(s) |
| Human IDO1 | L-Tryptophan | 19 ± 2 | 8.2 ± 0.3 | |
| Human TDO2 | L-Tryptophan | 135 | 0.54 |
Table 1: Kinetic Parameters for Human IDO1 and TDO2.
| Enzyme | Substrate | K_m_ (µM) | Catalytic Rate | Reference(s) |
| Mouse Kynurenine Formamidase | This compound | 180-190 | 42 µmol/min/mg |
Table 2: Kinetic Parameters for Kynurenine Formamidase.
Beyond a Transient Intermediate: The Non-Enzymatic Reactivity of this compound
Recent research has challenged the traditional view of NFK as a simple, short-lived intermediate. Under physiological conditions (37°C, pH 7.4), NFK can undergo non-enzymatic deamination to form a reactive electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA). This species can rapidly form adducts with biological nucleophiles such as cysteine and glutathione, suggesting a novel, non-canonical branch of the kynurenine pathway. The fate of NFK, whether it proceeds down the canonical pathway to kynurenine or enters this nucleophile-scavenging branch, appears to be regulated by the local abundance of hydrolytic enzymes like formamidase.
Experimental Protocols
Accurate measurement of NFK and the activity of related enzymes is crucial for understanding the dynamics of the kynurenine pathway. This section provides detailed methodologies for key experimental procedures.
Quantification of Tryptophan, this compound, and Kynurenine by LC-MS/MS
This protocol outlines a method for the simultaneous quantification of tryptophan, NFK, and kynurenine in plasma and cell culture supernatant.
Sample Preparation (Plasma):
-
To 100 µL of plasma in a microcentrifuge tube, add 100 µL of an internal standard working solution (containing deuterated analogs of the analytes, e.g., Tryptophan-d5 and Kynurenine-d4).
-
Vortex for 30 seconds.
-
Add 20 µL of trifluoroacetic acid (TFA) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 3000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Sample Preparation (Cell Culture Supernatant):
-
Collect cell culture supernatant.
-
To 100 µL of supernatant, add 400 µL of ice-cold methanol containing internal standards.
-
Vortex for 30 seconds.
-
Incubate at -20°C for at least 30 minutes to precipitate proteins.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions:
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A linear gradient from low to high organic phase (Mobile Phase B) is employed to separate the analytes.
-
Detection: Mass spectrometer operating in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
MRM Transitions (example):
-
Tryptophan: m/z 205.1 -> 188.1
-
This compound: m/z 237.1 -> 146.1
-
Kynurenine: m/z 209.1 -> 192.1
Enzyme Activity Assays
IDO1/TDO2 Activity Assay (Spectrophotometric): This assay measures the formation of kynurenine from tryptophan, following the hydrolysis of NFK.
-
Reaction Mixture: Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 6.5), 20 mM ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.
-
Enzyme and Substrate: Add purified recombinant IDO1 or TDO2 enzyme to the reaction mixture. Initiate the reaction by adding L-tryptophan to a final concentration of 200-400 µM.
-
Incubation: Incubate at 37°C for 30-60 minutes.
-
Termination and Hydrolysis: Stop the reaction by adding 30% (w/v) trichloroacetic acid (TCA). Incubate at 50°C for 30 minutes to ensure complete hydrolysis of NFK to kynurenine.
-
Detection: After centrifugation to remove precipitated protein, measure the absorbance of the supernatant at 321 nm, the characteristic absorbance maximum for kynurenine.
Kynurenine Formamidase Activity Assay (Spectrophotometric): This assay directly measures the conversion of NFK to kynurenine.
-
Reaction Mixture: Prepare a reaction mixture in 50 mM potassium phosphate buffer (pH 7.4) containing 0.45 mM NFK.
-
Enzyme: Add the purified kynurenine formamidase enzyme.
-
Detection: Monitor the increase in absorbance at 365 nm, the absorbance maximum for kynurenine, over time at room temperature. A corresponding decrease in absorbance at 315 nm (NFK's absorbance maximum) can also be observed.
Conclusion
This compound stands as a pivotal, albeit transient, metabolite at the gateway of the kynurenine pathway. Its formation by IDO1 and TDO2 represents the primary regulatory step of tryptophan catabolism. While its rapid conversion to kynurenine has been well-established, emerging evidence of its non-enzymatic reactivity opens new avenues for research into its potential biological roles beyond that of a simple precursor. The detailed protocols and quantitative data provided in this guide are intended to empower researchers to further elucidate the complex functions of NFK and its enzymatic regulators, ultimately paving the way for novel therapeutic strategies targeting the kynurenine pathway in a variety of disease contexts, including cancer, neurodegenerative disorders, and autoimmune diseases.
References
Biological functions of N-Formylkynurenine in immune regulation.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine pathway, the primary route of tryptophan metabolism, has emerged as a critical regulator of immune responses in a wide range of physiological and pathological contexts, including cancer, autoimmune diseases, and infections.[1][2][3][4] N-Formylkynurenine (NFK) is the initial, albeit transient, metabolite in this pathway, formed through the oxidation of tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). While rapidly converted to kynurenine (Kyn), NFK and its downstream products play a pivotal role in creating an immunomodulatory microenvironment. This technical guide provides an in-depth exploration of the biological functions of this compound in immune regulation, with a focus on quantitative data, detailed experimental protocols, and visualization of key pathways and workflows.
Core Concepts: From Tryptophan Catabolism to Immune Suppression
The immunomodulatory effects of the kynurenine pathway are initiated by the enzymatic conversion of the essential amino acid tryptophan to this compound. This reaction is catalyzed by two distinct enzymes:
-
Indoleamine 2,3-dioxygenase (IDO): Widely expressed in various immune cells, including dendritic cells and macrophages, IDO is a key player in immune tolerance.
-
Tryptophan 2,3-dioxygenase (TDO): Primarily found in the liver, TDO also contributes to tryptophan catabolism.
NFK is then rapidly hydrolyzed by formamidases into kynurenine, a more stable and well-characterized immunomodulatory metabolite. The immunosuppressive effects of the kynurenine pathway are mediated through two primary mechanisms:
-
Tryptophan Depletion: The enzymatic consumption of tryptophan by IDO and TDO in the local microenvironment can lead to tryptophan starvation, which inhibits the proliferation of effector T cells that are highly dependent on this essential amino acid.
-
Generation of Immunosuppressive Metabolites: Kynurenine and other downstream metabolites act as signaling molecules, with kynurenine being a key ligand for the Aryl Hydrocarbon Receptor (AhR).
The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
The Aryl Hydrocarbon Receptor is a ligand-activated transcription factor that plays a crucial role in mediating the immunomodulatory effects of kynurenine. Upon binding to kynurenine, the AhR translocates to the nucleus, where it forms a heterodimer with the AhR nuclear translocator (ARNT). This complex then binds to specific DNA sequences known as xenobiotic responsive elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation.
The activation of AhR signaling in immune cells has several consequences:
-
In T cells: AhR activation promotes the differentiation of naïve CD4+ T cells into regulatory T cells (Tregs), which are potent suppressors of immune responses. Conversely, it can inhibit the development of pro-inflammatory Th17 cells.
-
In Dendritic Cells (DCs): AhR signaling in DCs can lead to a more tolerogenic phenotype, characterized by reduced expression of co-stimulatory molecules and decreased production of pro-inflammatory cytokines.
The following diagram illustrates the canonical AhR signaling pathway initiated by kynurenine.
Quantitative Data on Immunomodulatory Effects
The immunomodulatory effects of kynurenine pathway metabolites have been quantified in various studies. The following tables summarize key findings on the inhibition of T-cell proliferation and the impact on cytokine production.
| Metabolite | Cell Type | Assay | IC50 Value | Reference |
| L-Kynurenine | Human T cells | Allogeneic DC stimulation | 157 µM | |
| L-Kynurenine | Human T cells | Anti-CD3 stimulation | 553 µM | |
| 3-Hydroxykynurenine | Human T cells | Anti-CD3 stimulation | 187 µM | |
| 3-Hydroxyanthranilic acid | Human T cells | Anti-CD3 stimulation | 96 µM |
Table 1: Inhibitory Concentration (IC50) of Kynurenine Pathway Metabolites on T-Cell Proliferation.
| Condition | Cell Type | Cytokine Measured | Effect | Reference |
| Kynurenine treatment | Human CD4+ T cells | IFN-γ | Decreased production | |
| Kynurenine treatment | Human CD4+ T cells | IL-10 | Decreased production | |
| AhR activation by ligand | Murine Th17 cells | IL-17A, IL-22 | Enhanced production | |
| AhR activation by ligand | Murine Naïve T cells | IL-2 | Limited production | |
| Inflammatory cytokine cocktail | Human memory Th cells | IFN-γ | Increased production | |
| IL-10 treatment | Phagocytes | Pro-inflammatory cytokines (TNF, IL-12) | Inhibited production |
Table 2: Effect of Kynurenine Pathway Activation on Cytokine Production.
| Cancer Type | Location | Kynurenine Concentration | Reference |
| Head and Neck Carcinoma | Plasma | Elevated levels | |
| Renal Carcinoma | Tissue | ~6 µM | |
| Head and Neck Cancer | Tissue | ~14 µM | |
| Various Cancers | Serum | Kynurenine/Tryptophan ratio correlated with disease progression |
Table 3: Kynurenine Concentrations in the Tumor Microenvironment and Patient Samples.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the immunomodulatory functions of this compound and its metabolites.
T-Cell Proliferation Assay (CFSE-based)
This protocol describes the use of Carboxyfluorescein succinimidyl ester (CFSE) to measure T-cell proliferation by flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs)
-
Ficoll-Paque PLUS
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), penicillin/streptomycin, and L-glutamine
-
Anti-CD3 antibody (clone OKT3)
-
Anti-CD28 antibody (clone CD28.2)
-
Recombinant human IL-2
-
CFSE (5 mM stock in DMSO)
-
This compound or Kynurenine
-
Phosphate-buffered saline (PBS)
-
Flow cytometry staining buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against CD4 and CD8
-
96-well flat-bottom plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from whole blood using Ficoll-Paque density gradient centrifugation according to the manufacturer's protocol.
-
CFSE Labeling: a. Resuspend 1 x 10^7 PBMCs in 1 mL of pre-warmed PBS. b. Add CFSE to a final concentration of 1-5 µM. c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining by adding 5 volumes of ice-cold RPMI-1640 with 10% FBS. e. Wash the cells three times with RPMI-1640.
-
Cell Culture and Stimulation: a. Resuspend CFSE-labeled PBMCs at 1 x 10^6 cells/mL in complete RPMI-1640. b. Coat a 96-well plate with anti-CD3 antibody (1-5 µg/mL in PBS) for 2-4 hours at 37°C. Wash the wells with PBS. c. Add 100 µL of the cell suspension to each well. d. Add 100 µL of complete RPMI-1640 containing anti-CD28 antibody (1-5 µg/mL), IL-2 (20 U/mL), and varying concentrations of this compound or kynurenine. Include a vehicle control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest the cells and wash with flow cytometry staining buffer. b. Stain with fluorochrome-conjugated anti-CD4 and anti-CD8 antibodies for 30 minutes at 4°C. c. Wash the cells and resuspend in flow cytometry staining buffer. d. Acquire data on a flow cytometer. CFSE fluorescence is typically detected in the FITC channel. e. Analyze the data by gating on CD4+ and CD8+ T-cell populations and examining the CFSE fluorescence histograms to determine the percentage of divided cells and the number of cell divisions.
Dendritic Cell Maturation Assay
This protocol outlines the assessment of dendritic cell (DC) maturation by analyzing the expression of co-stimulatory molecules using flow cytometry.
Materials:
-
Human monocytes (isolated from PBMCs)
-
GM-CSF (Granulocyte-macrophage colony-stimulating factor)
-
IL-4 (Interleukin-4)
-
LPS (Lipopolysaccharide)
-
This compound or Kynurenine
-
Fluorochrome-conjugated antibodies against CD14, CD80, CD86, and HLA-DR
-
Flow cytometry staining buffer
Procedure:
-
Generation of Immature DCs: a. Isolate CD14+ monocytes from PBMCs using magnetic-activated cell sorting (MACS). b. Culture the monocytes in complete RPMI-1640 supplemented with GM-CSF (50 ng/mL) and IL-4 (50 ng/mL) for 5-7 days to generate immature DCs (iDCs).
-
DC Maturation and Treatment: a. Harvest the iDCs and resuspend them in fresh complete medium. b. Plate the iDCs in a 24-well plate at a density of 5 x 10^5 cells/well. c. Treat the cells with LPS (100 ng/mL) in the presence or absence of varying concentrations of this compound or kynurenine for 24-48 hours. Include an untreated control (iDCs) and an LPS-only control (mature DCs).
-
Flow Cytometry Analysis: a. Harvest the DCs and wash with flow cytometry staining buffer. b. Stain the cells with fluorochrome-conjugated antibodies against CD80, CD86, and HLA-DR for 30 minutes at 4°C. c. Wash the cells and resuspend in flow cytometry staining buffer. d. Acquire data on a flow cytometer. e. Analyze the data by gating on the DC population and quantifying the mean fluorescence intensity (MFI) or the percentage of positive cells for each maturation marker.
Regulatory T-Cell (Treg) Differentiation Assay
This protocol describes the in vitro differentiation of naïve CD4+ T cells into Tregs and their identification by intracellular staining for the transcription factor FoxP3.
Materials:
-
Naïve CD4+ T cells (isolated from PBMCs)
-
Anti-CD3 antibody
-
Anti-CD28 antibody
-
Recombinant human IL-2
-
Recombinant human TGF-β
-
This compound or Kynurenine
-
FoxP3 Staining Buffer Set (containing fixation/permeabilization buffers)
-
Fluorochrome-conjugated antibodies against CD4, CD25, and FoxP3
Procedure:
-
Isolation of Naïve CD4+ T cells: Isolate naïve CD4+ T cells from PBMCs using a naïve CD4+ T-cell isolation kit (negative selection).
-
Treg Differentiation: a. Coat a 96-well plate with anti-CD3 antibody as described in the T-cell proliferation assay. b. Resuspend naïve CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI-1640. c. Add 100 µL of the cell suspension to each well. d. Add 100 µL of complete RPMI-1640 containing anti-CD28 antibody (2 µg/mL), IL-2 (100 U/mL), TGF-β (5 ng/mL), and varying concentrations of this compound or kynurenine.
-
Incubation: Incubate the plate for 4-5 days at 37°C in a 5% CO2 incubator.
-
Intracellular Staining for FoxP3: a. Harvest the cells and stain for surface markers CD4 and CD25 for 30 minutes at 4°C. b. Wash the cells and then fix and permeabilize them using a FoxP3 Staining Buffer Set according to the manufacturer's instructions. c. Stain with a fluorochrome-conjugated anti-FoxP3 antibody for 30 minutes at 4°C. d. Wash the cells and resuspend in flow cytometry staining buffer.
-
Flow Cytometry Analysis: a. Acquire data on a flow cytometer. b. Analyze the data by gating on the CD4+ T-cell population and then determining the percentage of CD25+FoxP3+ cells.
Visualizations
The following diagrams illustrate key concepts and workflows related to the immunomodulatory functions of this compound.
Experimental Workflow for Assessing Immunomodulatory Effects
This diagram outlines a general workflow for investigating the impact of a kynurenine pathway metabolite on T-cell responses.
Dual Role of this compound in Immune Regulation
This diagram illustrates the dual mechanism by which the kynurenine pathway, initiated by the formation of NFK, regulates immune responses.
Conclusion
This compound, as the inaugural metabolite of the kynurenine pathway, is a key initiator of a cascade of immunomodulatory events. Although its existence is transient, its formation signifies the commitment of tryptophan to a metabolic route with profound consequences for immune cell function. The subsequent generation of kynurenine and activation of the Aryl Hydrocarbon Receptor pathway leads to the suppression of effector T-cell responses and the promotion of a tolerogenic immune environment, particularly through the induction of regulatory T cells. Understanding the intricate biological functions of this compound and its downstream metabolites is crucial for the development of novel therapeutic strategies targeting the kynurenine pathway in a variety of diseases, from cancer to autoimmune disorders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to further explore this exciting and clinically relevant area of immunology.
References
- 1. Protocol for the Characterization of Human Regulatory T Cells: R&D Systems [rndsystems.com]
- 2. agilent.com [agilent.com]
- 3. Transcriptional regulation of innate lymphoid cells and T cells by aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The tryptophan–kynurenine pathway in immunomodulation and cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
The Central Role of N-Formylkynurenine in Tryptophan Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical position of N-formylkynurenine as the initial metabolite in the kynurenine pathway, the primary route of tryptophan degradation. An understanding of the enzymatic conversion of tryptophan to this compound and its subsequent transformation into kynurenine is fundamental for research into a multitude of physiological and pathological processes. The downstream metabolites of this pathway are implicated in a wide array of conditions, including neurodegenerative diseases, cancer, and inflammatory disorders, making the enzymes of this pathway significant targets for therapeutic intervention.
The Kynurenine Pathway: An Overview
More than 95% of dietary tryptophan is metabolized through the kynurenine pathway, highlighting its significance in cellular bioenergetics and the regulation of immune responses.[1] The pathway is initiated by the conversion of L-tryptophan to this compound, a rate-limiting step catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[2][3] this compound is then rapidly hydrolyzed by kynurenine formamidase to yield kynurenine, which stands at a crucial branchpoint of the pathway.[4]
From kynurenine, the pathway diverges into several branches, leading to the formation of a variety of bioactive metabolites. These include the neuroprotective kynurenic acid, the neurotoxic 3-hydroxykynurenine and quinolinic acid, and the precursor to nicotinamide adenine dinucleotide (NAD+), a vital coenzyme in cellular metabolism.[5] The balance between these downstream metabolites is tightly regulated and its disruption is associated with numerous disease states.
Quantitative Data on Key Enzymes
The efficiency and substrate affinity of the enzymes in the initial steps of the kynurenine pathway are critical determinants of the flux through its various branches. The following tables summarize key kinetic parameters for the enzymes responsible for the formation and initial processing of kynurenine.
Table 1: Kinetic Parameters of Enzymes Catalyzing this compound Formation
| Enzyme | Organism/Source | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Human | L-Tryptophan | >IDO2 Km | - | |
| Indoleamine 2,3-dioxygenase 2 (IDO2) | Human | L-Tryptophan | High | - | |
| Tryptophan 2,3-dioxygenase (TDO) | Cupriavidus metallidurans | L-Tryptophan | - | - | |
| Tryptophan 2,3-dioxygenase (TDO) | Xanthomonas campestris | L-Tryptophan | - | - |
Table 2: Kinetic Parameters of Kynurenine Formamidase
| Enzyme | Organism/Source | Substrate | Km (mM) | kcat (min-1) | Reference(s) |
| Kynurenine Formamidase (KFase) | Drosophila melanogaster | N-formyl-L-kynurenine | 0.32 ± 0.06 | 1584 ± 267 | |
| Kynurenine Formamidase (KFase) | Mouse (recombinant) | N-formyl-L-kynurenine | 0.19 | - |
Table 3: Kinetic Parameters of Downstream Kynurenine Metabolizing Enzymes
| Enzyme | Organism/Source | Substrate | Km | kcat | Reference(s) |
| Kynurenine Aminotransferase (KAT) | Pyrococcus horikoshii | Kynurenine | - | - | |
| Kynurenine Aminotransferase II (KAT II) | Human | Kynurenine | Efficient | - | |
| Kynurenine Aminotransferase III (KAT III) | Mouse | Kynurenine | Efficient | - | |
| Kynurenine 3-Monooxygenase (KMO) | Human | L-Kynurenine | - | - | |
| Kynureninase (KYNU) | Pseudomonas fluorescens | L-Kynurenine | - | - | |
| 3-Hydroxyanthranilate 3,4-Dioxygenase (HAO) | Human | 3-Hydroxyanthranilate | - | - |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of molecules in the kynurenine pathway and the methodological steps for their analysis is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these processes.
References
- 1. Quantification of IDO1 enzyme activity in normal and malignant tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Activity of Human Indoleamine 2,3-Dioxygenase (hIDO1) at Low Oxygen - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the mechanism of tryptophan 2,3-dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IDO Enzyme Assay [bio-protocol.org]
N-Formylkynurenine: A Pivotal Metabolite at the Crossroads of Neurodegeneration and Mood Regulation
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
N-Formylkynurenine (NFK) is the initial and rate-limiting metabolite in the kynurenine pathway (KP), the primary catabolic route of tryptophan. Long considered a transient intermediate, recent evidence suggests NFK possesses intrinsic biological activities that may be relevant to the pathophysiology of a range of neurological and psychiatric conditions. This technical guide provides a comprehensive overview of NFK's involvement in neurodegenerative diseases and mood disorders, with a focus on its enzymatic regulation, analytical measurement, and potential as a therapeutic target. We consolidate current quantitative data, detail experimental protocols, and visualize key pathways to serve as a critical resource for researchers and drug development professionals in this evolving field.
Introduction: The Kynurenine Pathway and the Central Role of this compound
The kynurenine pathway (KP) is a complex and highly regulated metabolic cascade that accounts for over 95% of tryptophan catabolism.[1] This pathway is not only crucial for generating nicotinamide adenine dinucleotide (NAD+), but it also produces a host of neuroactive compounds that can profoundly influence neurotransmission, inflammation, and neuronal survival.[2] At the gateway of this critical pathway lies this compound (NFK), a metabolite formed through the enzymatic oxidation of tryptophan's indole ring.[3][4]
For many years, NFK was viewed as a short-lived precursor, rapidly hydrolyzed to kynurenine (KYN) by arylformamidase (also known as kynurenine formamidase).[5] However, emerging research is challenging this paradigm, suggesting that NFK may have direct biological effects and can be shunted into non-enzymatic pathways, particularly under conditions of oxidative stress. This places NFK at a critical juncture, where its fate can dictate the balance between neuroprotective and neurotoxic downstream metabolites of the KP.
This guide will delve into the knowns and unknowns of NFK's role in the context of neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's disease, as well as mood disorders, including major depressive disorder and anxiety.
Enzymatic Regulation of this compound Synthesis and Degradation
The production and catabolism of NFK are tightly controlled by specific enzymes whose expression and activity are influenced by a variety of physiological and pathological stimuli.
Synthesis of this compound: The Role of TDO and IDO
The conversion of L-tryptophan to NFK is the first and rate-limiting step of the kynurenine pathway and is catalyzed by two distinct heme-containing dioxygenases:
-
Tryptophan 2,3-dioxygenase (TDO): Primarily expressed in the liver, TDO is a key regulator of systemic tryptophan levels. Its activity is induced by its substrate, tryptophan, as well as by corticosteroids, linking stress and the hypothalamic-pituitary-adrenal (HPA) axis to KP activation. Inhibition of TDO has been shown to be neuroprotective in preclinical models of neurodegenerative diseases.
-
Indoleamine 2,3-dioxygenase (IDO): IDO is widely expressed in extrahepatic tissues, including the brain, and is potently induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ). This positions IDO as a critical link between the immune system and the central nervous system. In mood disorders, the induction of IDO by inflammation is hypothesized to be a key mechanism driving depressive symptoms.
The differential regulation and tissue distribution of TDO and IDO allow for fine-tuned control of NFK production in response to a variety of internal and external cues.
Degradation of this compound: The Action of Arylformamidase
The canonical fate of NFK is its rapid hydrolysis to L-kynurenine and formate, a reaction catalyzed by the enzyme arylformamidase (AFMID) , also known as kynurenine formamidase. AFMID is a metalloenzyme that is widely distributed in mammalian tissues, including the brain. The efficiency of this enzymatic step has historically led to the assumption that NFK has a very short half-life in vivo. However, conditions that may alter AFMID activity could lead to an accumulation of NFK, potentially shunting it into alternative pathways.
This compound in Neurodegenerative Diseases
Alterations in the kynurenine pathway are a consistent finding in several neurodegenerative diseases. While most studies have focused on downstream metabolites, the role of NFK as the initial product is of significant interest.
Alzheimer's Disease
In Alzheimer's disease (AD), there is evidence of increased KP activation, potentially driven by neuroinflammation. Studies have shown correlations between KP metabolites and AD biomarkers such as amyloid-β and tau. While direct measurements of NFK in AD patients are limited, the increased activity of IDO in the brain suggests that NFK production is likely elevated.
Parkinson's Disease
Similarly, in Parkinson's disease (PD), there is evidence of KP dysregulation, with alterations in the levels of neuroactive kynurenine metabolites observed in both the central nervous system and the periphery. Inhibition of TDO has shown promise in preclinical models of PD, suggesting that reducing the initial production of NFK could be a therapeutic strategy.
Huntington's Disease
In Huntington's disease (HD), there is a well-documented imbalance in the KP, with a shift towards the production of the neurotoxic metabolite quinolinic acid and a decrease in the neuroprotective kynurenic acid. While some studies have not found significant changes in KP metabolites in the CSF and plasma of HD patients, others suggest that targeting enzymes like TDO could be beneficial.
Table 1: Quantitative Data on Kynurenine Pathway Metabolites in Neurodegenerative Diseases (Selected Studies)
| Disease | Metabolite | Sample Type | Finding | Reference |
| Alzheimer's Disease | Kynurenine | Plasma, CSF | Inverse correlation with CSF p-tau and t-tau | |
| Alzheimer's Disease | 3-Hydroxykynurenine/Kynurenine Ratio | CSF | Correlated with t-tau | |
| Parkinson's Disease | Kynurenine | Serum | Elevated | |
| Parkinson's Disease | Kynurenic Acid | CSF | Reduced | |
| Huntington's Disease | Kynurenine/Kynurenic Acid Ratio | Putamen | Increased | |
| Huntington's Disease | Kynurenic Acid | CSF | Reduced |
Note: Direct quantitative data for this compound in these conditions is currently limited in the literature.
This compound in Mood Disorders
The link between inflammation and mood disorders is well-established, and the kynurenine pathway is a key mediator of this connection.
Major Depressive Disorder
In major depressive disorder (MDD), the "inflammation hypothesis" posits that pro-inflammatory cytokines induce IDO, leading to a depletion of tryptophan available for serotonin synthesis and an increase in neurotoxic KP metabolites. This shift in tryptophan metabolism is thought to contribute to the neurobiological changes underlying depression. Antidepressant treatments have been shown to modulate IDO activity, further implicating this pathway in the therapeutic response.
Anxiety Disorders
Emerging evidence also links the KP to anxiety disorders. Alterations in KP metabolites have been observed in patients with social anxiety disorder, and preclinical studies suggest that targeting the KP may have anxiolytic effects.
Table 2: Quantitative Data on Kynurenine Pathway Metabolites in Mood Disorders (Selected Studies)
| Disorder | Metabolite | Sample Type | Finding | Reference |
| Major Depressive Disorder | IDO | Serum | Increased | |
| Major Depressive Disorder | Kynurenine/Tryptophan Ratio | Plasma | Inconsistent findings | |
| Social Anxiety Disorder | Kynurenic Acid | Plasma | Elevated | |
| Social Anxiety Disorder | Kynurenic Acid/Kynurenine Ratio | Plasma | Increased |
Note: Direct quantitative data for this compound in these conditions is currently limited in the literature.
Signaling Pathways and Non-Enzymatic Transformations of this compound
Recent research has unveiled a previously unappreciated aspect of NFK's biology: its capacity to undergo non-enzymatic transformations and potentially exert direct biological effects.
The Canonical Kynurenine Pathway
The established signaling pathway for NFK is its conversion to L-kynurenine, which then serves as a substrate for three competing enzymatic branches that lead to the production of:
-
Kynurenic acid (KYNA): An antagonist of ionotropic glutamate receptors with neuroprotective properties.
-
3-Hydroxykynurenine (3-HK) and Quinolinic acid (QUIN): Pro-oxidant and excitotoxic metabolites implicated in neuronal damage.
-
Anthranilic acid (AA): Another neuroactive metabolite.
A Novel Non-Enzymatic, Nucleophile-Scavenging Branch
A groundbreaking study has demonstrated that under physiological conditions, NFK can deaminate to form an electrophilic intermediate, NFK-carboxyketoalkene (NFK-CKA). This reactive species can rapidly form adducts with biological nucleophiles such as cysteine and glutathione. This suggests that NFK may play a role in regulating redox homeostasis and protecting against oxidative stress by scavenging nucleophiles. The balance between the canonical enzymatic pathway and this non-enzymatic branch appears to be regulated by the activity of arylformamidase.
Experimental Protocols for this compound Analysis
Accurate quantification of NFK is essential for understanding its role in health and disease. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific measurement of NFK in biological matrices.
Sample Preparation
-
Sample Collection: Collect plasma, serum, or cerebrospinal fluid (CSF) samples and store them at -80°C until analysis.
-
Protein Precipitation: To 100 µL of the sample, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a stable isotope-labeled NFK).
-
Vortex and Centrifuge: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is typically used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% mobile phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for NFK and its internal standard.
-
Table 3: Example MRM Transitions for NFK Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | 237.1 | 146.1 |
| 13C6-N-Formylkynurenine (IS) | 243.1 | 152.1 |
digraph "Experimental Workflow for NFK Analysis" { graph [fontname="sans-serif", fontsize=10, size="7.6,7.6", ratio=fill]; node [shape=box, style=filled, fontname="sans-serif", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="sans-serif", fontsize=10];sample [label="Biological Sample\n(Plasma, Serum, CSF)"]; precipitation [label="Protein Precipitation\n(Acetonitrile + Internal Standard)"]; centrifugation [label="Centrifugation"]; evaporation [label="Evaporation"]; reconstitution [label="Reconstitution"]; lcms [label="LC-MS/MS Analysis"]; data [label="Data Analysis and Quantification"];
sample -> precipitation; precipitation -> centrifugation; centrifugation -> evaporation; evaporation -> reconstitution; reconstitution -> lcms; lcms -> data; }
Future Directions and Therapeutic Implications
The evolving understanding of NFK's biology opens up new avenues for research and therapeutic development. Key areas for future investigation include:
-
Quantitative Studies: There is a pressing need for studies that accurately quantify NFK levels in large patient cohorts for various neurodegenerative and mood disorders. This will help to establish its utility as a biomarker.
-
Direct Biological Effects: Further research is required to elucidate the direct signaling roles of NFK and its non-enzymatic derivatives. Understanding their interactions with cellular targets could reveal novel therapeutic opportunities.
-
Enzyme Modulation: The enzymes that regulate NFK metabolism, TDO, IDO, and AFMID, represent promising targets for drug development. Modulating their activity could help to restore balance in the kynurenine pathway and ameliorate disease pathology.
Conclusion
This compound is emerging from the shadows of its downstream metabolites to be recognized as a key player in the intricate interplay between tryptophan metabolism, neuroinflammation, and neuronal function. Its position at the head of the kynurenine pathway, coupled with its newly discovered non-enzymatic activities, makes it a molecule of significant interest in the context of neurodegenerative diseases and mood disorders. This technical guide provides a foundation for further exploration of NFK's role in these conditions and highlights the potential for targeting this pivotal metabolite for therapeutic benefit. As research in this area continues to grow, a deeper understanding of NFK's biology will undoubtedly pave the way for novel diagnostic and therapeutic strategies for a range of debilitating brain disorders.
References
- 1. Tryptophan-2,3-dioxygenase (TDO) inhibition ameliorates neurodegeneration by modulation of kynurenine pathway metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kynurenine pathway of tryptophan metabolism in pathophysiology and therapy of major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tryptophan 2,3-dioxygenase as a potential target for the treatment of neurodegenerative disorders [studenttheses.uu.nl]
- 4. Toxoplasma gondii - Wikipedia [en.wikipedia.org]
- 5. Arylformamidase - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to N-Formylkynurenine: Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Formylkynurenine (NFK) is a pivotal intermediate in the catabolism of tryptophan via the kynurenine pathway. Historically viewed as a transient precursor to L-kynurenine, recent discoveries have unveiled its broader role in cellular processes, including oxidative stress and non-enzymatic signaling. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological significance of NFK. It includes detailed experimental protocols for its synthesis, quantification, and the assessment of related enzyme activities, alongside a discussion of its canonical and non-canonical signaling pathways. This document is intended to serve as a valuable resource for researchers in pharmacology, biochemistry, and drug development investigating the multifaceted roles of tryptophan metabolism in health and disease.
Chemical Structure and Physicochemical Properties
This compound is a derivative of the amino acid L-kynurenine, characterized by the presence of a formyl group on the amino group of the anthraniloyl moiety.[1] Its systematic IUPAC name is (2S)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid.[2]
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | (2S)-2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid[2] |
| Synonyms | L-Formylkynurenine, NFK[3] |
| Molecular Formula | C₁₁H₁₂N₂O₄[3] |
| Molecular Weight | 236.22 g/mol |
| CAS Number | 1022-31-7 |
| SMILES | C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Physical State | Solid | |
| Melting Point | 169-170 °C | |
| Solubility | Soluble in DMSO and methanol. | |
| UV-Vis Absorption (λmax) | ~321 nm | |
| Predicted Water Solubility | 1.05 g/L | |
| Predicted logP | -1.8 |
UV-Visible Absorption Spectrum
This compound exhibits a characteristic UV absorption maximum at approximately 321 nm. The exact peak position can be influenced by the solvent, with a slight red shift observed in more polar solvents. A representative UV-visible absorption spectrum of NFK in water shows a distinct peak around 320 nm, distinguishing it from its precursor, tryptophan (λmax ~280 nm), and its downstream metabolite, kynurenine (λmax ~365 nm).
Biosynthesis and Metabolism
This compound is the initial product of tryptophan catabolism along the kynurenine pathway, which accounts for approximately 95% of tryptophan degradation in mammals.
Biosynthesis of this compound
The formation of NFK from L-tryptophan is the first and rate-limiting step of the kynurenine pathway. This oxidative cleavage of the indole ring is catalyzed by two heme-containing dioxygenases:
-
Indoleamine 2,3-dioxygenase (IDO1): Found in a wide range of tissues and is inducible by pro-inflammatory cytokines such as interferon-gamma (IFN-γ).
-
Tryptophan 2,3-dioxygenase (TDO): Primarily located in the liver and is regulated by its substrate (tryptophan) and corticosteroids.
A second isoform of IDO, IDO2, also exists and contributes to NFK production, although its catalytic activity is lower than that of IDO1.
Metabolism of this compound
NFK is rapidly hydrolyzed to L-kynurenine and formate by the enzyme kynurenine formamidase (also known as arylformamidase). This enzyme is ubiquitously expressed in tissues such as the liver, kidney, and brain.
Biological Roles and Signaling Pathways
Beyond its role as a metabolic intermediate, NFK is involved in various physiological and pathological processes.
Role in the Eye Lens
This compound is one of the UV filter compounds present in the human eye lens, helping to protect the retina from photodamage by absorbing UVA radiation. However, NFK can also act as a photosensitizer, generating reactive oxygen species (ROS) upon exposure to UV light, which can contribute to the oxidative stress implicated in cataract formation.
Oxidative Stress and Non-Enzymatic Signaling
Recent research has highlighted a non-canonical, non-enzymatic signaling role for NFK. Under physiological conditions (pH 7.4, 37°C), NFK can undergo deamination to form a highly reactive electrophilic intermediate, This compound-carboxyketoalkene (NFK-CKA) . This intermediate rapidly forms adducts with cellular nucleophiles, most notably the antioxidant glutathione (GSH).
This nucleophile-scavenging activity suggests that NFK may play a role in modulating cellular redox status and signaling pathways that are sensitive to electrophilic stress. The formation of NFK-GSH adducts represents a novel branch of the kynurenine pathway with potential implications for immune regulation and protein modification.
Experimental Protocols
This section provides detailed methodologies for the synthesis of NFK and the analysis of its-related enzymatic activities.
Synthesis of this compound
This protocol describes the synthesis of this compound from L-kynurenine.
Materials:
-
L-Kynurenine
-
Formic acid (85%)
-
Acetic anhydride
-
Pyridine
-
Toluene
-
Dean-Stark trap
-
Standard laboratory glassware
Procedure:
-
A mixture of L-kynurenine (1 g, 1 equivalent) and 85% formic acid (1.2 equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap.
-
The mixture is heated to reflux, and the progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion (disappearance of the starting material), the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure to yield crude this compound.
-
The crude product can be purified by column chromatography if necessary.
Quantification of IDO1/TDO Activity (Spectrophotometric Assay)
This assay measures the activity of IDO1 or TDO by detecting the formation of this compound.
Materials:
-
Purified recombinant IDO1 or TDO enzyme, or cell/tissue lysate
-
L-Tryptophan
-
Potassium phosphate buffer (50 mM, pH 6.5)
-
Ascorbic acid (20 mM)
-
Methylene blue (10 μM)
-
Catalase (100 μg/mL)
-
30% (w/v) Trichloroacetic acid (TCA)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer, ascorbic acid, methylene blue, and catalase.
-
Add the enzyme source (purified enzyme or lysate) to the reaction mixture.
-
Initiate the reaction by adding L-tryptophan to a final concentration of 400 μM.
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
Measure the absorbance at 321 nm to quantify the amount of this compound produced.
Kynurenine Formamidase Activity Assay
This assay measures the activity of kynurenine formamidase by monitoring the conversion of NFK to kynurenine.
Materials:
-
Purified recombinant kynurenine formamidase or cell/tissue lysate
-
This compound (substrate)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
UV-Vis Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing potassium phosphate buffer and this compound (e.g., 0.45 mM).
-
Initiate the reaction by adding the enzyme source.
-
Monitor the increase in absorbance at 365 nm (λmax of kynurenine) over time.
-
Calculate the enzyme activity based on the rate of kynurenine formation using its molar extinction coefficient (4530 M⁻¹cm⁻¹ at 365 nm).
LC-MS/MS Analysis of NFK-Glutathione Adducts
This protocol outlines a general approach for the detection of NFK-GSH adducts in biological samples.
Sample Preparation:
-
Homogenize tissue or lyse cells in a suitable buffer.
-
Precipitate proteins with a cold organic solvent (e.g., methanol or acetonitrile) containing an internal standard.
-
Centrifuge to pellet the precipitated protein.
-
Transfer the supernatant and dry it under a stream of nitrogen.
-
Reconstitute the dried extract in a solvent compatible with the LC-MS system.
LC-MS/MS Parameters:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small percentage of formic acid (e.g., 0.1%), is commonly employed.
-
Mass Spectrometry: A triple quadrupole or high-resolution mass spectrometer operating in positive ion mode is used.
-
Detection: Multiple Reaction Monitoring (MRM) is used for targeted quantification. The precursor ion for the NFK-GSH adduct and its characteristic product ions are monitored.
Conclusion
This compound, a key metabolite in the tryptophan catabolic pathway, is emerging as a molecule with diverse biological functions. Its role extends beyond being a simple precursor to L-kynurenine, encompassing UV protection in the eye and a novel non-enzymatic signaling pathway involving the formation of reactive electrophiles. A thorough understanding of the chemistry and biology of NFK is crucial for researchers investigating the kynurenine pathway's involvement in a wide array of physiological and pathological conditions, including cancer, neurodegenerative diseases, and autoimmune disorders. The experimental protocols and data presented in this guide provide a solid foundation for further exploration of this multifaceted molecule and its potential as a therapeutic target and biomarker.
References
Discovery of N-Formylkynurenine as an intermediate in tryptophan catabolism.
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The catabolism of the essential amino acid L-tryptophan is a central metabolic pathway with profound implications for human health and disease. More than 95% of tryptophan degradation occurs via the kynurenine pathway, a complex cascade of enzymatic reactions that produces a host of bioactive metabolites. These molecules are implicated in a wide array of physiological and pathological processes, including immune regulation, neurotransmission, and inflammation. A pivotal moment in the elucidation of this pathway was the identification of N-formylkynurenine as the initial, transient intermediate. This technical guide delves into the historical discovery of this compound, presenting the key experimental evidence, reconstructed methodologies from the era, and the quantitative data that established its role as the first metabolite in the breakdown of tryptophan.
The Historical Context: Unraveling Tryptophan's Fate
The journey to understanding tryptophan metabolism began in the early 20th century. By the 1930s, researchers had established that tryptophan could be converted to kynurenine. A significant breakthrough came from the work of Yasuo Kotake and Iwao Masayama, who, in a seminal 1936 publication in Hoppe-Seyler's Zeitschrift für physiologische Chemie, provided evidence for an intermediary compound between tryptophan and kynurenine. Their work laid the foundation for the formal identification of this compound.
The enzymatic basis for this conversion was later elucidated with the discovery of two critical heme-containing dioxygenases: tryptophan 2,3-dioxygenase (TDO), also known as tryptophan pyrrolase, and indoleamine 2,3-dioxygenase (IDO). TDO is predominantly found in the liver and is responsible for regulating systemic tryptophan levels, while IDO is more broadly distributed and plays a key role in the immune system. Both enzymes catalyze the oxidative cleavage of the indole ring of tryptophan to produce this compound.
The Core Discovery: Identification of this compound
The logical workflow for the discovery and characterization of this compound can be visualized as follows:
Experimental Protocols of the Era
The following are reconstructed experimental protocols that were likely employed in the initial identification and characterization of this compound, based on the biochemical techniques prevalent in the 1930s and 1940s.
Protocol 1: In Vitro Production of this compound from Tryptophan
Objective: To generate and isolate the intermediate metabolite in the conversion of tryptophan to kynurenine.
Materials:
-
Freshly isolated rabbit or rat liver
-
L-tryptophan solution
-
Phosphate buffer (pH ~7.0)
-
Sand or ground glass
-
Centrifuge
-
Incubation apparatus (e.g., water bath at 37°C)
-
Organic solvents for extraction (e.g., ether, ethanol)
Methodology:
-
Preparation of Liver Homogenate: A known weight of fresh liver tissue was homogenized in a cold phosphate buffer using a mortar and pestle with sand or ground glass to aid in cell disruption. The homogenate was then centrifuged at a low speed to remove cellular debris, yielding a supernatant containing the soluble enzymes, including tryptophan pyrrolase (TDO).
-
Enzymatic Reaction: The liver supernatant was incubated with a solution of L-tryptophan at 37°C for a defined period. The reaction was carried out in a buffered solution to maintain a physiological pH.
-
Termination of Reaction and Extraction: The enzymatic reaction was stopped by the addition of a protein-denaturing agent, such as trichloroacetic acid. The precipitated proteins were removed by centrifugation. The resulting supernatant, containing the metabolic products, was then subjected to a series of solvent extractions to separate the more polar metabolites from the unreacted tryptophan.
Protocol 2: Isolation and Purification by Early Chromatographic Methods
Objective: To purify the unknown intermediate from the reaction mixture.
Materials:
-
Reaction supernatant from Protocol 1
-
Adsorption chromatography columns (e.g., packed with calcium carbonate or alumina)
-
Various organic solvents and aqueous solutions for elution
Methodology:
-
Column Preparation: A glass column was packed with an adsorbent material.
-
Sample Application and Elution: The extracted metabolite mixture was applied to the top of the column. A series of solvents with increasing polarity were then passed through the column to selectively elute the different components. Fractions were collected and monitored for the presence of the intermediate. Paper chromatography, a technique that gained prominence in the 1940s, would have also been a viable method for separation and identification based on differential partitioning between a stationary phase (paper) and a mobile phase (solvent).
Protocol 3: Chemical Characterization of this compound
Objective: To identify the chemical nature of the isolated intermediate.
Materials:
-
Purified intermediate from Protocol 2
-
Acids and bases for hydrolysis
-
Reagents for colorimetric assays to detect specific functional groups (e.g., amino groups, aldehydes)
Methodology:
-
Hydrolysis: The isolated compound was subjected to mild acid or alkaline hydrolysis. This crucial step would have cleaved the formyl group from the amino group.
-
Identification of Hydrolysis Products: The products of the hydrolysis reaction were then analyzed. The key finding would have been the identification of kynurenine and formate. The identification of kynurenine could have been confirmed by its known chemical properties and comparison to a synthesized standard.
-
Chemical Tests: Various colorimetric tests would have been employed to characterize the functional groups present in the intact intermediate. For example, the presence of a primary aromatic amine after hydrolysis would distinguish it from the N-formylated precursor.
Quantitative Data from Early Studies
While the precise quantitative data from the original 1936 paper is not available, subsequent studies on the enzymes responsible for this compound metabolism have provided a wealth of quantitative information. The following tables summarize key kinetic parameters for the enzymes involved in the formation and conversion of this compound.
Table 1: Kinetic Properties of Tryptophan 2,3-Dioxygenase (TDO)
| Parameter | Value | Organism/Source |
| Km for L-Tryptophan | 20-50 µM | Rat Liver |
| Vmax | Variable (subject to hormonal and substrate induction) | Rat Liver |
| Optimal pH | 7.5 - 8.5 | Rat Liver |
Table 2: Kinetic Properties of Indoleamine 2,3-Dioxygenase (IDO1)
| Parameter | Value | Organism/Source |
| Km for L-Tryptophan | 2-20 µM | Human Recombinant |
| Vmax | Variable (induced by pro-inflammatory cytokines) | Human Macrophages |
| Optimal pH | 6.5 - 7.0 | Human Recombinant |
Table 3: Kinetic Properties of Kynurenine Formamidase
| Parameter | Value | Organism/Source |
| Km for this compound | 180-190 µM | Mouse Liver |
| Catalytic Rate | 42 µmol/min/mg protein | Mouse Liver |
| Optimal pH | 7.0 - 8.0 | Various |
Signaling Pathways and Logical Relationships
The central role of this compound in tryptophan catabolism is best understood by visualizing the enzymatic pathway.
Conclusion
The discovery of this compound as the first intermediate in the catabolism of tryptophan was a critical step in mapping this essential metabolic pathway. Although the specific experimental details from the original publications of the 1930s are not readily accessible, a reconstruction of the methodologies based on the analytical capabilities of the time provides a clear understanding of how this discovery was achieved. The subsequent characterization of the enzymes that produce and consume this compound has provided a wealth of quantitative data that underscores its central role. For researchers and drug development professionals, a thorough understanding of the formation and fate of this compound is fundamental to appreciating the complexities of the kynurenine pathway and its potential as a therapeutic target in a range of diseases.
N-Formylkynurenine: A Pivotal Biomarker in the Landscape of Oxidative Stress
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a key pathological feature in a multitude of diseases, including neurodegenerative disorders, cancer, and chronic inflammatory conditions. The identification of reliable biomarkers to accurately assess oxidative stress is paramount for diagnostics, prognostics, and the development of targeted therapeutics. N-Formylkynurenine (NFK), the initial and rate-limiting metabolite of the tryptophan catabolism pathway, is emerging as a significant, yet underutilized, biomarker of oxidative stress. This technical guide provides a comprehensive overview of NFK's formation, its intimate connection with oxidative stress, detailed experimental protocols for its quantification, and its role in relevant signaling pathways. Recent discoveries highlighting NFK's direct reactivity with nucleophiles further underscore its potential as a dynamic indicator of cellular redox status.
Introduction: The Kynurenine Pathway and Oxidative Stress
The catabolism of the essential amino acid tryptophan occurs predominantly through the kynurenine pathway, accounting for over 95% of its degradation.[1] The first step of this pathway is the oxidative cleavage of the indole ring of tryptophan to form this compound.[2][3] This reaction is catalyzed by the heme-containing enzymes indoleamine 2,3-dioxygenase 1 (IDO1), indoleamine 2,3-dioxygenase 2 (IDO2), and tryptophan 2,3-dioxygenase (TDO).[4][5]
IDO1, in particular, is a key immunomodulatory enzyme. Its expression is induced by pro-inflammatory cytokines, most notably interferon-gamma (IFN-γ), which are themselves often upregulated in response to oxidative stress. This creates a direct link between the cellular redox environment and the activation of the kynurenine pathway. The subsequent metabolites of this pathway have a dual nature; some, like 3-hydroxykynurenine and quinolinic acid, are known to be pro-oxidative and neurotoxic, capable of generating free radicals. This positions the IDO1 pathway as a critical axis in the interplay between inflammation and oxidative stress.
This compound: More Than a Transient Intermediate
Historically, NFK has been viewed as a short-lived precursor to the more stable metabolite, kynurenine. However, recent groundbreaking research has challenged this view, revealing that NFK possesses significant chemical reactivity under physiological conditions. A recent study demonstrated that NFK can undergo a non-enzymatic deamination to form an electrophilic intermediate, NFK-carboxyketoalkene. This reactive species rapidly forms adducts with key intracellular nucleophiles, including the primary antioxidant glutathione.
This discovery is profound, as it suggests a direct role for NFK in the cellular response to oxidative stress, acting as a scavenger of nucleophiles. This non-enzymatic branch of the kynurenine pathway highlights NFK's significance beyond its role as a simple precursor and suggests that its concentration may be a more dynamic and immediate indicator of oxidative events than downstream metabolites.
Quantitative Analysis of Kynurenine Pathway Metabolites
While direct quantitative data for NFK in clinical populations is not widely reported in the literature, the activity of the IDO1 pathway is commonly assessed by measuring the concentrations of tryptophan and its downstream metabolite, kynurenine. The ratio of kynurenine to tryptophan (Kyn/Trp) serves as a functional indicator of IDO1 activity. Below are summary tables of quantitative data for key kynurenine pathway metabolites in Alzheimer's disease and various cancers, conditions strongly associated with oxidative stress.
Table 1: Plasma Concentrations of Kynurenine Pathway Metabolites in Alzheimer's Disease
| Metabolite | Control Group Concentration (µM) | Alzheimer's Disease Patient Concentration (µM) | Reference |
| Tryptophan | ~71.1 | ~62.6 | |
| Kynurenine | ~2.30 | ~2.82 | |
| Kynurenic Acid | Lower in AD patients | Lower in AD patients | |
| Quinolinic Acid | Increased in AD patients | Increased in AD patients |
Note: Data is often presented as mean ± SD. The values presented are approximations from the cited literature. Many studies report statistically significant differences without providing absolute concentrations.
Table 2: Serum/Plasma Concentrations of Kynurenine Pathway Metabolites in Cancer
| Metabolite | Healthy Control Concentration (µM) | Cancer Patient Concentration (µM) | Cancer Type | Reference |
| Tryptophan | 71.1 ± 11.8 | 62.6 ± 15.8 | Lung Cancer | |
| Kynurenine | 2.30 ± 0.56 | 2.82 ± 1.17 | Lung Cancer | |
| Kynurenine | 464.2 ng/mL (median) | 557.1 ng/mL (median) | Hepatocellular Carcinoma | |
| Kynurenine/Tryptophan Ratio | 32.9 ± 9.10 | 47.1 ± 21.3 | Lung Cancer |
Note: Concentrations can vary based on the specific cancer type, stage, and analytical methods used. The Kyn/Trp ratio is a unitless value.
Signaling Pathways and Regulatory Networks
The production of NFK is intricately regulated by a network of signaling pathways that respond to inflammatory and stress signals. Understanding these pathways is crucial for identifying potential therapeutic targets.
IDO1 Induction Pathway
The induction of IDO1, the primary enzyme for NFK synthesis in extrahepatic tissues, is a key event in inflammatory conditions.
Downstream Signaling: GCN2 and AhR Pathways
The consequences of IDO1 activation extend beyond tryptophan depletion, influencing key cellular stress and xenobiotic response pathways.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Associations between plasma kynurenines and cognitive function in individuals with normal glucose metabolism, prediabetes and type 2 diabetes: the Maastricht Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. LC-MS/MS-based quantification of kynurenine metabolites, tryptophan, monoamines and neopterin in plasma, cerebrospinal fluid and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
The Elusive Metabolite: A Technical Guide to N-Formylkynurenine's Physiological Concentrations and Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylkynurenine (NFK) is a critical, yet transient, intermediate in the kynurenine pathway, the primary route of tryptophan catabolism in mammals. Formed from the enzymatic oxidation of tryptophan by indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), NFK is rapidly hydrolyzed by arylformamidase into kynurenine.[1][2][3] This pathway is implicated in a wide array of physiological and pathological processes, including immune regulation, neurotransmission, and the pathogenesis of neurodegenerative diseases, cancer, and psychiatric disorders. Despite its central role, the physiological concentrations of NFK in various tissues remain largely unquantified in the scientific literature, a testament to its fleeting existence. This technical guide provides a comprehensive overview of the current understanding of NFK's presence in different tissues, details the advanced analytical methodologies required for its detection, and presents key signaling pathways and experimental workflows in a visually accessible format.
Physiological Presence of this compound: A Qualitative Overview
Direct quantitative data on the basal physiological concentrations of this compound across various tissues in healthy humans and rodents are conspicuously sparse in published research. This is primarily attributed to its rapid enzymatic conversion to kynurenine, making its detection and accurate quantification challenging. However, the literature provides qualitative evidence of its production and presence, particularly in tissues with high expression of IDO and TDO enzymes.
| Tissue/Fluid | Species | Physiological Concentration | Notes |
| Liver | Human, Rodent | Not widely reported | TDO is highly expressed in the liver, suggesting significant NFK production.[2][4] |
| Brain | Human, Rodent | Not widely reported | Both IDO and TDO are present, and NFK is a precursor to neuroactive kynurenine pathway metabolites. |
| Kidney | Human, Rodent | Not widely reported | The kidney is involved in the metabolism and excretion of kynurenine pathway metabolites. |
| Plasma/Serum | Human, Rodent | Not widely reported | NFK is likely present in circulation as it is transported from sites of production to other tissues for further metabolism. |
Experimental Protocols for this compound Quantification
The accurate measurement of the labile metabolite this compound (NFK) necessitates meticulous sample handling and highly sensitive analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the method of choice.
Sample Preparation: A Critical Step
Given the instability of NFK, proper sample preparation is paramount to prevent its degradation and ensure accurate quantification.
-
Tissue Homogenization:
-
Excise tissues of interest (e.g., liver, brain, kidney) and immediately snap-freeze in liquid nitrogen to halt enzymatic activity.
-
Store samples at -80°C until analysis.
-
For homogenization, weigh the frozen tissue and add ice-cold homogenization buffer. A common buffer consists of an organic solvent mixture like methanol:acetonitrile:water (2:2:1) to precipitate proteins and extract metabolites.
-
Homogenize the tissue using a mechanical homogenizer on ice.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris and precipitated proteins.
-
Collect the supernatant containing the metabolites for LC-MS/MS analysis.
-
-
Plasma/Serum Sample Preparation:
-
Collect whole blood in appropriate anticoagulant-containing tubes (e.g., EDTA for plasma).
-
Centrifuge the blood sample to separate plasma or allow it to clot to obtain serum.
-
To precipitate proteins, add a cold organic solvent such as acetonitrile or methanol (typically 3 volumes of solvent to 1 volume of plasma/serum). Acid precipitation using agents like perchloric acid or formic acid can also be employed; however, the use of strong acids like trichloroacetic acid (TCA) should be avoided as it can cause the hydrolysis of NFK to kynurenine.
-
Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new tube for analysis.
-
LC-MS/MS Method for this compound Quantification
A validated ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method is essential for the sensitive and specific detection of NFK.
-
Chromatographic Separation:
-
Column: A reversed-phase C18 column is commonly used for the separation of kynurenine pathway metabolites.
-
Mobile Phase: A gradient elution is typically employed using a combination of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol with 0.1% formic acid). The gradient is optimized to achieve good separation of NFK from other metabolites.
-
Flow Rate: A typical flow rate for UPLC is in the range of 0.3-0.5 mL/min.
-
Injection Volume: A small injection volume (e.g., 1-10 µL) is used.
-
-
Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive ion mode is generally used for the analysis of NFK.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification, providing high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for NFK.
-
MRM Transitions: The specific m/z transitions for NFK would be determined by direct infusion of a pure standard into the mass spectrometer.
-
Internal Standard: The use of a stable isotope-labeled internal standard for NFK is highly recommended for accurate quantification, as it corrects for matrix effects and variations in sample preparation and instrument response.
-
Visualizing the Kynurenine Pathway and Experimental Workflow
To aid in the understanding of NFK's role and its analysis, the following diagrams illustrate the kynurenine pathway and a typical experimental workflow for NFK quantification.
Conclusion
This compound stands as a pivotal yet enigmatic molecule in the complex tapestry of tryptophan metabolism. While its direct physiological concentrations in various tissues are not well-documented due to its inherent instability, its role as the initial product of the kynurenine pathway underscores its importance. For researchers and drug development professionals, understanding the nuances of NFK's biochemistry and the rigorous analytical methods required for its study is crucial. The continued development of advanced and sensitive analytical techniques will be instrumental in finally elucidating the precise physiological and pathological concentrations of this transient but significant metabolite, paving the way for a deeper understanding of the kynurenine pathway's role in health and disease.
References
- 1. Tryptophan 2,3-Dioxygenfase and Indoleamine 2,3-Dioxygenase 1 Make Separate, Tissue-Specific Contributions to Basal and Inflammation-Induced Kynurenine Pathway Metabolism in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Review of the Evidence for Tryptophan and the Kynurenine Pathway as a Regulator of Stem Cell Niches in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine Pathway of Tryptophan Metabolism: Regulatory and Functional Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kynurenine Pathway in Chronic Kidney Disease: What’s Old, What’s New, and What’s Next? - PMC [pmc.ncbi.nlm.nih.gov]
The Uncatalyzed Pathway: A Technical Guide to the Non-Enzymatic Formation of N-Formylkynurenine from Tryptophan Oxidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The essential amino acid L-tryptophan is susceptible to oxidative degradation through both enzymatic and non-enzymatic pathways. While the enzymatic conversion of tryptophan to N-formylkynurenine (NFK) by indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) is a well-characterized rate-limiting step in the kynurenine pathway, the non-enzymatic formation of NFK is a significant process with implications in various physiological and pathological conditions, as well as in the stability of biopharmaceuticals. This technical guide provides an in-depth exploration of the core mechanisms underlying the non-enzymatic oxidation of tryptophan to NFK, focusing on the roles of various reactive oxygen species (ROS). It offers a compilation of quantitative data, detailed experimental protocols for the detection and quantification of NFK, and visual representations of the key pathways and workflows to support researchers in this field.
Introduction
Tryptophan, with its electron-rich indole ring, is one of the most readily oxidized amino acids.[1] Its oxidation products, including this compound (NFK) and kynurenine, are not merely metabolic intermediates but also act as bioactive molecules that can influence cellular processes.[1][2] Non-enzymatic tryptophan oxidation can be initiated by a variety of factors, including exposure to light, reactive oxygen species, and ozone.[2][3] This process is of particular interest in the context of oxidative stress-related diseases, such as neurodegenerative disorders and cataracts, where the accumulation of oxidized tryptophan residues in proteins can lead to altered protein function and aggregation. Furthermore, the pharmaceutical industry faces challenges with tryptophan oxidation in protein-based drugs, which can affect their stability, efficacy, and safety. Understanding the mechanisms and kinetics of non-enzymatic NFK formation is therefore crucial for developing strategies to mitigate its detrimental effects and for harnessing its potential as a biomarker of oxidative stress.
Mechanisms of Non-Enzymatic Tryptophan Oxidation to this compound
The non-enzymatic conversion of tryptophan to NFK is primarily driven by the interaction of the tryptophan indole ring with various reactive oxygen species (ROS). The main pathways involve singlet oxygen, hydroxyl radicals, and ozone.
Oxidation by Singlet Oxygen (¹O₂)
Singlet oxygen, a highly reactive electronically excited state of molecular oxygen, is a major contributor to the photo-oxidation of tryptophan. The reaction can be initiated by the absorption of light by an endogenous or exogenous photosensitizer. The proposed mechanism involves the formation of an unstable dioxetane intermediate across the C2-C3 double bond of the indole ring, which then cleaves to yield NFK. An alternative pathway involves the formation of tryptophan hydroperoxides, which can subsequently rearrange to form NFK.
Oxidation by Hydroxyl Radical (•OH)
The hydroxyl radical is one of the most reactive ROS and reacts with tryptophan at a diffusion-controlled rate. The reaction can be initiated by Fenton-like reactions or through the radiolysis of water. The hydroxyl radical can attack both the pyrrole and aromatic rings of the indole moiety. The addition of the hydroxyl radical to the indole ring, followed by reaction with molecular oxygen, leads to the formation of a peroxyl radical, which can then undergo a series of reactions to yield NFK.
Ozonolysis
Ozone (O₃) can directly react with the indole ring of tryptophan, leading to the cleavage of the C2-C3 double bond and the formation of NFK. This reaction is particularly relevant in the context of atmospheric pollutants and their impact on biological systems. The rate of tryptophan oxidation by ozone can be influenced by the local protein environment.
Quantitative Data on Non-Enzymatic NFK Formation
The efficiency and rate of non-enzymatic NFK formation are dependent on the specific ROS involved, the presence of photosensitizers, and the microenvironment of the tryptophan residue. The following tables summarize key quantitative data from the literature.
| Reactive Oxygen Species | Rate Constant (M⁻¹s⁻¹) with Tryptophan | Reference(s) |
| Singlet Oxygen (¹O₂) | 2–7 x 10⁷ (chemical quenching) | |
| Hydroxyl Radical (•OH) | ~1 x 10¹⁰ (diffusion-limited) | |
| Ozone (O₃) | 7 x 10⁶ | |
| Superoxide Radical (O₂⁻•) | Reacts rapidly with tryptophan radicals (k ≈ 1-2 x 10⁹ M⁻¹s⁻¹) |
Table 1: Reaction Rate Constants of Tryptophan with Various Reactive Oxygen Species. This table provides the second-order rate constants for the reaction of free tryptophan with different ROS. The high rate constant for the hydroxyl radical indicates its extreme reactivity.
| Experimental Condition | Tryptophan Substrate | Oxidizing Agent/Method | NFK Yield/Observation | Reference(s) |
| High Light Illumination | CP43 protein in Photosystem II | Photo-oxidation (likely ¹O₂) | 2.2 ± 0.5-fold increase in NFK | |
| Fenton & Udenfriend Reactions | Free Tryptophan | Hydroxyl Radicals (•OH) | Forms a mixture including NFK | |
| Hydrogen Peroxide | Free Tryptophan, Peptides, Lysozyme | H₂O₂ | NFK identified as a major degradation product | |
| Sunlight Exposure | Free Tryptophan, Proteins | Photo-oxidation | Formation of NFK |
Table 2: Quantitative and Observational Data on NFK Formation under Various Non-Enzymatic Conditions. This table highlights experimental evidence for NFK formation from tryptophan under different oxidative stresses.
Experimental Protocols
Accurate detection and quantification of NFK are essential for studying its formation and biological roles. The following sections provide detailed methodologies for key experimental techniques.
Quantification of this compound by HPLC-MS/MS
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for the quantification of NFK.
4.1.1. Sample Preparation (from plasma/serum)
-
To 100 µL of plasma or serum, add an internal standard (e.g., deuterated NFK).
-
Precipitate proteins by adding 400 µL of ice-cold acetonitrile.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject an aliquot (e.g., 10 µL) into the HPLC-MS/MS system.
4.1.2. HPLC Conditions
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 2.6 µm particle size) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B (e.g., 2-5%), increasing linearly to a high percentage (e.g., 80-95%) over several minutes to elute NFK, followed by a re-equilibration step.
-
Flow Rate: 0.3-0.5 mL/min.
-
Column Temperature: 40°C.
4.1.3. Mass Spectrometry Conditions
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NFK: Precursor ion (Q1) m/z 237.1 → Product ion (Q3) m/z 146.1 (or other characteristic fragments).
-
Internal Standard: Monitor the specific transition for the deuterated standard.
-
-
Instrument Parameters: Optimize parameters such as ion spray voltage, source temperature, collision energy, and declustering potential for maximum sensitivity.
Immunological Detection of this compound
Immunological methods, such as ELISA and Western blotting, offer high-throughput and sensitive detection of NFK in protein samples. These methods rely on polyclonal or monoclonal antibodies specific to the NFK moiety.
4.2.1. Enzyme-Linked Immunosorbent Assay (ELISA)
-
Coating: Coat a 96-well microplate with the protein sample (e.g., 1-10 µg/mL in a suitable coating buffer like carbonate-bicarbonate buffer, pH 9.6) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites by adding a blocking buffer (e.g., 5% non-fat dry milk or 1% BSA in PBS) and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Primary Antibody Incubation: Add the anti-NFK primary antibody diluted in blocking buffer and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody Incubation: Add a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody, diluted in blocking buffer, and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a suitable HRP substrate (e.g., TMB) and incubate until color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2 N H₂SO₄).
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
4.2.2. Western Blotting
-
Protein Separation: Separate the protein samples by SDS-PAGE.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the anti-NFK primary antibody overnight at 4°C.
-
Washing: Wash the membrane three times with wash buffer.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Visualizing Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key processes involved in the non-enzymatic formation and analysis of NFK.
Caption: Non-enzymatic oxidation of tryptophan to NFK by ROS.
Caption: Workflow for NFK quantification by HPLC-MS/MS.
Caption: Context of non-enzymatic NFK formation within the Kynurenine Pathway.
Implications for Drug Development
The non-enzymatic oxidation of tryptophan to NFK has significant implications for the development of biopharmaceuticals, particularly monoclonal antibodies and other protein-based therapeutics. Tryptophan residues located in the complementarity-determining regions (CDRs) of antibodies are often solvent-exposed and thus susceptible to oxidation. Oxidation of these critical residues can lead to a loss of binding affinity and a reduction in therapeutic efficacy.
During drug development, forced degradation studies are conducted to assess the stability of protein therapeutics. These studies often involve exposing the drug product to oxidative stress conditions (e.g., high temperature, light, oxidizing agents) to identify potential degradation pathways. The formation of NFK is a key indicator of tryptophan oxidation and is closely monitored. Understanding the kinetics and mechanisms of NFK formation can aid in the development of more stable formulations, for example, by including antioxidants or by engineering proteins with less susceptible amino acid residues in critical regions.
Furthermore, as NFK is a known photosensitizer, its formation in a drug product can potentially lead to further degradation upon exposure to light, creating a vicious cycle of photodegradation. Therefore, controlling the initial formation of NFK is crucial for maintaining the long-term stability and quality of biotherapeutics.
Conclusion
The non-enzymatic formation of this compound from tryptophan is a complex process driven by various reactive oxygen species. This guide has provided a comprehensive overview of the underlying mechanisms, quantitative data on reaction rates and yields, and detailed experimental protocols for the analysis of NFK. For researchers in both academic and industrial settings, a thorough understanding of this uncatalyzed pathway is essential for elucidating the role of tryptophan oxidation in disease and for developing stable and effective protein-based therapeutics. The provided diagrams and methodologies serve as a practical resource to facilitate further investigation into this important area of biochemistry and pharmaceutical science.
References
Methodological & Application
Application Note and Protocol for the Quantification of N-Formylkynurenine in Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylkynurenine (NFK) is the initial and rate-limiting metabolite in the kynurenine pathway, the primary route of tryptophan catabolism. This pathway is implicated in a variety of physiological and pathological processes, including immune regulation, neurotransmission, and the pathogenesis of inflammatory diseases, neurodegenerative disorders, and cancer. The accurate quantification of NFK in plasma is, therefore, of significant interest for biomarker discovery and for understanding the modulation of the kynurenine pathway in various disease states and in response to therapeutic interventions.
This application note provides a detailed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of this compound in plasma. The protocol outlines procedures for sample preparation, chromatographic separation, and mass spectrometric detection.
Signaling Pathway
The catabolism of tryptophan to this compound is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). NFK is then rapidly hydrolyzed by formamidases to produce kynurenine.
Figure 1: Initiation of the Kynurenine Pathway.
Experimental Workflow
The analytical workflow for the quantification of NFK in plasma involves sample preparation by protein precipitation, followed by LC-MS/MS analysis and data processing.
Figure 2: Experimental workflow for plasma NFK analysis.
Detailed Experimental Protocols
Materials and Reagents
-
This compound analytical standard
-
This compound-d5 (or other suitable stable isotope-labeled internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human plasma (from a certified vendor for calibration and quality control)
Standard and Internal Standard Preparation
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve this compound and this compound-d5 in methanol to prepare individual stock solutions.
-
Working Solutions: Prepare serial dilutions of the this compound stock solution in a mixture of water and acetonitrile (50:50, v/v) to create calibration standards. Prepare a working solution of the internal standard (e.g., 100 ng/mL) in the same diluent.
Sample Preparation (Protein Precipitation)
Due to the instability of this compound, which can hydrolyze to kynurenine, sample processing should be performed promptly and at a neutral or slightly acidic pH (pH 6-7).[1] Avoid strong acids like trichloroacetic acid.[1]
-
Aliquot 100 µL of plasma sample (calibrator, quality control, or unknown) into a microcentrifuge tube.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | 0-1 min: 2% B; 1-5 min: 2-80% B; 5-6 min: 80% B; 6-6.1 min: 80-2% B; 6.1-8 min: 2% B |
Mass Spectrometry:
| Parameter | Recommended Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 237.2 | 142.2 | 10 |
| This compound-d5 (IS) | 242.2 | 147.2 | To be optimized |
Note: The collision energy for the internal standard should be optimized to achieve a stable and intense signal.
Data Presentation
The following tables summarize the expected quantitative performance of the method. These values are illustrative and should be established during in-house method validation.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | Linear, 1/x weighting | > 0.995 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| This compound | LLOQ | 1 | < 15 | < 15 | 85 - 115 |
| Low QC | 3 | < 15 | < 15 | 85 - 115 | |
| Mid QC | 100 | < 15 | < 15 | 85 - 115 | |
| High QC | 800 | < 15 | < 15 | 85 - 115 |
Table 3: Stability
| Analyte | Condition | Duration | Stability (% of initial) |
| This compound | Bench-top (in plasma) | 4 hours | > 85 |
| Freeze-thaw (in plasma) | 3 cycles | > 85 | |
| Processed sample (autosampler) | 24 hours | > 90 | |
| Long-term storage (-80°C) | 1 month | > 85 |
Note: Due to the inherent instability of NFK, it is crucial to perform thorough stability assessments under the specific laboratory conditions.[1][2][3]
Conclusion
This application note provides a comprehensive and detailed LC-MS/MS protocol for the quantification of this compound in plasma. The described methodology, from sample preparation to data analysis, is designed to yield accurate, precise, and reliable results for researchers and professionals in drug development and life sciences. Adherence to rigorous method validation is paramount to ensure the quality and integrity of the data generated. The considerations for NFK stability are particularly critical for obtaining meaningful biological insights.
References
Application Note: Synthesis and Application of Stable Isotope-Labeled N-Formylkynurenine as an Internal Standard for Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the synthesis of stable isotope-labeled N-Formylkynurenine (SIL-NFK). This compound (NFK) is the initial, stable intermediate in the kynurenine pathway, the primary route for tryptophan metabolism in mammals[1][2]. Dysregulation of this pathway is implicated in various pathologies, including neurodegenerative diseases and cancer, making the accurate quantification of its metabolites crucial[2][3]. The use of a stable isotope-labeled internal standard is essential for robust and accurate quantification via mass spectrometry, as it effectively corrects for variability in sample extraction, injection, and ionization[4]. This application note describes a method for synthesizing labeled NFK and its subsequent use in a typical LC-MS/MS workflow for quantitative analysis.
Overview of the Kynurenine Pathway
Tryptophan (Trp) is an essential amino acid, and approximately 95% of its degradation occurs via the kynurenine pathway (KP). The first and rate-limiting step is the oxidation of L-tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO) to form this compound. NFK is then rapidly hydrolyzed by formamidase to produce L-kynurenine (Kyn), a critical branch-point metabolite in the pathway.
References
Application Notes and Protocols for the Immunological Detection of N-Formylkynurenine in Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylkynurenine (NFK) is a significant oxidation product of the amino acid tryptophan. The modification of tryptophan residues in proteins to NFK can occur through reactions with various radical and oxidative species.[1][2] This post-translational modification has been implicated in a range of human diseases and is considered a marker of oxidative stress.[1][3] The immunological detection of NFK in proteins offers a sensitive and specific method for studying its role in biological processes and disease pathogenesis. This document provides detailed protocols for the detection of NFK-modified proteins using Western blot and ELISA techniques, based on established methodologies.[1]
Key Experimental Protocols
Western Blot Protocol for NFK Detection
This protocol is adapted from established methods for the immunological detection of NFK in protein samples.
a. Sample Preparation and SDS-PAGE:
-
Prepare protein lysates from cells or tissues using a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).
-
Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
For analysis, load 10-30 µg of total protein per lane on an SDS-polyacrylamide gel. The percentage of the gel should be chosen based on the molecular weight of the protein of interest.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.
b. Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or polyvinylidene difluoride (PVDF) membrane. A wet or semi-dry transfer system can be used.
-
Ensure complete transfer by following the manufacturer's instructions for the transfer apparatus.
c. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with a primary anti-NFK antibody. A polyclonal antiserum has been successfully used at a 1:1000 dilution in blocking buffer for 2 hours at room temperature or overnight at 4°C. Commercially available monoclonal antibodies may require different dilutions and incubation times, so consult the manufacturer's datasheet.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG-HRP) diluted in blocking buffer (a 1:5000 dilution has been reported) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system or X-ray film.
ELISA Protocol for NFK Detection
This protocol provides a framework for the quantitative detection of NFK in protein samples by enzyme-linked immunosorbent assay.
a. Plate Coating:
-
Dilute the protein samples (e.g., 2.5 µg of protein per well) in a bicarbonate/carbonate coating buffer (100 mM, pH 9.6).
-
Add 100 µL of the diluted protein sample to each well of a 96-well microtiter plate.
-
Incubate the plate overnight at 4°C or for 2 hours at room temperature to allow the protein to adsorb to the well surface.
b. Blocking:
-
Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 200 µL of blocking buffer (e.g., 5% non-fat dry milk in PBS) to each well.
-
Incubate for at least 2 hours at room temperature or overnight at 4°C.
c. Antibody Incubation:
-
Wash the plate twice with wash buffer.
-
Add 100 µL of the primary anti-NFK antibody, diluted in blocking buffer (e.g., 1:1000 dilution for polyclonal antiserum), to each well.
-
Incubate for 2 hours at room temperature.
-
Wash the plate five times with wash buffer.
-
Add 100 µL of an appropriate alkaline phosphatase (AP)-conjugated secondary antibody (e.g., anti-rabbit IgG-AP), diluted in blocking buffer (e.g., 1:5000 dilution), to each well.
-
Incubate for 1-2 hours at room temperature.
-
Wash the plate five times with wash buffer.
d. Detection:
-
Add 100 µL of an AP substrate solution (e.g., p-nitrophenyl phosphate) to each well.
-
Allow the color to develop in the dark.
-
Stop the reaction by adding 50-100 µL of a stop solution (if necessary).
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenyl phosphate) using a microplate reader.
Quantitative Data Summary
The following table summarizes representative quantitative data from an ELISA experiment detecting NFK in photo-oxidized myoglobin.
| Sample Condition | Irradiation Time (min) | Mean Absorbance (AU) | Standard Deviation (SD) |
| Control (No Rose Bengal) | 30 | 0.15 | 0.02 |
| Photo-oxidized | 2 | 0.25 | 0.03 |
| Photo-oxidized | 5 | 0.40 | 0.04 |
| Photo-oxidized | 10 | 0.65 | 0.05 |
| Photo-oxidized | 20 | 0.90 | 0.06 |
| Photo-oxidized | 30 | 1.10 | 0.07 |
Visualizations
Kynurenine Pathway
The formation of this compound is the initial step in the kynurenine pathway of tryptophan metabolism.
Caption: The Kynurenine Pathway of Tryptophan Metabolism.
Experimental Workflow for Immunological Detection of NFK
This diagram outlines the major steps for both Western blot and ELISA-based detection of NFK-modified proteins.
Caption: Workflow for Western Blot and ELISA Detection of NFK.
References
- 1. Immunological Detection of this compound in Oxidized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunological detection of this compound in oxidized proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mass spectrometric identification of oxidative modifications of tryptophan residues in proteins: chemical artifact or post-translational modification? - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Formylkynurenine as a substrate for kynurenine formamidase assays.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kynurenine pathway is a primary route for the metabolism of tryptophan, producing a variety of bioactive molecules implicated in physiological and pathological processes, including immune regulation and neurodegeneration.[1][2][3][4][5] Kynurenine formamidase (KFase), also known as arylformamidase, is a key enzyme in this pathway, catalyzing the hydrolysis of N-formyl-L-kynurenine (NFK) to produce L-kynurenine. The activity of KFase is crucial for the progression of the kynurenine pathway, making it a potential target for therapeutic intervention in various diseases. This document provides detailed application notes and protocols for the use of N-Formylkynurenine as a substrate in kynurenine formamidase assays.
Signaling Pathway
The kynurenine pathway is initiated by the conversion of tryptophan to this compound by either tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO). Kynurenine formamidase then hydrolyzes this compound to L-kynurenine, which stands at a critical branchpoint of the pathway. L-kynurenine can be further metabolized by three different enzymes: kynurenine aminotransferase (KAT), kynureninase, and kynurenine 3-monooxygenase (KMO).
References
Application Notes and Protocols for In Vitro Cell Culture Models to Study the Effects of N-Formylkynurenine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylkynurenine (NFK) is the initial and rate-limiting metabolite of tryptophan catabolism via the kynurenine pathway. Historically viewed as a transient intermediate in the formation of L-kynurenine, recent evidence suggests that NFK possesses unique biochemical properties and biological activities, distinct from other kynurenine pathway metabolites.[1] Its high reactivity and ability to form adducts with nucleophiles suggest a potential role in modulating cellular redox status and immune responses.[1] These application notes provide a comprehensive guide for researchers to establish in vitro cell culture models to investigate the specific effects of NFK. Given the inherent instability of NFK in aqueous solutions, special considerations for its preparation and use in cell culture are highlighted.[2]
Key Biological Activities of this compound
This compound is an intermediate in the tryptophan catabolism pathway, produced from tryptophan by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). While it is a precursor to kynurenine, NFK itself is implicated in various biological processes. It is an area of active research in immunology and neurology, particularly in the context of immune response, neurodegenerative diseases, and cancer. NFK can be formed through the reaction of tryptophan with reactive oxygen species (ROS), suggesting its involvement in oxidative stress responses. In cell culture media, the presence of NFK, often as a photodegradation product of tryptophan, has been shown to negatively impact cell growth and performance.
Recent studies have revealed that NFK can undergo non-enzymatic conversion to form reactive electrophiles that readily form adducts with cellular nucleophiles like cysteine and glutathione. This suggests that NFK may exert its biological effects through mechanisms independent of its conversion to kynurenine, potentially influencing cellular signaling pathways sensitive to redox modulation.
In Vitro Models to Study this compound
A variety of immortalized cell lines can be employed to dissect the cellular and molecular effects of NFK. The choice of cell line should be guided by the specific research question.
Table 1: Recommended Cell Lines for Studying this compound Effects
| Cell Line Type | Examples | Rationale for Use |
| Immune Cells | ||
| Macrophages | RAW 264.7, THP-1, J774A.1 | Central to innate immunity; express kynurenine pathway enzymes; key producers and responders to immunomodulatory metabolites. |
| T Lymphocytes | Jurkat, MOLT-4 | Key players in adaptive immunity; their proliferation and function are known to be modulated by the kynurenine pathway. |
| Dendritic Cells | Bone marrow-derived dendritic cells (BMDCs), MUTZ-3 | Professional antigen-presenting cells; their maturation and function are critical for initiating T cell responses and are influenced by tryptophan metabolites. |
| Cancer Cells | ||
| Breast Cancer | MDA-MB-231, MCF-7 | Investigate the role of NFK in tumor immune evasion and cancer cell proliferation. |
| Glioblastoma | U87, U251 | The kynurenine pathway is implicated in the immunosuppressive microenvironment of brain tumors. |
| Melanoma | B16-F10, A375 | To study the impact of NFK on cancer cell survival and resistance to therapy. |
| Other | ||
| Human Embryonic Kidney | HEK293 | A versatile and easily transfectable cell line for mechanistic studies and reporter assays. |
| Human Lens Epithelial Cells | HLE B-3 | To study the role of NFK in oxidative stress and cataract formation. |
Experimental Protocols
Preparation and Handling of this compound for Cell Culture
Due to its instability in aqueous solutions, careful preparation of NFK is crucial for obtaining reliable and reproducible results.
-
Synthesis and Purification: NFK can be synthesized by the formylation of L-kynurenine. Purity should be verified by mass spectrometry and NMR.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of NFK in an appropriate solvent. Given its instability in aqueous solutions, consider dissolving in a small amount of DMSO before further dilution in ice-cold, pH-neutral buffer or serum-free media immediately before use.
-
Stability Considerations: NFK is susceptible to hydrolysis to kynurenine, a process accelerated by changes in pH and temperature. It is recommended to prepare fresh dilutions for each experiment and minimize the time between preparation and addition to cell cultures. When analyzing NFK levels in culture supernatants, sample processing at a neutral or slightly acidic pH (6-7) is recommended to minimize degradation.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (NFK)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of NFK in complete culture medium. Suggested concentration range: 10 µM - 1 mM.
-
Remove the overnight culture medium and replace it with medium containing various concentrations of NFK. Include a vehicle control (medium with the same concentration of solvent used for NFK stock).
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
Data Analysis:
Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cells treated with NFK
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with NFK as described in the cell viability protocol.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Data Analysis:
Quantify the percentage of cells in each quadrant (viable: Annexin V-/PI-, early apoptotic: Annexin V+/PI-, late apoptotic/necrotic: Annexin V+/PI+).
Protocol 3: Cytokine Profiling using ELISA
This protocol measures the concentration of specific cytokines in the cell culture supernatant.
Materials:
-
Supernatants from NFK-treated cell cultures
-
Cytokine-specific ELISA kit (e.g., for TNF-α, IL-6, IL-10)
-
ELISA plate reader
Procedure:
-
Collect supernatants from cells treated with NFK at various concentrations and time points.
-
Centrifuge the supernatants to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Coating the plate with a capture antibody.
-
Blocking non-specific binding sites.
-
Incubating with the cell culture supernatants and standards.
-
Adding a biotinylated detection antibody.
-
Adding a streptavidin-HRP conjugate.
-
Adding a substrate solution (e.g., TMB).
-
Stopping the reaction and measuring the absorbance.
-
Data Analysis:
Generate a standard curve and calculate the concentration of the cytokine in each sample.
Protocol 4: Gene Expression Analysis by Quantitative PCR (qPCR)
This protocol measures the relative expression of target genes in response to NFK treatment.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR master mix
-
Gene-specific primers (e.g., for IDO1, AHR, NRF2, pro-inflammatory and anti-inflammatory cytokines)
-
qPCR instrument
Procedure:
-
Treat cells with NFK for the desired time.
-
Lyse the cells and extract total RNA using a commercial kit.
-
Assess RNA quality and quantity.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with SYBR Green master mix, primers, and cDNA.
-
Run the qPCR program on a real-time PCR instrument.
-
Perform a melt curve analysis to verify the specificity of the amplified product.
Data Analysis:
Calculate the relative gene expression using the ΔΔCt method, normalizing to a stable housekeeping gene.
Data Presentation
Table 2: Hypothetical Quantitative Data on the Effects of this compound on RAW 264.7 Macrophages
| NFK Concentration (µM) | Cell Viability (% of Control) | Apoptosis (%) | TNF-α (pg/mL) | IL-10 (pg/mL) |
| 0 (Vehicle) | 100 ± 5 | 5 ± 1 | 50 ± 10 | 20 ± 5 |
| 50 | 95 ± 6 | 7 ± 2 | 150 ± 20 | 40 ± 8 |
| 100 | 88 ± 8 | 15 ± 3 | 300 ± 35 | 75 ± 10 |
| 250 | 70 ± 10 | 25 ± 4 | 500 ± 50 | 120 ± 15 |
| 500 | 55 ± 12 | 40 ± 5 | 450 ± 45 | 100 ± 12 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Visualization of Pathways and Workflows
Signaling Pathways
The direct signaling pathways activated by NFK are still under investigation. However, based on its reactivity and its position in the kynurenine pathway, several potential mechanisms can be hypothesized.
Hypothesized signaling pathways of this compound.
Experimental Workflow
General experimental workflow for studying NFK effects.
Conclusion
The study of this compound presents a compelling frontier in understanding the complexities of the kynurenine pathway and its role in health and disease. While the inherent instability of NFK poses experimental challenges, the protocols and considerations outlined in these application notes provide a robust framework for researchers to investigate its unique biological effects. By carefully designing and executing in vitro experiments, the scientific community can further elucidate the specific contributions of NFK to immune modulation, oxidative stress, and disease pathogenesis, potentially uncovering new therapeutic targets.
References
Application Notes and Protocols for High-Throughput Screening Assays for Inhibitors of N-Formylkynurenine Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of N-formylkynurenine (NFK) is the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. This reaction is catalyzed by two key enzymes: indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO). Both IDO1 and TDO are significant therapeutic targets, particularly in the fields of oncology and neurodegenerative diseases, due to their roles in immune suppression and neuronal function.[1][2] The development of potent and selective inhibitors for these enzymes is a critical area of drug discovery. High-throughput screening (HTS) assays are essential tools for identifying novel inhibitor scaffolds from large compound libraries.[3][4]
This document provides detailed application notes and protocols for various HTS assays designed to identify and characterize inhibitors of NFK formation. The assays covered include fluorescence-based, absorbance-based, and cell-based methodologies, offering a range of options to suit different screening needs and laboratory capabilities.
Signaling Pathway of this compound Formation
The catabolism of tryptophan via the kynurenine pathway is initiated by either IDO1 or TDO. Both enzymes catalyze the oxidative cleavage of the indole ring of L-tryptophan to produce NFK.[1] This initial step is crucial as it depletes local tryptophan levels and produces downstream metabolites that have immunomodulatory effects.
High-Throughput Screening Assays
A variety of HTS assays have been developed to screen for inhibitors of IDO1 and TDO. These assays can be broadly categorized into biochemical (enzyme-based) and cell-based assays.
Biochemical Assays
Biochemical assays utilize purified recombinant IDO1 or TDO enzymes to measure the direct inhibition of NFK formation.
Fluorescence-based assays are highly sensitive and well-suited for HTS. A common approach involves the use of a chemical probe that reacts with the newly formed NFK to generate a fluorescent product.
Principle: The assay measures the fluorescence generated from the reaction of a specific probe with NFK, the product of the IDO1/TDO-catalyzed reaction. The intensity of the fluorescence is directly proportional to the enzyme activity.
Workflow:
Protocol: Fluorescence-Based IDO1/TDO Inhibition Assay
This protocol is adapted from commercially available kits and published literature.
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
IDO1/TDO Assay Buffer
-
L-Tryptophan (substrate)
-
Test compounds (dissolved in DMSO)
-
Fluorescent probe (e.g., NFK Green™)
-
Black, low-binding 96- or 384-well microplates
-
Fluorescence plate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of test compounds and reference inhibitors in assay buffer. The final DMSO concentration should be kept below 0.5%.
-
Enzyme and Inhibitor Addition: To each well of the microplate, add:
-
10 µL of test compound or reference inhibitor.
-
For positive control wells, add inhibitor buffer.
-
For blank wells, add assay buffer.
-
180 µL of the reaction solution containing L-Tryptophan.
-
-
Enzyme Reaction Initiation: Add 10 µL of diluted IDO1 or TDO enzyme to each well, except for the blank wells.
-
Incubation: Incubate the plate at room temperature for 45 minutes to 3 hours, protected from light.
-
Signal Development: Add 20 µL of the fluorescent probe solution to each well. Seal the plate and incubate at 37°C for four hours.
-
Fluorescence Reading: Allow the plate to cool to room temperature for 10 minutes. Read the fluorescence at an excitation wavelength of 400 nm and an emission wavelength of 510 nm.
-
Data Analysis: Subtract the blank values from all other readings. Calculate the percent inhibition for each test compound concentration and determine the IC50 values using a suitable curve-fitting model.
Absorbance-based assays are a cost-effective alternative to fluorescence assays. They typically measure the absorbance of NFK directly or a colored product formed after a chemical reaction with kynurenine (the hydrolyzed product of NFK).
Principle:
-
Direct NFK Detection: NFK has a characteristic absorbance peak around 321-325 nm. The increase in absorbance at this wavelength is proportional to enzyme activity.
-
Kynurenine Detection (Ehrlich's Reagent): NFK is hydrolyzed to kynurenine, which then reacts with p-dimethylaminobenzaldehyde (p-DMAB, Ehrlich's reagent) in an acidic solution to form a yellow-colored product that can be measured at 480-490 nm.
Protocol: Absorbance-Based IDO1/TDO Inhibition Assay (Direct NFK Detection)
This protocol is based on information from commercial assay kits.
Materials:
-
Recombinant human IDO1 or TDO enzyme
-
IDO1/TDO Assay Buffer
-
L-Tryptophan (substrate)
-
Test compounds (dissolved in DMSO)
-
UV-transparent 96- or 384-well microplates
-
Spectrophotometer plate reader
Procedure:
-
Prepare Reagents: As described in the fluorescence assay protocol.
-
Reaction Setup: In a UV-transparent plate, add:
-
180 µL of the reaction solution containing L-Tryptophan.
-
10 µL of test compound or reference inhibitor.
-
For positive control wells, add inhibitor buffer.
-
For blank wells, add assay buffer.
-
-
Enzyme Reaction Initiation: Add 10 µL of diluted IDO1 or TDO enzyme to each well, except for the blank wells.
-
Incubation: Incubate at room temperature for 90 minutes to 3 hours.
-
Absorbance Reading: Measure the absorbance at 320-325 nm.
-
Data Analysis: Subtract the blank values and calculate percent inhibition and IC50 values.
Cell-Based Assays
Cell-based assays provide a more physiologically relevant system for evaluating inhibitor potency by considering factors such as cell permeability and metabolism. These assays typically use a cancer cell line that expresses IDO1 (often induced by interferon-gamma, IFN-γ) or TDO.
Principle: The activity of IDO1 or TDO is measured by quantifying the amount of kynurenine secreted into the cell culture medium. Inhibition of the enzyme leads to a decrease in kynurenine production.
Workflow:
Protocol: Cell-Based IDO1 Inhibition Assay
This protocol is based on published methods using HeLa or SKOV-3 cells.
Materials:
-
HeLa or SKOV-3 cells
-
Cell culture medium (e.g., DMEM) with 10% FBS
-
Human IFN-γ
-
L-Tryptophan
-
Test compounds
-
Trichloroacetic acid (TCA)
-
p-dimethylaminobenzaldehyde (p-DMAB) in acetic acid
-
96-well cell culture plates
-
Spectrophotometer plate reader
Procedure:
-
Cell Seeding: Seed HeLa or SKOV-3 cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells per well and incubate overnight.
-
Compound and Inducer Addition: The next day, add test compounds and human IFN-γ (e.g., 10 ng/mL) to the wells in a culture medium containing an appropriate concentration of L-tryptophan (e.g., 15 µg/mL).
-
Incubation: Incubate for an additional 24-48 hours.
-
Supernatant Collection: Collect 140 µL of the supernatant from each well.
-
Kynurenine Detection:
-
Add 10 µL of 6.1 N TCA to the supernatant, mix, and incubate at 50°C for 30 minutes to hydrolyze NFK to kynurenine.
-
Centrifuge the plate to pellet any precipitate.
-
Transfer 100 µL of the clear supernatant to a new plate and add 100 µL of 2% (w/v) p-DMAB in acetic acid.
-
-
Absorbance Reading: After a 10-minute incubation at room temperature, read the absorbance at 480 nm.
-
Data Analysis: Calculate percent inhibition and IC50 values. It is also recommended to perform a parallel cell viability assay (e.g., MTT or resazurin) to identify cytotoxic compounds.
Data Presentation
Quantitative data from HTS assays are crucial for comparing the potency and selectivity of inhibitor compounds. The following tables summarize key performance indicators for the described assays and IC50 values for known inhibitors.
Table 1: Comparison of HTS Assay Formats for IDO1/TDO Inhibitor Screening
| Assay Type | Principle | Detection Method | Advantages | Disadvantages | Throughput |
| Fluorescence | Enzymatic conversion of Trp to NFK, which reacts with a probe to form a fluorescent product. | Fluorescence intensity (e.g., Ex: 400 nm, Em: 510 nm) | High sensitivity, low background, suitable for HTS. | Potential for interference from fluorescent compounds. | High |
| Absorbance (Direct) | Direct measurement of NFK absorbance. | UV Absorbance (320-325 nm) | Simple, no additional reagents for detection. | Lower sensitivity, potential for interference from UV-absorbing compounds. | High |
| Absorbance (Ehrlich's) | Hydrolysis of NFK to kynurenine, followed by reaction with p-DMAB to form a colored product. | Colorimetric (480 nm) | Inexpensive, widely used. | Less sensitive than fluorescence, multi-step process. | Medium-High |
| Cell-Based | Measurement of kynurenine secreted by cells expressing IDO1 or TDO. | Absorbance or LC-MS | Physiologically relevant, accounts for cell permeability. | Lower throughput, potential for off-target effects, more complex. | Medium |
Table 2: IC50 Values of Reference IDO1/TDO Inhibitors in Different Assay Formats
| Compound | Target(s) | Assay Type | System | IC50 Value | Reference |
| Epacadostat (INCB024360) | IDO1 | Cell-Based | SKOV-3 cells | ~15.3 nM | |
| Epacadostat (INCB024360) | IDO1 | Cell-Based (T-cell co-culture) | SKOV-3/Jurkat cells | ~18 nM | |
| BMS-986205 | IDO1 | Cell-Based | SKOV-3 cells | ~9.5 nM | |
| BMS-986205 | IDO1 | Cell-Based (T-cell co-culture) | SKOV-3/Jurkat cells | ~8 nM | |
| 680C91 | TDO | Fluorogenic Assay | Recombinant TDO | ~300 nM | |
| Compound 2 (from Nat. Prod. Library) | IDO1 | Fluorescence Assay | Recombinant hIDO1 | >30% inhibition at 20 µM | |
| Compound 7 (from Nat. Prod. Library) | IDO1 | Fluorescence Assay | Recombinant hIDO1 | >30% inhibition at 20 µM | |
| Compound 8 (from Nat. Prod. Library) | IDO1 | Fluorescence Assay | Recombinant hIDO1 | >30% inhibition at 20 µM | |
| PVZB3001 | IDO1/TDO | Cell-Free (Ehrlich's) | Recombinant enzymes | IDO1: 1-2 µM, TDO: 1-2 µM | |
| TD34 | IDO1/TDO | Cell-Based | BT549 cells | 3.42 µM |
Conclusion
The selection of an appropriate HTS assay for the discovery of IDO1 and TDO inhibitors depends on various factors, including the desired throughput, sensitivity, cost, and physiological relevance. Fluorescence-based assays offer high sensitivity and are well-suited for large-scale primary screening. Absorbance-based methods provide a simpler and more cost-effective alternative. Cell-based assays are invaluable for secondary screening and lead optimization, as they provide data on compound activity in a more complex biological environment. By utilizing the protocols and data presented in these application notes, researchers can effectively screen for and characterize novel inhibitors of this compound formation to advance the development of new therapeutics.
References
- 1. High-throughput fluorescence-based screening assays for tryptophan-catabolizing enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell based functional assays for IDO1 inhibitor screening and characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. High-Throughput Screening for the ... | Article | H1 Connect [archive.connect.h1.co]
- 4. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Investigating the In Vivo Effects of N-Formylkynurenine Administration
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Formylkynurenine (NFK) is the initial and rate-limiting metabolite of tryptophan catabolism via the kynurenine pathway (KP).[1][2][3] This pathway is of significant interest to researchers in various fields, including immunology, neuroscience, oncology, and cardiovascular disease, due to the bioactive nature of its downstream metabolites.[4][5] Traditionally viewed as a transient precursor to kynurenine (KYN), recent evidence suggests that NFK may possess its own distinct biological activities and participate in a novel, non-enzymatic branch of the kynurenine pathway. This emerging perspective underscores the importance of developing robust animal models to investigate the direct in vivo effects of NFK administration.
These application notes provide a comprehensive overview of animal models and detailed experimental protocols for studying the in vivo consequences of NFK administration. The information is intended to guide researchers in designing and executing experiments to elucidate the physiological and pathophysiological roles of this intriguing metabolite.
Animal Models for this compound In Vivo Studies
The choice of animal model is contingent upon the specific research question. Given the ubiquitous nature of the kynurenine pathway, a variety of models can be employed. Murine models (mice and rats) are the most common due to their genetic tractability, well-characterized physiology, and the availability of established disease models.
Table 1: Recommended Animal Models for NFK Administration Studies
| Research Area | Recommended Animal Model | Rationale | Key Considerations |
| Neuroinflammation | Lipopolysaccharide (LPS)-induced neuroinflammation model (mouse/rat) | LPS administration induces a robust inflammatory response in the central nervous system, activating the kynurenine pathway. This model is suitable for investigating the potential pro- or anti-inflammatory effects of NFK. | Route of LPS administration (intraperitoneal or intracerebroventricular) will influence the nature of the inflammatory response. |
| Experimental Autoimmune Encephalomyelitis (EAE) model (mouse) | A widely used model for multiple sclerosis, characterized by neuroinflammation and demyelination. The KP is implicated in the pathogenesis of EAE. | The specific EAE induction protocol (e.g., MOG peptide in CFA) should be carefully selected. | |
| Immunology | Colitis model (e.g., DSS-induced colitis) (mouse) | Intestinal inflammation is closely linked to alterations in the kynurenine pathway. This model allows for the study of NFK's role in gut immunity and inflammation. | The concentration of DSS and the duration of administration need to be optimized to achieve the desired level of colitis. |
| Allograft transplantation model (e.g., cardiac or skin) (mouse) | The kynurenine pathway is a key regulator of immune tolerance. This model can be used to assess the immunosuppressive or immunomodulatory properties of NFK. | The choice of donor and recipient strains is critical to control the intensity of the rejection response. | |
| Cardiovascular Disease | Atherosclerosis-prone mouse models (e.g., ApoE-/- or LDLr-/- mice) | The kynurenine pathway is implicated in the pathophysiology of atherosclerosis. These models are suitable for studying the effects of NFK on plaque formation and vascular inflammation. | A high-fat diet is typically required to induce atherosclerotic lesions. |
| Myocardial infarction model (e.g., coronary artery ligation) (rat/mouse) | Ischemia-reperfusion injury involves inflammatory processes that can be modulated by the kynurenine pathway. | This is a highly invasive surgical procedure that requires significant technical expertise. | |
| Oncology | Syngeneic tumor models (e.g., B16 melanoma, CT26 colon carcinoma) (mouse) | The kynurenine pathway is a major mechanism of tumor immune evasion. These models allow for the investigation of NFK's impact on anti-tumor immunity. | The tumor cell line should be chosen based on its immunogenicity and expression of KP enzymes. |
| Genetic Models | Arylformamidase (Afmid) knockout mice | These mice have a deficient capacity to convert NFK to kynurenine, leading to elevated NFK levels. They provide a genetic tool to study the chronic effects of elevated endogenous NFK. | It is important to consider the potential confounding effects of the concomitant thymidine kinase (Tk) gene deletion in some knockout models. |
Experimental Protocols
Protocol 1: Synthesis of this compound (NFK)
This protocol is adapted from established methods for the chemical synthesis of NFK from L-kynurenine.
Materials:
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L-Kynurenine
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Acetic anhydride
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Formic acid
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Diethyl ether
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Absolute ethanol
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Ice bath
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Glassware
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Stir plate and stir bar
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Mass spectrometer for reaction monitoring
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Spectrophotometer
Procedure:
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On an ice bath, cautiously mix 1.5 mL of acetic anhydride with 3 mL of formic acid.
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Allow the mixture to warm to room temperature.
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In a separate flask, dissolve 2 g of L-kynurenine in 4.5 mL of formic acid.
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Slowly add the acetic anhydride/formic acid mixture to the L-kynurenine solution while stirring.
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Allow the reaction to proceed overnight at room temperature.
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Monitor the completion of the formylation reaction using mass spectrometry.
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Once the reaction is complete, add a large excess of diethyl ether to precipitate the NFK.
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Place the mixture on ice for 1 hour.
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Carefully decant the ether.
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Add absolute ethanol to the precipitate and keep on ice for an additional hour.
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Recover the purified NFK by removing the ethanol and drying the product under a gentle stream of nitrogen or argon.
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Determine the concentration of the synthesized NFK in solution using its molar extinction coefficient at 321 nm (ε = 3750 M⁻¹cm⁻¹).
Protocol 2: In Vivo Administration of NFK in Mice
This protocol provides a general framework for the systemic administration of NFK. The exact dosage and administration schedule should be determined based on pilot studies and the specific research question.
Materials:
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Synthesized this compound (NFK)
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Sterile, pyrogen-free saline (0.9% NaCl) or other suitable vehicle
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Animal scale
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Syringes and needles (appropriate gauge for the route of administration)
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Animal handling and restraint equipment
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Experimental mice (e.g., C57BL/6)
Procedure:
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Preparation of NFK Solution:
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Dissolve the synthesized NFK in a sterile vehicle (e.g., saline) to the desired concentration.
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Ensure complete dissolution. Gentle warming or sonication may be required.
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Sterile-filter the solution through a 0.22 µm filter before administration.
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-
Animal Preparation:
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Acclimatize the animals to the housing conditions for at least one week before the experiment.
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Weigh each animal immediately before administration to calculate the precise dose.
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Administration:
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Intraperitoneal (i.p.) Injection (Recommended for systemic effects):
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Restrain the mouse appropriately.
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Inject the calculated volume of NFK solution into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
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Intravenous (i.v.) Injection (for rapid systemic distribution):
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Typically administered via the tail vein. This requires proper training and technique.
-
-
Oral Gavage (for gastrointestinal absorption studies):
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Administer the NFK solution directly into the stomach using a gavage needle.
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-
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Post-Administration Monitoring:
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Monitor the animals for any adverse reactions following administration.
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Proceed with the experimental timeline for tissue collection and analysis.
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Table 2: Example Dosing and Vehicle for In Vivo Studies
| Compound | Animal Model | Dose Range | Vehicle | Route of Administration | Frequency |
| This compound (NFK) | Mouse | 10-100 mg/kg | Sterile Saline | i.p. | Once daily or as determined by pharmacokinetic studies |
| Kynurenine (for comparison) | Mouse | 10-100 mg/kg | Sterile Saline | i.p. | Once daily |
Note: The dosage for NFK is extrapolated from studies using kynurenine and should be optimized in pilot experiments.
Protocol 3: Quantification of NFK and Kynurenine in Plasma and Tissues
This protocol outlines the general steps for sample preparation and analysis using High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS).
Materials:
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Blood collection tubes (with anticoagulant, e.g., EDTA)
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Centrifuge
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Tissue homogenizer
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Protein precipitation solution (e.g., ice-cold methanol or trichloroacetic acid)
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HPLC system with a C18 column
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Mass spectrometer
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NFK and Kynurenine standards
Procedure:
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Sample Collection:
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Plasma: Collect whole blood via cardiac puncture or from the tail vein into tubes containing an anticoagulant. Centrifuge at 2000 x g for 15 minutes at 4°C to separate the plasma.
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Tissues: Perfuse the animal with ice-cold saline to remove circulating blood. Excise the tissues of interest (e.g., brain, liver, spleen), snap-freeze in liquid nitrogen, and store at -80°C.
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-
Sample Preparation:
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Plasma: Add 3 volumes of ice-cold protein precipitation solution to 1 volume of plasma. Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C. Collect the supernatant.
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Tissues: Homogenize the frozen tissue in a suitable buffer. Precipitate the proteins as described for plasma.
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-
LC-MS Analysis:
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Inject the supernatant onto the HPLC column.
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Separate the analytes using a gradient elution method.
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Detect and quantify NFK and kynurenine using the mass spectrometer in selected reaction monitoring (SRM) mode.
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Generate a standard curve using known concentrations of NFK and kynurenine to quantify the levels in the samples.
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Visualization of Pathways and Workflows
Kynurenine Pathway Overview
Caption: Simplified Kynurenine Pathway.
Proposed Non-Enzymatic NFK Signaling
Caption: Proposed Non-Enzymatic NFK Signaling Pathway.
Experimental Workflow for In Vivo NFK Administration
Caption: General Experimental Workflow.
Disclaimer: The provided protocols are intended as a general guide. Researchers should adapt these protocols to their specific experimental needs and ensure compliance with all relevant institutional and national guidelines for animal care and use. The direct in vivo administration of this compound is an emerging area of research, and the protocols provided are based on established methodologies for similar compounds due to a lack of specific, published protocols for NFK itself. Pilot studies are strongly recommended to determine optimal dosing and to assess the pharmacokinetic and pharmacodynamic properties of NFK in the chosen animal model.
References
- 1. Frontiers | Immunomodulatory Effects of Genetic Alterations Affecting the Kynurenine Pathway [frontiersin.org]
- 2. The role of the kynurenine pathway in cardiovascular disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mechanism of formation of this compound by heme dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Kynurenine Pathway Can Inhibit Immune Cell Functions | Bio-Techne [bio-techne.com]
- 5. Immunological Detection of this compound in Oxidized Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Overcoming N-Formylkynurenine instability during sample preparation and storage.
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the inherent instability of N-Formylkynurenine (NFK) during sample preparation and storage.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NFK) and why is it difficult to measure accurately?
This compound (NFK) is the initial, rate-limiting metabolite produced from the degradation of the essential amino acid L-tryptophan via the kynurenine pathway.[1] This pathway is crucial in various physiological and pathological processes, including immune regulation and neurodegeneration.[2][3] The accurate measurement of NFK is challenging due to its inherent instability. It is readily converted to L-kynurenine both enzymatically by formamidases and non-enzymatically, particularly under conditions of pH deviation from neutrality.[4][5]
Q2: What are the main factors that contribute to NFK degradation during sample handling?
The primary factor driving NFK degradation is pH. Deviations from a neutral pH (around 7.0) can lead to the rapid, non-enzymatic conversion of NFK to kynurenine. Common laboratory procedures, such as deproteinization with acids like trichloroacetic acid (TCA), can significantly accelerate this degradation. Temperature is another critical factor; maintaining low temperatures throughout sample collection and processing is essential to slow down both enzymatic and non-enzymatic degradation.
Q3: What is the recommended procedure for collecting and processing biological samples to ensure NFK stability?
To minimize NFK degradation, it is crucial to control pH and temperature from the moment of sample collection. The use of a phosphate buffer, such as potassium phosphate (KH2PO4), has been shown to effectively stabilize NFK by maintaining a neutral pH during sample processing. Immediate cooling of the sample on wet ice or in a refrigerated centrifuge is also critical.
Q4: How should I store my samples to prevent NFK degradation over time?
For long-term storage, samples stabilized with a phosphate buffer should be stored at -80°C. Studies have shown that NFK remains stable for at least 38 days under these conditions. For short-term storage during an experiment, keeping samples on wet ice is recommended.
Q5: Are there any alternatives to acid precipitation for deproteinization that are more suitable for NFK analysis?
Yes, given that strong acids like TCA cause significant NFK degradation, alternative deproteinization methods are recommended. A protocol involving protein precipitation with ice-cold methanol followed by centrifugation at a low temperature is a suitable alternative. This method effectively removes proteins while minimizing the harsh pH changes that lead to NFK instability.
Troubleshooting Guide
Issue: I am seeing lower than expected NFK levels, or my results are highly variable.
This is a common issue and is often linked to NFK instability during sample preparation.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Rationale |
| pH Instability | Immediately buffer the sample with 30 mM potassium phosphate (KH2PO4) upon collection. | Maintains a neutral pH, which is critical for preventing the non-enzymatic conversion of NFK to kynurenine. |
| High Temperature | Keep samples on wet ice at all times during processing. Use a refrigerated centrifuge. | Lowering the temperature slows down both enzymatic and chemical degradation of NFK. |
| Inappropriate Deproteinization | Avoid using trichloroacetic acid (TCA). Instead, use protein precipitation with ice-cold methanol. | TCA is highly acidic and causes rapid hydrolysis of NFK to kynurenine. Methanol precipitation is a milder method. |
| Delayed Processing | Process samples as quickly as possible after collection. | The longer the samples are left unprocessed, even at low temperatures, the greater the chance of NFK degradation. |
| Improper Storage | For long-term storage, ensure samples are frozen at -80°C. | Prevents long-term degradation of NFK. |
Experimental Protocols
Protocol 1: Recommended Sample Preparation for NFK Analysis
This protocol is designed to maximize the stability of NFK in biological samples such as plasma or serum.
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Sample Collection: Collect blood samples in EDTA-containing tubes.
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Immediate Cooling: Place the collected samples immediately on wet ice.
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Buffering: For each 1 mL of plasma or serum, add a pre-determined volume of ice-cold 30 mM potassium phosphate (KH2PO4) buffer to maintain a neutral pH. The exact volume should be optimized for your specific sample matrix.
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Protein Precipitation: Add 4 volumes of ice-cold methanol to the buffered sample (e.g., 400 µL of methanol to 100 µL of sample).
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Vortexing: Vortex the mixture for 30 seconds.
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Incubation: Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.
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Centrifugation: Centrifuge the samples at 18,000 x g for 20 minutes at 4°C.
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Supernatant Collection: Carefully collect the supernatant containing the metabolites.
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Drying: Evaporate the supernatant to dryness using a vacuum concentrator.
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Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., LC-MS/MS mobile phase).
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Storage: If not analyzing immediately, store the reconstituted samples at -80°C.
Summary of NFK Stability Under Different Conditions
| Condition | NFK Stability | Reference |
| Physiological Conditions (pH 7.4, 37°C) | Majority disappears within 3 days, with only ~34% converting to Kynurenine. | |
| 4% Trichloroacetic Acid (TCA) | 83.7 ± 3.9% hydrolyzed to Kynurenine. | |
| 30 mM KH2PO4 Buffer (Neutral pH) | Significantly improved stability compared to unbuffered or TCA-treated samples. | |
| Storage at -80°C (in KH2PO4 buffer) | Stable for at least 38 days without significant loss. |
Visual Guides
Below are diagrams illustrating key pathways and workflows related to NFK analysis.
Caption: The initial steps of the Kynurenine Pathway.
Caption: Recommended workflow for NFK sample preparation.
Caption: Troubleshooting decision tree for low NFK recovery.
References
Troubleshooting low signal intensity in mass spectrometric analysis of N-Formylkynurenine.
Welcome to the Technical Support Center for Mass Spectrometric Analysis of N-Formylkynurenine.
This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues, particularly low signal intensity, encountered during the mass spectrometric analysis of this compound (NFK).
Troubleshooting Guide: Low Signal Intensity for this compound
A persistent or sudden drop in the signal intensity of this compound can be a significant challenge. This guide provides a systematic approach to identify and resolve the root cause of the issue.
Step 1: Evaluate Sample Integrity and Preparation
The stability of this compound is a critical factor that can significantly impact its signal intensity. Recent studies have shown that NFK is a transient metabolite that can degrade non-enzymatically.[1][2]
Question: Could my sample handling and preparation be causing NFK degradation?
Answer: Yes, this is a primary suspect for low NFK signals. NFK is known to be unstable under certain conditions.[1][2]
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pH Sensitivity: At physiological pH (7.4), a significant portion of NFK can degrade into metabolites other than kynurenine over time.[2] Spontaneous alkalinization of cell culture media can also lead to rapid NFK degradation.
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Reagent-Induced Conversion: The use of trichloroacetic acid (TCA) for protein precipitation can cause the rapid conversion of NFK to kynurenine, leading to an underestimation of NFK and overestimation of kynurenine.
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Enzymatic Activity: In biological matrices with high hydrolytic enzyme activity, such as blood or extracellular fluids, NFK is more likely to be rapidly converted to kynurenine.
Recommendations:
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Minimize sample storage time and keep samples on ice or frozen until analysis.
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For protein precipitation, consider using ice-cold methanol or acetonitrile, with or without formic acid, instead of TCA.
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Process samples quickly to minimize enzymatic degradation.
Step 2: Assess the Liquid Chromatography (LC) System
Proper chromatographic performance is essential for achieving a good signal-to-noise ratio.
Question: Is my LC setup optimized for this compound?
Answer: Suboptimal chromatography can lead to poor peak shape and, consequently, lower signal intensity.
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Poor Peak Shape: Broad or tailing peaks reduce the signal-to-noise ratio. This can be caused by a degraded column, an inappropriate mobile phase, or an unsuitable column for the analyte.
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System Leaks: Leaks in the LC system can lead to fluctuating flow rates and pressure, resulting in an unstable and low signal.
Recommendations:
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Ensure your LC column is in good condition. A reversed-phase C18 column is commonly used for kynurenine pathway metabolites.
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Check for leaks in your LC system.
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Optimize the mobile phase composition. A common mobile phase consists of water and methanol or acetonitrile with an acidic modifier like formic acid to improve peak shape and ionization.
Step 3: Verify Mass Spectrometer (MS) Performance
The mass spectrometer's settings and cleanliness are crucial for optimal signal intensity.
Question: Are my mass spectrometer settings and source conditions appropriate for this compound?
Answer: Incorrect MS parameters or a contaminated ion source are common reasons for low signal.
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Ionization Mode: Electrospray ionization (ESI) in positive mode is the most effective and widely used method for analyzing kynurenine and its metabolites.
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Ion Source Contamination: The accumulation of non-volatile salts and other contaminants in the ion source can significantly suppress the signal.
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Suboptimal Source Parameters: Inefficient ionization can result from suboptimal settings for gas flows, temperature, and voltages.
Recommendations:
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Confirm you are using ESI in positive ion mode.
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Regularly clean the ion source according to the manufacturer's instructions. A dirty ion source is a very common cause of signal loss.
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Tune and calibrate your mass spectrometer to ensure it is performing optimally. Infuse a standard solution of this compound directly into the mass spectrometer to verify its performance independently of the LC system.
Step 4: Investigate Matrix Effects
Components in the sample matrix can interfere with the ionization of the target analyte.
Question: Could matrix effects be suppressing the this compound signal?
Answer: Yes, co-eluting compounds from the biological matrix can suppress the ionization of NFK, leading to a lower signal.
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Ion Suppression: This occurs when other compounds in the sample compete with the analyte for ionization, reducing the analyte's signal.
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Matrix-Dependent Effects: The extent of matrix effects can vary between different sample types (e.g., plasma vs. urine) and even between individual samples.
Recommendations:
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Improve sample cleanup procedures to remove interfering substances. This could involve solid-phase extraction (SPE) in addition to protein precipitation.
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Modify the chromatographic method to separate this compound from the interfering compounds.
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Use a stable isotope-labeled internal standard for this compound to compensate for matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are the typical MRM transitions for this compound?
A1: While the provided search results focus more on kynurenine, the precursor ion for this compound ([M+H]⁺) would be at m/z 237.1. Product ions would need to be determined by infusing a standard and performing a product ion scan. For the related compound kynurenine, the precursor ion is m/z 209.1, with common product ions at m/z 94.1 and m/z 146.2.
Q2: What is the best ionization technique for this compound analysis?
A2: Electrospray ionization (ESI) in positive mode is the most suitable and widely used method for the analysis of kynurenine pathway metabolites, including this compound.
Q3: How can I improve the stability of this compound in my samples?
A3: To improve stability, handle samples at low temperatures (on ice), minimize the time between collection and analysis, and avoid using reagents like TCA that can degrade NFK. Store samples at -80°C for long-term storage.
Q4: What are common challenges in the simultaneous analysis of kynurenine pathway metabolites?
A4: The main challenges include the wide range of polarities and concentrations of the different metabolites, which can make simultaneous chromatographic separation and detection difficult.
Experimental Protocols
General Sample Preparation Protocol for Kynurenine Pathway Metabolites in Plasma/Serum
This protocol is a general guideline and may require optimization for your specific application.
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Thaw frozen plasma or serum samples on ice.
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To 50 µL of the sample, add 100 µL of ice-cold methanol containing a suitable internal standard.
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Vortex the mixture for 1 minute to precipitate proteins.
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Centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube.
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Evaporate the supernatant to dryness under a gentle stream of nitrogen.
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Reconstitute the dried extract in 100 µL of the initial mobile phase.
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Inject the reconstituted sample into the LC-MS/MS system.
Typical LC-MS/MS Parameters
| Parameter | Setting |
| LC Column | Reversed-phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile or Methanol |
| Flow Rate | 0.4 - 0.5 mL/min |
| Column Temperature | 40°C |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | ~3500 V |
| Drying Gas Temperature | ~300°C |
Quantitative Data Summary
Table 1: Concentration Ranges of Kynurenine Pathway Metabolites in Healthy Adults.
| Metabolite | Matrix | Concentration Range | Reference |
| Tryptophan | Plasma | 51.45 ± 10.47 µM | |
| Kynurenine | Plasma | 1.82 ± 0.54 µM | |
| Kynurenine | CSF | 20 - 100 nM | |
| Quinolinic Acid | CSF | 20 - 80 nM |
Table 2: Example Limits of Quantification (LOQ) for Kynurenine Pathway Metabolites.
| Metabolite | LOQ | Reference |
| Kynurenine | 9.60 - 19.50 nmol/L (in cell culture medium) | |
| 3-Hydroxykynurenine | 9.60 - 19.50 nmol/L (in cell culture medium) | |
| Xanthurenic Acid | 9.60 - 19.50 nmol/L (in cell culture medium) | |
| 3-Hydroxyanthranilic Acid | 9.60 - 19.50 nmol/L (in cell culture medium) | |
| Tryptophan | 0.5 µg/mL (in tissue homogenate) | |
| Kynurenine | 0.5 µg/mL (in tissue homogenate) | |
| Kynurenic Acid | 0.5 ng/mL (in tissue homogenate) |
Visualizations
Caption: A flowchart for systematically troubleshooting low signal intensity.
Caption: Potential degradation and conversion pathways of this compound.
Caption: General experimental workflow for LC-MS/MS analysis of NFK.
References
Improving the specificity of antibodies for N-Formylkynurenine detection.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the specificity of antibodies for the detection of N-Formylkynurenine (NFK).
Frequently Asked Questions (FAQs)
Q1: What are the common causes of low specificity with my anti-NFK antibody?
A1: Low specificity in anti-NFK antibody applications can stem from several factors:
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Cross-reactivity with related molecules: The antibody may recognize structurally similar molecules, such as tryptophan and kynurenine.[1]
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Non-specific binding: The antibody may bind to unrelated proteins or components in the sample matrix.
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Inappropriate antibody concentration: Using too high a concentration of the primary or secondary antibody can lead to increased background signal.[2][3]
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Issues with blocking: Incomplete or ineffective blocking of non-specific binding sites on the assay surface.
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Problems with the immunogen: The design of the hapten-carrier conjugate used to generate the antibody can influence its specificity.
Q2: How can I test for the cross-reactivity of my anti-NFK antibody?
A2: A competitive ELISA is the most common method to determine the cross-reactivity of an anti-NFK antibody. This involves competing the binding of the antibody to coated NFK-protein conjugate with increasing concentrations of potential cross-reactants (e.g., tryptophan, kynurenine). A significant decrease in signal in the presence of a competing molecule indicates cross-reactivity.
Q3: My ELISA is showing high background. What are the likely causes and solutions?
A3: High background in an ELISA can be caused by several factors. Here are some common causes and their solutions:
| Possible Cause | Solution |
| Insufficient Washing | Increase the number of wash steps and the volume of wash buffer. Ensure complete aspiration of wash buffer between steps. |
| Ineffective Blocking | Optimize the blocking buffer (e.g., increase protein concentration, try a different blocking agent). Extend the blocking incubation time. |
| Antibody Concentration Too High | Titrate the primary and secondary antibodies to determine the optimal concentration that gives a good signal-to-noise ratio. |
| Cross-Reactivity | See Q2. Consider affinity purification of the antibody or using a more specific monoclonal antibody if available. |
| Contaminated Reagents | Use fresh, sterile buffers and reagents. |
| Non-Specific Binding of Detection Reagents | Run a control with only the secondary antibody and substrate to check for non-specific binding. |
Q4: What is the expected sensitivity of a good anti-NFK antibody?
A4: The sensitivity of an anti-NFK antibody can vary. However, a published polyclonal anti-NFK antiserum was able to detect as little as 57 pmoles of NFK within a 2.5 µg total protein sample.
Troubleshooting Guides
Problem: Weak or No Signal in NFK Detection
A weak or absent signal in your immunoassay can be frustrating. This guide will walk you through a logical troubleshooting process.
References
Minimizing auto-oxidation of tryptophan to N-Formylkynurenine in biological samples.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the auto-oxidation of tryptophan to N-Formylkynurenine (NFK) in biological samples.
Troubleshooting Guide
Question: I am observing unexpectedly high levels of this compound (NFK) in my samples. What are the potential causes and how can I troubleshoot this?
Answer:
High levels of NFK are typically a result of tryptophan oxidation during sample collection, processing, or storage. Here are the primary factors to investigate and the corresponding troubleshooting steps:
| Potential Cause | Troubleshooting Steps |
| Light Exposure | Tryptophan is highly susceptible to photo-oxidation, particularly from UV light.[1][2] - Immediate Action: Work with samples in a dimly lit environment. Use amber or opaque collection tubes and storage containers. - Long-Term Prevention: Wrap sample racks and containers in aluminum foil. Install UV-filtering films on laboratory windows and light fixtures. |
| Elevated Temperature | Higher temperatures accelerate the rate of oxidative reactions. Storing samples at room temperature or even 4°C for extended periods can lead to significant tryptophan degradation.[1] - Immediate Action: Process samples on ice or a cold block whenever possible. - Long-Term Prevention: Store all samples at -80°C immediately after collection and aliquoting. Minimize freeze-thaw cycles. |
| Presence of Oxidizing Agents | Reactive oxygen species (ROS) are major contributors to tryptophan oxidation.[3][4] These can be present endogenously or introduced during sample preparation. - Immediate Action: Add antioxidants to your collection and processing buffers. Common choices include ascorbic acid or α-ketoglutaric acid. - Long-Term Prevention: De-gas buffers and solutions to remove dissolved oxygen. Consider working in an anaerobic chamber or under a nitrogen atmosphere for highly sensitive samples. |
| Presence of Metal Ions | Metal ions, such as copper and iron, can catalyze the formation of ROS through Fenton-like reactions, leading to increased tryptophan oxidation. - Immediate Action: Add a chelating agent like EDTA to your buffers to sequester metal ions. - Long-Term Prevention: Use metal-free labware and high-purity reagents. |
| Inappropriate Sample pH | The rate of tryptophan photodegradation can be faster at higher pH values. - Immediate Action: Ensure that the pH of your sample and buffers is controlled and appropriate for your experimental conditions. |
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of tryptophan auto-oxidation to NFK?
The auto-oxidation of tryptophan to this compound (NFK) is primarily initiated by the interaction of the tryptophan indole ring with reactive oxygen species (ROS), such as singlet oxygen (¹O₂) and hydroxyl radicals (•OH). This reaction can be catalyzed by factors like light (photo-oxidation) and heat. The process involves the formation of unstable intermediates, such as tryptophan hydroperoxides, which then rearrange to form NFK.
2. Which antioxidants are most effective at preventing tryptophan oxidation, and at what concentrations?
Ascorbic acid and α-ketoglutaric acid have been shown to be effective in preventing tryptophan degradation. The optimal concentration will depend on the specific sample matrix and experimental conditions. It is recommended to empirically determine the ideal concentration for your application.
| Antioxidant | Recommended Starting Concentration | Notes |
| Ascorbic Acid | 0.5 - 2 mg/mL | A commonly used and effective antioxidant. |
| α-Ketoglutaric Acid | 5 - 10 mM | Has been shown to be a cell-culture compatible antioxidant that can inhibit the browning of media due to tryptophan degradation. |
| Glutathione (GSH) | 1 mM | Can act as a ROS scavenger, enhancing the stability of tryptophan in certain photochemical reactions. |
3. What are the best practices for collecting and handling blood samples to minimize tryptophan oxidation?
For plasma or serum samples, follow these steps:
4. How should I prepare my samples for LC-MS/MS analysis of NFK?
A general workflow for preparing biological samples for LC-MS/MS analysis of NFK involves protein precipitation and the use of an internal standard.
Experimental Protocols
Protocol 1: General Procedure for Minimizing Tryptophan Oxidation During Protein Extraction from Cell Culture
-
Preparation:
-
Pre-chill all buffers and solutions on ice.
-
Prepare lysis buffer containing a protease inhibitor cocktail and an antioxidant (e.g., 1 mM ascorbic acid).
-
De-gas the lysis buffer by sparging with nitrogen gas for 15-20 minutes.
-
Work in a dimly lit environment or under red light.
-
-
Cell Lysis:
-
Wash cell pellets with ice-cold PBS.
-
Add the de-gassed lysis buffer to the cell pellet.
-
Incubate on ice for the recommended time for your lysis buffer.
-
Perform lysis (e.g., sonication, homogenization) on ice.
-
-
Clarification and Storage:
-
Centrifuge the lysate at 4°C to pellet cell debris.
-
Transfer the supernatant to pre-chilled, amber microcentrifuge tubes.
-
Immediately store aliquots at -80°C.
-
Protocol 2: Quantification of this compound by LC-MS/MS
This is a general protocol and should be optimized for your specific instrument and sample type.
-
Sample Preparation:
-
Thaw plasma/serum samples on ice.
-
To 50 µL of sample, add 5 µL of an internal standard solution (e.g., ¹³C-labeled NFK).
-
Add 150 µL of ice-cold 10% (w/v) trichloroacetic acid in water to precipitate proteins.
-
Vortex for 30 seconds and incubate on ice for 10 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for analysis.
-
-
LC-MS/MS Conditions (Example):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer in positive ion mode with multiple reaction monitoring (MRM).
-
NFK Transition: Monitor the transition from the parent ion to a characteristic product ion.
-
Internal Standard Transition: Monitor the corresponding transition for the labeled internal standard.
-
-
-
Quantification:
-
Create a standard curve using known concentrations of NFK.
-
Calculate the concentration of NFK in the samples based on the ratio of the peak area of the analyte to the internal standard.
-
References
Strategies to enhance the recovery of N-Formylkynurenine from complex matrices.
Welcome to the technical support center for optimizing the recovery of N-Formylkynurenine (NFK) from complex biological matrices. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during NFK analysis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: I am experiencing consistently low recovery of NFK. What are the most common causes?
Answer: Low recovery of this compound is a frequent challenge, primarily due to its inherent chemical instability and interactions with the sample matrix. The most common culprits are:
-
Sample Preparation Method: The choice of protein removal and extraction technique is critical. Aggressive methods can lead to significant analyte loss.
-
pH-Induced Hydrolysis: NFK is susceptible to hydrolysis, converting into kynurenine, especially under acidic conditions. The use of strong acids like trichloroacetic acid (TCA) for protein precipitation is a major cause of NFK loss.[1] Research has shown that 4% (w/v) TCA can hydrolyze over 80% of NFK to kynurenine.[1]
-
Suboptimal Extraction Parameters: For techniques like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE), incorrect solvent choice, pH, or elution strength can result in poor partitioning of NFK from the sample matrix.[2][3]
-
Analyte Adsorption: NFK can adsorb to labware (e.g., glass or certain plastics). Using low-adsorption tubes is recommended.
-
Temperature-Related Degradation: Prolonged exposure to room temperature or higher can lead to NFK degradation.[4] Samples should be kept on ice or at 4°C throughout the extraction process.
Question 2: My NFK recovery is highly variable between samples. What could be causing this inconsistency?
Answer: High variability often points to inconsistent sample handling and preparation. Key factors include:
-
Inconsistent pH Control: Minor variations in the final pH of the sample extract can lead to significant differences in NFK stability and recovery. Using a robust buffer, such as potassium phosphate (KH2PO4), can help maintain a neutral pH and stabilize NFK during sample processing.
-
Variable Processing Times: If sample processing times differ, the extent of temperature or pH-related degradation can vary, leading to inconsistent results. Standardize your workflow to ensure all samples are treated identically.
-
Matrix Effects in LC-MS/MS Analysis: Co-eluting substances from the biological matrix can suppress or enhance the ionization of NFK, leading to variable quantification. This can be mitigated by optimizing the extraction method to better remove interferences or by using a stable isotope-labeled internal standard.
Question 3: I suspect NFK is degrading during my protein precipitation step. How can I prevent this?
Answer: This is a critical concern. To prevent degradation during protein precipitation, avoid strong acids.
-
Avoid Trichloroacetic Acid (TCA): As mentioned, TCA is known to rapidly hydrolyze NFK into kynurenine and should be avoided for accurate NFK measurement.
-
Use Organic Solvents: Protein precipitation with cold organic solvents like acetone, methanol, or acetonitrile is a much gentler approach. These solvents work by disrupting the hydration shell around proteins, causing them to precipitate while leaving smaller molecules like NFK in the supernatant. Performing the precipitation at low temperatures (-20°C) can further enhance protein removal and preserve analyte integrity.
-
Maintain Neutral pH: Ensure the sample is buffered to a neutral pH (around 6.5-7.0) before adding the organic solvent.
Question 4: Which extraction method is superior for NFK recovery: Protein Precipitation, LLE, or SPE?
Answer: The "best" method depends on your specific matrix, required sample purity, and available equipment. Each has its advantages and disadvantages for NFK analysis.
-
Protein Precipitation (with organic solvent): This is the simplest and fastest method. It is effective for removing the bulk of proteins but may result in a "dirtier" extract with more potential for matrix effects compared to LLE or SPE.
-
Liquid-Liquid Extraction (LLE): LLE can provide a cleaner sample by partitioning NFK into an immiscible solvent. However, optimizing the solvent system and pH is crucial for good recovery of a polar molecule like NFK. It can be more labor-intensive than protein precipitation.
-
Solid-Phase Extraction (SPE): SPE offers the highest potential for sample cleanup and concentration, leading to lower matrix effects and improved sensitivity. However, it is the most complex method to develop. The choice of sorbent and the optimization of wash and elution steps are critical to prevent analyte loss.
Question 5: How can I improve my NFK separation and detection using chromatography?
Answer: Given that NFK is a polar compound, standard reversed-phase liquid chromatography (RP-LC) can be challenging due to poor retention.
-
Consider HILIC: Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for separating polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of organic solvent, which promotes the retention of polar analytes like NFK.
-
Optimize Mobile Phase: For LC-MS/MS analysis, a mobile phase consisting of water and acetonitrile with a small amount of formic acid is common for analyzing kynurenine pathway metabolites. The gradient should be carefully optimized to ensure separation from isomers and other interfering compounds.
-
Derivatization: While less common for LC-MS, derivatization can be used to improve the chromatographic properties or detection sensitivity of NFK, particularly for GC-MS or HPLC-UV/Fluorescence methods. This involves chemically modifying the NFK molecule to make it less polar or to add a chromophore/fluorophore.
Troubleshooting Guide: Low NFK Recovery
Use the following decision tree to diagnose and resolve issues with low NFK recovery.
Data Presentation: Comparison of Extraction Strategies
The selection of a sample preparation method requires balancing recovery, sample cleanliness, speed, and cost. The tables below summarize these trade-offs.
Table 1: Impact of Protein Precipitation Method on NFK Stability
| Method | Principle | Impact on NFK | Recommendation |
| Trichloroacetic Acid (TCA) Precipitation | Reduces pH to the protein's isoelectric point, causing aggregation. | Severe Degradation. Rapidly hydrolyzes NFK to kynurenine. | Not Recommended for NFK analysis. |
| Cold Acetonitrile (ACN) Precipitation | Disrupts protein hydration shells, leading to precipitation. | Good Stability. Minimal degradation when performed quickly at low temperatures. | Recommended. Provides a clean supernatant. |
| Cold Methanol (MeOH) Precipitation | Disrupts protein hydration shells, similar to ACN. | Good Stability. Minimal degradation. | Recommended. Often used in metabolomics workflows. |
| Cold Acetone Precipitation | Organic solvent that disrupts protein hydration. | Good Stability. Effective at precipitating proteins while keeping NFK in solution. | Recommended. Can be very effective but may be less efficient at precipitating certain proteins compared to ACN/MeOH. |
Table 2: Qualitative Comparison of Major Extraction Techniques for NFK
| Parameter | Protein Precipitation (Organic Solvent) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Relative Recovery | Moderate to High | Moderate to High (highly dependent on optimization) | Potentially the Highest |
| Sample Cleanliness | Low to Moderate | Moderate | High |
| Risk of Matrix Effects | High | Moderate | Low |
| Speed / Throughput | High | Low to Moderate | Low to Moderate |
| Method Development | Simple | Moderate | Complex |
| Cost per Sample | Low | Low | High |
| Key Challenge for NFK | Potential for co-precipitation. | Finding a solvent system that efficiently extracts polar NFK. | Analyte breakthrough during loading or incomplete elution. |
Experimental Protocols
The following are detailed protocols for key extraction methods, optimized for NFK stability.
Protocol 1: Protein Precipitation using Cold Acetonitrile
This protocol is designed for the rapid removal of proteins from serum or plasma while preserving NFK.
Materials:
-
Biological sample (e.g., serum, plasma)
-
Acetonitrile (HPLC grade), pre-chilled to -20°C
-
100 mM Potassium Phosphate Buffer (pH 7.0)
-
Low-adsorption microcentrifuge tubes
-
Refrigerated centrifuge
Procedure:
-
Thaw samples on ice.
-
In a low-adsorption microcentrifuge tube, combine 100 µL of sample with 100 µL of 100 mM potassium phosphate buffer to stabilize the pH.
-
Add 600 µL of cold (-20°C) acetonitrile to the tube (a 3:1 ratio of ACN to buffered sample).
-
Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate the mixture at -20°C for at least 30 minutes to facilitate complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant, which contains NFK, without disturbing the protein pellet.
-
The supernatant can be dried under a stream of nitrogen and reconstituted in the initial mobile phase for LC-MS/MS analysis or injected directly if the solvent is compatible with the chromatographic method.
Protocol 2: Solid-Phase Extraction (SPE) for NFK Purification
This protocol provides a general workflow for purifying NFK using SPE. The choice of sorbent is critical; a mixed-mode or polar-enhanced reversed-phase sorbent is often a good starting point.
Materials:
-
SPE Cartridge (e.g., Mixed-Mode Cation Exchange or a polar-functionalized polymer)
-
Sample pre-treated by protein precipitation (see Protocol 1)
-
SPE Vacuum Manifold
-
Methanol (for conditioning)
-
Deionized Water (for equilibration)
-
Wash Solvent (e.g., 5% Methanol in water) - to be optimized
-
Elution Solvent (e.g., 5% Formic Acid in Methanol) - to be optimized
Procedure:
-
Conditioning: Pass 1 mL of methanol through the SPE cartridge to wet the sorbent. Do not let the sorbent go dry.
-
Equilibration: Pass 1 mL of deionized water through the cartridge to prepare it for the aqueous sample. Ensure the pH of the equilibration solvent matches the sample loading conditions.
-
Sample Loading: Load the protein-free sample supernatant onto the cartridge at a slow, steady flow rate (e.g., ~1 mL/min). A slow flow rate is crucial to ensure sufficient interaction time between NFK and the sorbent.
-
Washing: Pass 1 mL of a weak wash solvent (e.g., 5% methanol in water) through the cartridge to remove salts and other weakly bound impurities. The strength of this solvent is a critical parameter to optimize to avoid premature elution of NFK.
-
Elution: Elute the NFK from the cartridge using 1 mL of a strong elution solvent (e.g., 5% formic acid in methanol). The acid in the elution solvent helps to neutralize ionic interactions and ensure complete desorption of the analyte.
-
Post-Elution: The eluate can be evaporated to dryness and reconstituted in the appropriate mobile phase for analysis.
Visualization of Experimental Workflows
The following diagrams illustrate the logical steps and comparisons of the described methodologies.
References
Technical Support Center: Addressing Matrix Effects in N-Formylkynurenine (NFK) Quantification by LC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the liquid chromatography-mass spectrometry (LC-MS) quantification of N-Formylkynurenine (NFK).
FAQs: Understanding Matrix Effects in this compound (NFK) Quantification
Q1: What are matrix effects and why are they a concern when quantifying this compound (NFK) by LC-MS?
A: The "matrix" refers to all the components in a sample (e.g., plasma, urine) other than the analyte of interest, NFK. Matrix effects are the alteration of the ionization efficiency of NFK caused by these co-eluting components in the mass spectrometer's ion source. This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), both of which can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1][2]
Q2: What are the primary causes of matrix effects in biological samples like plasma?
A: In biological matrices, phospholipids from cell membranes are a major cause of matrix effects, particularly ion suppression in electrospray ionization (ESI).[3] Other endogenous components like salts, proteins, and metabolites, as well as exogenous substances like anticoagulants or dosing vehicles, can also contribute to matrix effects.[4]
Q3: How can I determine if my NFK quantification is affected by matrix effects?
A: There are two primary methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of NFK standard is infused into the LC eluent after the analytical column.[5] A separate injection of a blank matrix extract is then performed. Any dip or rise in the constant NFK signal indicates the retention time at which ion suppression or enhancement is occurring.
-
Post-Extraction Spike: This is a quantitative method. You compare the peak area of NFK in a standard solution (in a neat solvent) to the peak area of NFK spiked into a blank matrix sample after the extraction process. The ratio of these peak areas gives a quantitative measure of the matrix effect.
Q4: What is a stable isotope-labeled internal standard (SIL-IS) and how does it help with matrix effects?
A: A SIL-IS is a version of the analyte (in this case, NFK) where some atoms have been replaced with their heavy isotopes (e.g., ¹³C, ¹⁵N, or ²H). A SIL-IS is considered the gold standard for compensating for matrix effects because it has nearly identical chemical and physical properties to the analyte. It will co-elute with NFK and experience the same degree of ion suppression or enhancement. By calculating the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be normalized, leading to more accurate and precise quantification.
Q5: What are matrix-matched calibration curves and when should I use them?
A: Matrix-matched calibration curves are prepared by spiking known concentrations of your NFK standard into a blank matrix that is identical to your samples (e.g., blank plasma). This approach helps to compensate for matrix effects because the standards and the samples will experience similar ionization suppression or enhancement. This is particularly useful when a suitable SIL-IS is not available.
Troubleshooting Guide: Common Issues and Solutions
Issue 1: Significant ion suppression is observed, leading to low NFK signal intensity and poor sensitivity.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Inadequate Sample Cleanup | Phospholipids are likely co-eluting with NFK. | Implement a more rigorous sample preparation method. Solid-Phase Extraction (SPE) with a phospholipid removal plate or a mixed-mode cation exchange sorbent is highly effective. Protein precipitation alone is often insufficient for removing phospholipids. |
| Suboptimal Chromatographic Separation | NFK is co-eluting with a region of significant matrix interferences. | Modify your LC method. Adjust the gradient to better separate NFK from the "phospholipid elution zone." Consider a different column chemistry that provides alternative selectivity. |
| High Sample Concentration | Injecting a sample that is too concentrated can overwhelm the ion source. | Dilute your sample extract before injection. This can reduce the concentration of interfering matrix components relative to your analyte. |
Issue 2: Inconsistent and irreproducible results for NFK quantification across a sample batch.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Variable Matrix Effects Between Samples | The composition of the matrix can vary between different samples or individuals. | Use a stable isotope-labeled internal standard (SIL-IS) for NFK. This is the most effective way to correct for sample-to-sample variations in matrix effects. |
| Inconsistent Sample Preparation | Variability in manual sample preparation steps can lead to inconsistent removal of matrix components. | Standardize and, if possible, automate your sample preparation workflow. Ensure consistent vortexing times, solvent volumes, and incubation periods. |
| Analyte Degradation | NFK can be unstable under certain conditions (e.g., pH, temperature, light exposure). | Investigate the stability of NFK in your matrix and during your sample preparation process. Keep samples on ice and protected from light. Ensure the pH of your solutions is maintained in a range where NFK is stable (pH 6-7 is recommended). |
Issue 3: Ion enhancement is observed, leading to an overestimation of NFK concentration.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Co-eluting Compounds Aiding Ionization | A component of the matrix is enhancing the ionization efficiency of NFK. | The primary solution is the same as for ion suppression: improve chromatographic separation to resolve NFK from the interfering compound. The use of a SIL-IS will also effectively correct for ion enhancement. |
Issue 4: Carryover of NFK from a high-concentration sample to subsequent injections.
| Possible Cause | Troubleshooting Step | Recommended Action |
| Adsorption to LC System Components | NFK can adsorb to the injector, tubing, or column. | Optimize the injector wash procedure. Use a strong solvent in your wash method to effectively clean the needle and sample loop. Injecting blank samples after high-concentration samples can help to identify and mitigate carryover. |
Quantitative Data Summary
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Sample Preparation Method | Typical Analyte Recovery (%) | Matrix Effect (% Signal Suppression/Enhancement) | Key Advantages | Key Disadvantages |
| Protein Precipitation (PPT) with Acetonitrile | >90% | High (can be >50% suppression) | Simple, fast, and inexpensive. | Ineffective at removing phospholipids, leading to significant matrix effects. |
| Liquid-Liquid Extraction (LLE) | 60-90% (can be variable) | Moderate | Can provide cleaner extracts than PPT. | Can be labor-intensive, may have lower analyte recovery, and requires optimization of solvents. |
| Solid-Phase Extraction (SPE) - Reversed-Phase (C18) | 85-105% | Low to Moderate | Good for removing polar interferences. | May not effectively remove all phospholipids that have similar hydrophobicity to NFK. |
| Solid-Phase Extraction (SPE) - Mixed-Mode Cation Exchange | >90% | Very Low | Highly effective at removing phospholipids and other interferences. Provides very clean extracts. | Can require more complex method development. |
| Phospholipid Removal Plates/Cartridges | >90% | Very Low | Specifically designed to remove phospholipids, resulting in a significant reduction in matrix effects. Simple workflow, often similar to PPT. | Can be more expensive than PPT. |
Note: The values presented are typical ranges and can vary depending on the specific matrix, analyte concentration, and experimental conditions.
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE) with Phospholipid Removal
This protocol is designed for the extraction of this compound from human plasma.
Materials:
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Human plasma samples
-
This compound certified reference standard
-
This compound stable isotope-labeled internal standard (e.g., ¹³C₆-NFK)
-
Phospholipid removal SPE cartridges or 96-well plate (e.g., Phenomenex Strata-X, Waters Oasis PRiME)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Vortex mixer
-
Centrifuge
-
SPE manifold or positive pressure processor
-
Sample concentrator (e.g., nitrogen evaporator)
Procedure:
-
Sample Pre-treatment:
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 25 µL of the SIL-IS working solution. Vortex briefly.
-
Add 300 µL of 1% formic acid in acetonitrile to precipitate proteins. Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
-
Solid-Phase Extraction:
-
Place the phospholipid removal SPE plate on the manifold.
-
Load the supernatant from the protein precipitation step onto the SPE plate.
-
Apply a gentle vacuum or positive pressure to pass the sample through the sorbent.
-
Collect the eluate in a clean collection plate or tubes.
-
-
Evaporation and Reconstitution:
-
Evaporate the collected eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase starting conditions (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to ensure complete dissolution.
-
-
LC-MS Analysis:
-
Transfer the reconstituted sample to an autosampler vial.
-
Inject into the LC-MS system.
-
Protocol 2: Assessment of Matrix Effects using Post-Column Infusion
Materials:
-
LC-MS system with a T-junction for post-column infusion
-
Syringe pump
-
This compound standard solution (at a concentration that gives a stable and moderate signal)
-
Blank matrix extract (prepared using your final sample preparation method)
-
Mobile phase
Procedure:
-
System Setup:
-
Equilibrate the LC-MS system with the initial mobile phase conditions.
-
Set up the syringe pump to deliver a constant, low flow rate (e.g., 10 µL/min) of the NFK standard solution.
-
Connect the syringe pump outlet to the T-junction placed between the analytical column and the mass spectrometer ion source.
-
-
Establish a Stable Baseline:
-
Start the LC flow and the syringe pump infusion.
-
Monitor the signal for NFK in the mass spectrometer. Allow the signal to stabilize to a constant baseline.
-
-
Inject Blank Matrix Extract:
-
Once a stable baseline is achieved, inject a blank matrix extract onto the LC column.
-
Continue to monitor the NFK signal throughout the entire chromatographic run.
-
-
Data Analysis:
-
Examine the resulting chromatogram. Any deviation from the stable baseline indicates a matrix effect.
-
A drop in the baseline signifies ion suppression.
-
A rise in the baseline signifies ion enhancement.
-
The retention time of these deviations will show you where in your chromatogram matrix effects are most pronounced.
-
Protocol 3: Preparation of Matrix-Matched Calibration Curves
Materials:
-
Blank matrix (e.g., drug-free human plasma)
-
This compound stock solution
-
Serial dilution solutions of NFK
-
The same sample preparation materials and reagents as used for your study samples
Procedure:
-
Prepare Calibration Standards:
-
Prepare a series of working standard solutions of NFK at different concentrations by serially diluting your stock solution.
-
You should have at least 6-8 non-zero concentration levels that bracket the expected concentration range of your unknown samples.
-
-
Spike into Blank Matrix:
-
For each concentration level, spike a small volume of the working standard solution into a pre-aliquoted volume of the blank matrix. The volume of the spiking solution should be small (e.g., <5% of the matrix volume) to avoid significantly altering the matrix composition.
-
Also prepare a "zero" standard by adding the same volume of solvent (without NFK) to the blank matrix.
-
-
Process Standards with Samples:
-
Process the matrix-matched calibration standards and a blank matrix sample (containing only the internal standard) alongside your unknown samples, using the exact same sample preparation procedure.
-
-
Construct the Calibration Curve:
-
After LC-MS analysis, create a calibration curve by plotting the peak area ratio (NFK peak area / IS peak area) against the nominal concentration of NFK for each of the matrix-matched standards.
-
Use the resulting regression equation to calculate the concentration of NFK in your unknown samples.
-
Visual Diagrams
Caption: Experimental workflow for NFK quantification.
Caption: Troubleshooting logic for matrix effects.
References
- 1. strategies-for-using-postcolumn-infusion-of-standards-to-correct-for-matrix-effect-in-lc-ms-based-quantitative-metabolomics - Ask this paper | Bohrium [bohrium.com]
- 2. A simple LC–MS/MS method for determination of kynurenine and tryptophan concentrations in human plasma from HIV-infected patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ion-Suppression & Phospholipid Contamination [sigmaaldrich.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Calibration curve optimization for accurate N-Formylkynurenine measurement.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing calibration curves for the accurate measurement of N-Formylkynurenine (NFK).
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in accurately measuring this compound (NFK)?
A1: The primary challenges in NFK measurement include its inherent instability, low physiological concentrations, and susceptibility to matrix effects. NFK can readily hydrolyze to kynurenine (KYN), particularly under non-neutral pH conditions, leading to inaccurate quantification.[1][2] It can also form adducts with biological nucleophiles like cysteine and glutathione, further complicating accurate measurement.[1]
Q2: What is the recommended analytical method for NFK quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is considered the gold standard for the identification and quantification of NFK in biological samples due to its high sensitivity and selectivity.[3][4] High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or fluorescence detection can also be used, but may lack the specificity of MS/MS.
Q3: How can I prevent the degradation of NFK during sample preparation?
A3: Maintaining a neutral pH is critical to prevent the hydrolysis of NFK to KYN. It is recommended to use buffers such as potassium phosphate (e.g., 30 mM KH2PO4) to stabilize the pH during sample processing. Avoid strongly acidic conditions for deproteinization, as agents like trichloroacetic acid (TCA) can cause significant NFK hydrolysis. Processing samples on wet ice can also help to minimize degradation.
Q4: What are "matrix effects" and how can they impact my NFK measurement?
A4: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting substances from the sample matrix (e.g., salts, lipids, proteins). This can lead to ion suppression or enhancement, resulting in an underestimation or overestimation of the true NFK concentration. It is a significant source of imprecision in quantitative LC-MS/MS analyses.
Q5: How many points should I include in my calibration curve?
A5: A calibration curve should generally include a minimum of six non-zero concentration points, a zero sample (matrix with internal standard), and a blank sample (matrix only). These points should span the expected concentration range of your samples, including the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ).
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in replicate measurements | 1. Inconsistent sample handling leading to variable NFK degradation. 2. Significant matrix effects varying between samples. 3. Pipetting errors during standard or sample preparation. | 1. Strictly control pH and temperature during sample preparation. Use a stabilizing buffer like KH2PO4. 2. Optimize sample cleanup using solid-phase extraction (SPE) to remove interfering matrix components. Consider matrix-matched calibrants. 3. Use calibrated pipettes and careful technique. |
| Poor linearity of the calibration curve (R² < 0.99) | 1. Inappropriate concentration range for the calibration standards. 2. Degradation of NFK in stock or working solutions. 3. Saturation of the detector at high concentrations. 4. Use of an incorrect regression model (e.g., linear model for a non-linear response). | 1. Adjust the concentration range of your standards to bracket the expected sample concentrations. 2. Prepare fresh stock and working solutions. Store them at -20°C or below. 3. Dilute samples that are expected to be at high concentrations. 4. Evaluate both linear and non-linear (e.g., quadratic) regression models. Use a weighted least squares linear regression to improve accuracy at the lower end of the curve. |
| Low signal or inability to detect NFK | 1. Low physiological concentration of NFK in the sample. 2. Suboptimal mass spectrometry parameters. 3. Degradation of NFK during sample storage or processing. | 1. Use a more sensitive instrument or concentrate the sample extract. 2. Optimize MS parameters, including precursor and product ions, collision energy, and source settings, by infusing a pure NFK standard. 3. Ensure proper storage conditions (e.g., -70°C) and use a validated, stability-indicating sample preparation method. |
| High background or interfering peaks | 1. Insufficient chromatographic separation from other kynurenine pathway metabolites or matrix components. 2. Contamination from sample collection tubes, solvents, or labware. | 1. Optimize the HPLC gradient to improve the separation of NFK from interfering compounds. Consider using a different column chemistry (e.g., biphenyl). 2. Use high-purity solvents (HPLC or LC-MS grade) and pre-screen all materials for potential contaminants. |
| Discrepancy between measured NFK and expected physiological levels | 1. Artificial formation of NFK from tryptophan due to oxidation during sample handling or storage. 2. Hydrolysis of NFK to KYN leading to underestimation. | 1. Minimize exposure of samples to light and reactive oxygen species. Add antioxidants if compatible with the analytical method. 2. Re-evaluate the sample preparation protocol to ensure pH neutrality and low temperature. |
Quantitative Data Summary
Table 1: Reported Linearity and Limits of Quantification for Kynurenine Pathway Metabolites.
| Analyte | Method | Matrix | Linearity Range | LLOQ | Reference |
| Tryptophan | LC-MS/MS | Serum | 48.8 - 25,000 ng/mL | 48.8 ng/mL | |
| Kynurenine | LC-MS/MS | Serum | 1.2 - 5,000 ng/mL | 2.4 ng/mL | |
| Kynurenic Acid | LC-MS/MS | Serum | 0.98 - 500 ng/mL | 1.96 ng/mL | |
| Tryptophan | LC-MS/MS | Placenta Homogenate | 0.5 - 30 µg/mL | 0.5 µg/mL | |
| Kynurenine | LC-MS/MS | Placenta Homogenate | 0.5 - 30 µg/mL | 0.5 µg/mL | |
| L-Kynurenine | Chemical Assay | Urine | 5 - 300 µM | 1.34 µM | |
| L-Kynurenine | Chemical Assay | Serum | 5 - 125 µM | 1.24 µM |
Experimental Protocols & Methodologies
Protocol 1: Sample Preparation for NFK Analysis from Biological Fluids (e.g., Serum, Plasma)
This protocol is a generalized procedure based on common practices for minimizing NFK degradation and matrix effects.
-
Sample Thawing: Thaw frozen samples on wet ice to minimize degradation.
-
Protein Precipitation & NFK Stabilization:
-
To a 100 µL aliquot of the sample, add 400 µL of a pre-chilled (-20°C) solution of acetonitrile containing an internal standard (e.g., a stable isotope-labeled NFK).
-
Alternatively, for pH stabilization, use a buffer like 30 mM potassium phosphate (KH2PO4) during the initial sample handling steps before protein precipitation.
-
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate, avoiding disturbance of the protein pellet.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at a low temperature (e.g., 30°C).
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 98% Mobile Phase A, 2% Mobile Phase B).
-
Final Centrifugation: Centrifuge the reconstituted sample one last time to remove any remaining particulates before injection into the LC-MS/MS system.
Protocol 2: Preparation of Calibration Curve Standards
-
Primary Stock Solution: Prepare a high-concentration stock solution of NFK (e.g., 1 mg/mL) in a suitable solvent like methanol or DMSO. Store at -80°C.
-
Working Stock Solutions: Prepare a series of working stock solutions by serially diluting the primary stock solution with the same solvent.
-
Matrix-Matched Calibrants: Prepare the final calibration standards by spiking the appropriate working stock solutions into a blank biological matrix (the same type as your samples) that has been pre-screened and found to be free of NFK. This helps to compensate for matrix effects.
-
Processing: Process the calibration standards using the exact same sample preparation protocol (Protocol 1) as the unknown samples.
Visualizations
Caption: The initial steps of the Kynurenine Pathway.
Caption: A typical experimental workflow for NFK analysis.
Caption: A logical guide for troubleshooting calibration issues.
References
Validation & Comparative
N-Formylkynurenine: A Novel Biomarker for Inflammatory Diseases Compared to Established Markers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Formylkynurenine (NFK) with established clinical biomarkers of inflammation, C-reactive protein (CRP), and procalcitonin (PCT). We will delve into the validation of NFK, its performance characteristics, and the experimental data supporting its potential utility in diagnosing and monitoring inflammatory diseases.
Introduction to this compound
This compound is a key metabolite in the kynurenine pathway, the primary route of tryptophan catabolism. The initial and rate-limiting step of this pathway is the conversion of tryptophan to NFK, a reaction catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO).[1][2] Crucially, the expression and activity of IDO are significantly upregulated by pro-inflammatory cytokines, particularly interferon-gamma (IFN-γ).[2][3] This direct link to the inflammatory cascade positions NFK as a potentially sensitive and early biomarker of immune activation.
Comparison of Biomarker Performance
While robust quantitative data for NFK as a standalone diagnostic marker for specific inflammatory diseases is still emerging, its position as the first stable metabolite in the pro-inflammatory kynurenine pathway suggests its potential as an early indicator of immune system activation. In contrast, CRP and PCT are well-established biomarkers with extensive clinical validation.
| Biomarker | Mechanism and Role in Inflammation | Typical Use Cases | Reported Performance Characteristics |
| This compound (NFK) | The first metabolite of the pro-inflammatory kynurenine pathway, produced upon IDO/TDO activation by inflammatory stimuli.[1] Reflects early immune activation. | Investigational biomarker for various inflammatory and immune-related conditions, including autoimmune diseases and cancer immunotherapy. | Data on diagnostic accuracy (sensitivity, specificity) is limited. Studies have shown altered levels in inflammatory bowel disease and rheumatoid arthritis. |
| C-Reactive Protein (CRP) | An acute-phase reactant synthesized by the liver in response to pro-inflammatory cytokines, primarily interleukin-6 (IL-6). A general marker of inflammation. | Diagnosis and monitoring of various inflammatory conditions, including infections, autoimmune diseases, and cardiovascular disease. | Neonatal Sepsis: Sensitivity: 50.0%, Specificity: 69.4%. In another study, sensitivity and specificity were 71% and 86%, respectively. Rheumatoid Arthritis: A study showed a higher area under the curve for RF than for anti-pepA and anti-pepB antibodies (0.839 versus 0.784 and 0.788, respectively), but in the high specificity region anti-pepA and anti-pepB antibodies performed better than RF. |
| Procalcitonin (PCT) | A precursor of the hormone calcitonin, levels of which rise significantly during systemic bacterial infections. More specific for bacterial inflammation than CRP. | Diagnosis and monitoring of bacterial sepsis, guiding antibiotic therapy. | Neonatal Sepsis: Sensitivity: 92.8%, Specificity: 75.0%. Another review reported mean sensitivity for EOS, LOS, and EOS + LOS as 73.6%, 88.9%, and 76.5% for PCT, compared to 65.6%, 77.4%, and 66.4% for CRP, respectively. Sepsis in ICU: Diagnostic accuracy of 75% with greater specificity (72%) and sensitivity (76%) compared to CRP. |
Signaling Pathways and Experimental Workflows
To visualize the underlying biological and experimental processes, the following diagrams are provided.
Caption: Inflammatory signaling cascade leading to the production of this compound.
Caption: A typical workflow for the quantification of this compound using LC-MS/MS.
Detailed Experimental Protocols
Quantification of this compound by LC-MS/MS
This protocol is a generalized procedure based on common methods for analyzing kynurenine pathway metabolites.
1. Sample Preparation:
- Thaw frozen plasma or serum samples on ice.
- To 100 µL of sample, add 400 µL of ice-cold methanol (or acetonitrile) containing an appropriate internal standard (e.g., deuterated NFK).
- Vortex the mixture for 1 minute to precipitate proteins.
- Incubate at -20°C for 30 minutes to enhance protein precipitation.
- Centrifuge at 14,000 x g for 15 minutes at 4°C.
- Carefully collect the supernatant and transfer it to a new tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in 100 µL of the initial mobile phase.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC):
- Use a C18 reverse-phase column.
- Employ a gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).
- The gradient can be optimized to ensure separation of NFK from other metabolites.
- Mass Spectrometry (MS/MS):
- Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
- Use Multiple Reaction Monitoring (MRM) for quantification. The specific precursor-to-product ion transitions for NFK and its internal standard must be determined. For example, a potential transition for NFK could be m/z 237.1 -> 146.1.
- Data Analysis:
- Generate a standard curve using known concentrations of NFK.
- Quantify NFK in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Fluorometric Analysis of this compound
This method is based on the principle that the enol form of NFK, which is more fluorescent, is formed in a basic solution.
1. Sample Preparation:
- Prepare a protein-free filtrate of plasma or urine using a method like the Folin-Wu method.
- To 1 mL of the protein-free filtrate, add 1 mL of a sodium hydroxide solution (e.g., 1 mol/L).
2. Fluorescence Measurement:
- Immediately after adding the sodium hydroxide, place the cuvette in a fluorometer.
- Set the excitation wavelength to 319 nm and the emission wavelength to 430 nm.
- Measure the change in fluorescence over time. The rate of increase in fluorescence is proportional to the concentration of NFK.
3. Quantification:
- A standard curve is prepared using known concentrations of NFK.
- The rate of fluorescence change in the unknown samples is compared to the standard curve to determine the NFK concentration.
Conclusion
This compound holds promise as a novel biomarker for inflammatory diseases, offering a potential window into the early stages of immune activation. While it currently lacks the extensive clinical validation of established markers like CRP and PCT, its direct link to the pro-inflammatory kynurenine pathway makes it a compelling target for further research. The development and standardization of robust analytical methods, such as LC-MS/MS, will be crucial for its validation and potential integration into clinical practice. For researchers and drug development professionals, monitoring NFK levels could provide valuable insights into the pharmacodynamics of immunomodulatory therapies and the underlying pathophysiology of inflammatory conditions.
References
Comparative analysis of N-Formylkynurenine and kynurenine levels in disease states.
A Guide for Researchers and Drug Development Professionals
The kynurenine pathway, the principal route of tryptophan catabolism, is increasingly recognized for its pivotal role in mediating immune responses and its implication in a wide array of pathologies. Activation of this pathway, often initiated by inflammatory stimuli, leads to the production of several neuroactive and immunomodulatory metabolites.[1] This guide provides a comparative analysis of two initial metabolites in this cascade: N-Formylkynurenine (NFK) and its immediate downstream product, kynurenine (KYN).
Tryptophan is first oxidized by indoleamine 2,3-dioxygenase (IDO1, IDO2) or tryptophan 2,3-dioxygenase (TDO) to form NFK.[2] This is the rate-limiting step of the pathway.[3] Subsequently, NFK is rapidly hydrolyzed by formamidase into kynurenine.[2][3] Due to this rapid conversion, NFK is considered a transient intermediate, and its quantification in biological matrices is less common than that of the more stable kynurenine. Consequently, the kynurenine/tryptophan (KYN/TRP) ratio is frequently used as a reliable biomarker for the activation of the kynurenine pathway and IDO activity. This guide presents available quantitative data for both metabolites across various disease states, details common experimental protocols for their measurement, and illustrates the key metabolic and experimental workflows.
Quantitative Data on this compound and Kynurenine Levels
The following tables summarize the reported concentrations of this compound and Kynurenine in various biological fluids across different disease states. It is important to note that NFK levels are reported far less frequently in the literature than KYN levels.
Table 1: Comparative Levels of Kynurenine (KYN) in Various Disease States
| Disease Category | Disease | Matrix | Patient Group (n) | KYN Concentration (Mean ± SD or Median [IQR]) | Control Group (n) | Control Concentration (Mean ± SD or Median [IQR]) | Key Findings | Reference |
| Neurodegenerative | Alzheimer's Disease (AD) | Plasma | AD (unspecified) | Reduced vs. Controls | Healthy Controls | Not specified | Plasma KYN concentrations were reduced in AD patients. | |
| Alzheimer's Disease (AD) | CSF | Mild AD (29) | 10.6 ± 7.1 µg/L | Healthy Controls (29) | 3.9 ± 2.9 µg/L | KYNA (a KYN metabolite) was significantly increased in the CSF of AD patients. | ||
| Parkinson's Disease (PD) | CSF & Serum | PD | Higher KYN/TRP ratio vs. Controls | Healthy Controls | Not specified | The KYN/TRP ratio is elevated in both CSF and serum of PD patients. | ||
| Inflammatory | Rheumatoid Arthritis (RA) | Serum | RA (40) | Decreased vs. Controls | Healthy Controls (40) | Not specified | Serum KYN levels were significantly decreased in RA patients and negatively correlated with disease activity scores. | |
| COVID-19 | Serum | SARS-CoV2-positive (89) | 3.48 [2.63-4.62] µM | Healthy Controls (239) | 1.88 [1.58-2.22] µM | KYN levels were significantly increased in SARS-CoV2-positive patients compared to healthy controls. | ||
| General Health | Healthy Adults | Plasma / Serum | N/A | N/A | Healthy Adults | 237.4 – 754.2 ng/mL | Expected reference values for Kynurenine in healthy individuals. |
Table 2: Comparative Levels of this compound (NFK) in Disease States
Data on NFK concentrations are sparse due to its rapid enzymatic conversion to kynurenine.
| Disease Category | Disease | Matrix | Patient Group | NFK Concentration | Control Group | Control Concentration | Key Findings | Reference |
| Inflammatory | COVID-19 | Not Specified | COVID-19 Patients | Significantly higher vs. Controls | Healthy Controls | Not specified | NFK concentrations were significantly higher in COVID-19 patients than in healthy controls. |
Signaling and Experimental Workflow Diagrams
To visualize the metabolic context and analytical procedures for NFK and kynurenine, the following diagrams are provided.
Caption: The Kynurenine Pathway, from Tryptophan to key downstream metabolites.
Caption: General experimental workflow for NFK and Kynurenine quantification.
Experimental Protocols
Accurate quantification of NFK and kynurenine is critical for understanding their roles in disease. The two most prevalent methods are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying small molecules like NFK and kynurenine, offering high sensitivity and specificity for simultaneous measurement of multiple metabolites.
a. Sample Preparation:
-
Thaw frozen serum, plasma, or CSF samples on ice.
-
To precipitate proteins, add a solvent like acetonitrile (often with 0.1% formic acid) or trichloroacetic acid (TFA) to the sample. A common ratio is 3 parts solvent to 1 part sample.
-
Vortex the mixture vigorously for approximately 30-60 seconds.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube or a 96-well plate for analysis. For increased concentration, the supernatant may be evaporated to dryness under nitrogen and reconstituted in a smaller volume of mobile phase.
-
Stable isotope-labeled internal standards for tryptophan and kynurenine are typically added before protein precipitation to ensure accurate quantification.
b. Chromatographic Separation:
-
HPLC System: An ultra-high performance liquid chromatography (UHPLC) system is used for separation.
-
Column: A reversed-phase C18 column is commonly employed.
-
Mobile Phase: A gradient elution is typically used, consisting of two solvents. For example, Mobile Phase A: Water with 0.1% formic acid and Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Program: The gradient starts with a high percentage of aqueous phase (A) and ramps up the organic phase (B) to elute the analytes. A typical run time is between 4.5 to 10 minutes.
-
Injection Volume: A small volume, typically 5-30 µL, of the prepared sample is injected.
c. Mass Spectrometry Detection:
-
Ionization: Electrospray ionization (ESI) in positive mode is standard for these analytes.
-
Detection Mode: The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides high specificity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for each analyte and internal standard. For example:
-
Tryptophan: m/z 205.1 → 188.1 or 146.2
-
Kynurenine: m/z 209.1 → 146.1 or 94.1
-
-
Data Analysis: Analyte concentrations are determined by comparing the peak area ratio of the analyte to its corresponding internal standard against a calibration curve prepared in a surrogate matrix (e.g., charcoal-stripped serum).
Quantification of Kynurenine by ELISA
ELISA kits are a common, high-throughput alternative for quantifying kynurenine, particularly in serum and plasma.
a. Principle: This is a competitive immunoassay. Kynurenine in the sample or standards competes with a fixed amount of antigen bound to a microtiter plate for a limited number of antibody binding sites. The amount of antibody bound to the plate is inversely proportional to the concentration of kynurenine in the sample.
b. Acylation of Kynurenine:
-
Unlike many analytes, kynurenine often requires a chemical derivatization step called acylation before it can be detected by the antibody in the ELISA.
-
Pipette standards, controls, and samples into a separate acylation plate.
-
Add an acylation buffer, followed by an acylation reagent to each well.
-
Incubate the plate, typically for 90 minutes at 37°C, to allow the reaction to complete.
c. Immunoassay Procedure:
-
Pipette the acylated standards, controls, and samples into the wells of the kynurenine microtiter plate, which is pre-coated with antigen.
-
Add the kynurenine-specific antibody (antiserum) to all wells.
-
Cover the plate and incubate for 15-20 hours (overnight) at 2-8°C.
-
Wash the plate multiple times (typically 4x) with wash buffer to remove unbound components.
-
Add an enzyme-conjugated secondary antibody (e.g., anti-rabbit IgG-peroxidase) to each well and incubate for 30 minutes at room temperature.
-
Wash the plate again to remove the unbound conjugate.
-
Add a substrate solution (e.g., TMB) and incubate for 20-30 minutes at room temperature, allowing for color development.
-
Stop the reaction by adding a stop solution.
-
Read the absorbance of each well using a microplate reader, typically at 450 nm.
d. Calculation: The concentration of kynurenine in the samples is determined by comparing their absorbance values to the standard curve generated from the known standards. Higher absorbance indicates lower kynurenine concentration.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for N-Formylkynurenine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the three most common analytical methods for the quantification of N-Formylkynurenine (NFK), a key intermediate in the tryptophan metabolism pathway. The selection of an appropriate analytical technique is critical for obtaining reliable and reproducible data in research, clinical, and drug development settings. This document outlines the performance characteristics and experimental protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
The Kynurenine Pathway and this compound
The kynurenine pathway is the primary route for tryptophan catabolism in mammals, initiated by the conversion of L-tryptophan to this compound. This initial and rate-limiting step is catalyzed by the enzymes indoleamine 2,3-dioxygenase (IDO) or tryptophan 2,3-dioxygenase (TDO). NFK is then rapidly hydrolyzed to L-kynurenine by kynurenine formamidase. The dysregulation of this pathway has been implicated in a variety of pathologies, including neurodegenerative diseases, inflammatory disorders, and cancer, making the accurate quantification of its metabolites, such as NFK, crucial for research and therapeutic development.
A Researcher's Guide: Confirming N-Formylkynurenine in Biological Samples with High-Resolution Mass Spectrometry
N-Formylkynurenine (NFK) is a critical intermediate metabolite in the kynurenine pathway, the primary route for tryptophan degradation in mammals.[1][2] This pathway and its metabolites are increasingly recognized for their roles in immunology, neurobiology, and the pathophysiology of various diseases, including neurodegenerative disorders and cancer.[1][3][4] Given its significance, the accurate and unambiguous identification of NFK in complex biological samples is paramount for researchers, scientists, and drug development professionals.
This guide provides an objective comparison of High-Resolution Mass Spectrometry (HRMS) with alternative analytical techniques for the identification of NFK. It includes supporting experimental protocols and data to demonstrate the superiority of HRMS for achieving high-confidence structural confirmation.
The Challenge of Metabolite Identification
Identifying a specific metabolite like NFK within a complex biological matrix, such as plasma or tissue homogenate, is challenging. The ideal analytical technique must provide high specificity to distinguish the target molecule from a vast number of other endogenous compounds, including isomers and isobars, and high sensitivity to detect it at physiologically relevant concentrations.
High-Resolution Mass Spectrometry: The Gold Standard
High-Resolution Mass Spectrometry (HRMS), often coupled with liquid chromatography (LC-HRMS), has become the premier analytical tool for metabolite identification. Instruments like Time-of-Flight (TOF) and Orbitrap mass spectrometers provide exceptional mass accuracy (typically below 5 ppm) and high resolving power. This capability allows for the determination of a molecule's elemental formula from its exact mass, offering a high degree of confidence in its identification. Furthermore, HRMS systems can perform tandem mass spectrometry (MS/MS), which fragments the target molecule and provides a characteristic pattern that serves as a structural fingerprint, further confirming its identity.
Comparison of Analytical Methodologies
While several techniques can be used to detect metabolites, HRMS offers a unique combination of specificity and sensitivity that is unmatched for identification purposes.
| Feature | High-Resolution Mass Spectrometry (HRMS) | Low-Resolution Mass Spectrometry (e.g., Triple Quad) | Immunological Assays (e.g., ELISA) | Nuclear Magnetic Resonance (NMR) |
| Primary Application | Identification & Quantification | Targeted Quantification | Screening & Quantification | Structural Elucidation |
| Mass Accuracy | Excellent (< 5 ppm) | Low | Not Applicable | Not Applicable |
| Resolution | Very High (> 60,000) | Low | Not Applicable | Not Applicable |
| Confidence in ID | Very High | Low to Moderate | Indirect (relies on antibody specificity) | Gold Standard (but low sensitivity) |
| Sensitivity | High (pmol to fmol) | Very High (attomole) | High (pg/mL to ng/mL) | Low (µmol to mmol) |
| Specificity | Very High | Moderate (prone to interferences) | Variable (potential for cross-reactivity) | Very High |
| Throughput | Moderate to High | High | Very High | Low |
| Discovery Power | Excellent for unknown identification | Poor for unknowns | None | Good, but sensitivity limited |
As the table illustrates, HRMS provides the most robust and reliable data for the express purpose of confirming a metabolite's identity in a complex sample. While immunological assays are useful for high-throughput screening and low-resolution MS is excellent for targeted quantification, neither can match the confidence provided by an accurate mass measurement and fragmentation pattern from HRMS.
Experimental Protocol: LC-HRMS for NFK Identification
This section details a standard protocol for the identification of this compound in biological samples such as serum, plasma, or tissue extracts.
Sample Preparation
Proper sample handling is crucial to preserve the integrity of metabolites.
-
Sample Collection: Collect biological samples (e.g., serum, plasma, tissue) and immediately freeze them at -80°C until analysis. For serum or plasma, a typical volume of 200 µL is sufficient. For tissue, use at least 100 mg.
-
Protein Precipitation: To remove larger molecules that can interfere with the analysis, add 4 parts of ice-cold methanol (containing an internal standard, if used for quantification) to 1 part of the sample volume (e.g., 800 µL methanol for 200 µL plasma).
-
Vortexing & Incubation: Vortex the mixture vigorously for 1 minute and incubate at -20°C for 30 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites, and transfer it to a new microcentrifuge tube.
-
Drying & Reconstitution: Evaporate the supernatant to dryness using a vacuum concentrator. Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% Water/5% Acetonitrile/0.1% Formic Acid).
Liquid Chromatography (LC) Separation
Chromatographic separation is essential to reduce matrix complexity and separate NFK from other isomers before it enters the mass spectrometer.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.1 min: Return to 5% B
-
12.1-15 min: Re-equilibration at 5% B
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
High-Resolution Mass Spectrometry (HRMS) Detection
-
Mass Spectrometer: An HRMS instrument such as an Orbitrap or Q-TOF.
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Mode:
-
Full MS Scan: Acquire data in a mass range of m/z 70-1000 with a resolution setting of >70,000. This is used to detect the precursor ion of NFK.
-
Data-Dependent MS/MS (dd-MS2): The instrument automatically selects the most intense ions from the Full MS scan (including the m/z for NFK) for fragmentation.
-
-
Data Analysis for NFK Confirmation:
-
Accurate Mass: Extract the ion chromatogram for the theoretical exact mass of protonated NFK ([M+H]⁺). The molecular formula for NFK is C₁₁H₁₂N₂O₄, with a monoisotopic mass of 236.0797 Da. The expected m/z for the protonated molecule is 236.0870 . The measured mass should be within 5 ppm of this theoretical value.
-
Fragmentation Pattern: Analyze the MS/MS spectrum. The fragmentation of NFK will produce a characteristic pattern of product ions that can be matched against spectral libraries or predicted fragmentation patterns to confirm the molecular structure.
-
Retention Time: The chromatographic retention time should match that of an authentic this compound standard analyzed under the identical experimental conditions.
-
Workflow and Pathway Visualization
The following diagrams illustrate the experimental workflow for NFK identification and its position within the kynurenine pathway.
Caption: Experimental workflow for identifying this compound.
Caption: Simplified diagram of the Kynurenine Pathway.
Conclusion
For researchers requiring the highest level of confidence in identifying this compound in biological samples, High-Resolution Mass Spectrometry is the definitive choice. Its ability to provide accurate mass measurements for elemental composition determination, combined with structural confirmation via MS/MS fragmentation, offers an unparalleled level of specificity. While other methods have their place in targeted quantification or high-throughput screening, HRMS stands as the gold standard for the unambiguous confirmation of endogenous metabolites, enabling more accurate and reliable biological insights.
References
Comparative study of the neurotoxic effects of N-Formylkynurenine versus other kynurenine pathway metabolites.
For Researchers, Scientists, and Drug Development Professionals
The kynurenine pathway (KP), a primary route of tryptophan metabolism, is a critical regulator of immune responses and neuronal function. Dysregulation of this pathway has been implicated in a host of neurodegenerative and psychiatric disorders. This guide provides a comparative analysis of the neurotoxic effects of key KP metabolites, with a focus on N-Formylkynurenine (NFK), 3-hydroxykynurenine (3-HK), and quinolinic acid (QUIN). While kynurenic acid (KYNA) is a well-established neuroprotectant within this pathway, this guide will concentrate on the comparative neurotoxicity of other key metabolites.
Executive Summary
Extensive research highlights a clear hierarchy of neurotoxicity among the kynurenine pathway metabolites. Quinolinic acid (QUIN) and 3-hydroxykynurenine (3-HK) are consistently identified as the primary neurotoxic agents, acting through distinct mechanisms. QUIN is a potent NMDA receptor agonist, inducing excitotoxicity, while 3-HK primarily exerts its toxic effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and apoptosis. In contrast, This compound (NFK) is an unstable intermediate that is rapidly converted to kynurenine. Direct evidence of its inherent neurotoxicity is limited; its potential contribution to cellular damage is likely indirect, through its role as a precursor and its involvement in oxidative processes under specific conditions.
Comparative Neurotoxicity Data
The following tables summarize quantitative data from various in vitro studies, providing a basis for comparing the neurotoxic potency of 3-HK and QUIN. Due to its rapid conversion, direct comparative neurotoxicity data for NFK is not available in the current body of scientific literature.
Table 1: Comparative Effects on Neuronal Viability
| Metabolite | Cell Type | Assay | Concentration | Effect on Cell Viability | Citation |
| 3-Hydroxykynurenine (3-HK) | Cerebellar Granule Cells | MTT Assay | EC50 ≈ 225 µM | 50% reduction in cell viability | [1] |
| Human Primary Neurons | LDH Release | > 100 nM | Increased LDH release (cell death) | [2] | |
| Neuronal Hybrid Cell Line (N18-RE-105) | Not specified | > 100 µM | > 85% cell death over 24h | [3] | |
| Quinolinic Acid (QUIN) | Human Primary Neurons | LDH Release | > 100 nM | Increased LDH release (cell death) | [2] |
| Striatal Neurons | Not specified | 10 µM | Hyperphosphorylation of neurofilaments | [4] | |
| Kynurenine (KYN) | Human Primary Neurons | LDH Release | > 1 µM | Increased LDH release (cell death) |
Table 2: Comparative Effects on Intracellular NAD+ Levels
| Metabolite | Cell Type | Concentration | Effect on Intracellular NAD+ | Citation |
| 3-Hydroxykynurenine (3-HK) | Human Primary Neurons & Astrocytes | < 100 nM | Significant increase | |
| Human Primary Neurons & Astrocytes | > 100 nM | Dose-dependent decrease | ||
| Quinolinic Acid (QUIN) | Human Primary Neurons & Astrocytes | < 100 nM | Significant increase | |
| Human Primary Neurons & Astrocytes | > 100 nM | Dose-dependent decrease | ||
| Kynurenine (KYN) | Human Primary Neurons & Astrocytes | > 1 µM | Dose-dependent decrease |
Signaling Pathways and Mechanisms of Neurotoxicity
The neurotoxic effects of 3-HK and QUIN are mediated by distinct signaling pathways.
3-Hydroxykynurenine (3-HK): The Oxidative Stress Inducer
3-HK's neurotoxicity is primarily driven by its ability to auto-oxidize, leading to the production of reactive oxygen species (ROS), including superoxide and hydrogen peroxide. This oxidative stress triggers a cascade of events culminating in neuronal apoptosis. The toxicity of 3-HK is independent of NMDA receptor activation.
Quinolinic Acid (QUIN): The Excitotoxic Agonist
QUIN exerts its neurotoxic effects primarily through the overactivation of N-methyl-D-aspartate (NMDA) receptors. This leads to an excessive influx of Ca2+, triggering a cascade of excitotoxic events, including mitochondrial dysfunction, oxidative stress, and ultimately, neuronal cell death.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol is adapted from established methods for assessing cell viability in response to neurotoxic compounds.
Objective: To quantify the reduction in cell viability in neuronal cultures exposed to kynurenine pathway metabolites.
Materials:
-
Neuronal cell culture (e.g., primary cortical neurons, SH-SY5Y neuroblastoma cells)
-
96-well culture plates
-
Kynurenine pathway metabolites (3-HK, QUIN) dissolved in appropriate vehicle
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere and differentiate for 24-48 hours.
-
Metabolite Treatment: Prepare serial dilutions of the kynurenine pathway metabolites in culture medium. Remove the existing medium from the wells and replace it with the medium containing the test compounds. Include a vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express the results as a percentage of the vehicle-treated control.
Protocol 2: Measurement of Lactate Dehydrogenase (LDH) Release
This protocol is based on commercially available LDH cytotoxicity assay kits and published methodologies.
Objective: To quantify plasma membrane damage in neuronal cultures by measuring the release of LDH into the culture medium.
Materials:
-
Neuronal cell culture in 96-well plates
-
Kynurenine pathway metabolites
-
LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the treatment incubation period, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Maximum LDH Release Control: To determine the maximum LDH release, add 10 µL of lysis buffer to control wells and incubate for 15 minutes at 37°C. Collect the supernatant as in the previous step.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] * 100.
Conclusion
The available evidence clearly positions 3-hydroxykynurenine and quinolinic acid as the primary neurotoxic metabolites of the kynurenine pathway, acting through oxidative stress and excitotoxicity, respectively. While This compound is a key upstream intermediate, its inherent neurotoxicity remains poorly characterized due to its instability. Future research should aim to elucidate any direct or indirect neurotoxic potential of NFK and to conduct more direct, quantitative comparisons of the potencies of all major kynurenine pathway metabolites. A deeper understanding of the comparative neurotoxicity of these molecules will be instrumental in developing targeted therapeutic strategies for a range of neurological and psychiatric disorders.
References
- 1. Measurement of kynurenine pathway metabolites by tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA-induced Excitotoxicity and Lactate Dehydrogenase Assay in Primary Cultured Neurons [bio-protocol.org]
- 3. Cytotoxicity of 3-hydroxykynurenine in a neuronal hybrid cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quinolinic acid induces disrupts cytoskeletal homeostasis in striatal neurons. Protective role of astrocyte-neuron interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Tracing the Fate of a Key Tryptophan Metabolite: A Comparative Guide to Isotopic Labeling of N-Formylkynurenine
For researchers, scientists, and drug development professionals, understanding the metabolic fate of N-Formylkynurenine (NFK) is critical for deciphering the complexities of the kynurenine pathway and its implications in health and disease. Isotopic labeling studies offer a powerful approach to track the transformation of NFK, and the choice of tracer is paramount for obtaining accurate and meaningful results. This guide provides a comparative overview of isotopic labeling strategies to validate the metabolic fate of NFK, supported by experimental data and detailed protocols.
This compound is the initial, and often considered transient, metabolite in the kynurenine pathway, the primary route of tryptophan degradation in mammals.[1][2] The canonical pathway involves the rapid hydrolysis of NFK to L-kynurenine (KYN) by formamidases.[3][4] However, recent evidence has unveiled a non-enzymatic branch of NFK metabolism, where it can be converted to the electrophilic NFK-carboxyketoalkene (NFK-CKA), which then forms adducts with nucleophiles like cysteine and glutathione.[5] This discovery underscores the importance of robust methods to elucidate the complete metabolic landscape of NFK.
Comparison of Isotopic Labeling Strategies
The selection of an isotopic tracer for studying NFK metabolism depends on the specific research question, including whether the focus is on the formation of NFK, its conversion to kynurenine, or its entry into alternative pathways. The most common stable isotopes used are Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Oxygen-18 (¹⁸O).
| Isotopic Tracer | Primary Application | Advantages | Disadvantages | Key Findings from Studies |
| ¹³C-Labeled Tryptophan (e.g., [U-¹³C]-Trp) | Tracing the entire kynurenine pathway from its precursor. | Provides a global view of tryptophan metabolism. Allows for the identification of all downstream metabolites originating from tryptophan. | Dilution of the label can occur at various metabolic branch points, potentially complicating the analysis of low-abundance metabolites. Does not directly label NFK. | Enables the observation of label incorporation into NFK, kynurenine, and other downstream metabolites, confirming the pathway's activity. |
| ¹³C-Labeled this compound (e.g., [¹³C-formyl]-NFK) | Specifically tracing the fate of the formyl group of NFK. | Directly probes the enzymatic and non-enzymatic reactions involving the formyl group. High specificity for NFK-derived products. | Synthesis of labeled NFK can be complex and costly. Does not provide information on the fate of the kynurenine backbone. | Confirmed that the formyl group is retained in the formation of NFK-CKA and its subsequent adducts, providing evidence for the non-enzymatic pathway. |
| ¹³C-Labeled Kynurenine (e.g., [¹³C₆]-L-KYN) | Investigating the metabolic fate of kynurenine, the downstream product of NFK. | Useful for studying the activity of enzymes that metabolize kynurenine, such as kynurenine aminotransferases and kynurenine 3-monooxygenase. | Does not provide direct information about the formation or alternative fates of NFK itself. | Revealed species-specific differences in kynurenine metabolism in the brain. |
| ¹⁸O₂ Labeling | Elucidating the mechanism of NFK formation from tryptophan by dioxygenase enzymes (IDO and TDO). | Directly tracks the incorporation of molecular oxygen into the tryptophan molecule during its conversion to NFK. | Requires specialized gas-handling equipment and careful experimental design to control for oxygen exchange with water. | Confirmed that both oxygen atoms in the formyl and keto groups of NFK originate from a single molecule of O₂, providing insights into the enzymatic mechanism. |
| ¹⁵N-Labeled Tryptophan | Tracing the fate of the nitrogen atoms from tryptophan through the kynurenine pathway. | Complements ¹³C labeling by providing information on nitrogen metabolism, such as transamination reactions. | Can be more expensive than ¹³C-labeled precursors. Interpretation of mass shifts can be complex due to the presence of multiple nitrogen atoms in some metabolites. | Can be used in combination with ¹³C labeling for dual-isotope tracing to provide a more comprehensive picture of metabolic fluxes. |
Visualizing the Metabolic Pathways and Experimental Workflows
To better understand the flow of these tracers, the following diagrams illustrate the key metabolic pathways and a general experimental workflow for a metabolic tracing study.
Caption: Metabolic fate of this compound.
Caption: General workflow for isotopic labeling studies.
Detailed Experimental Protocols
Protocol 1: Synthesis of [¹³C-formyl]-N-Formylkynurenine
This protocol is adapted from methods described for the formylation of kynurenine.
Materials:
-
L-Kynurenine
-
[¹³C]-Formic acid
-
Acetic anhydride
-
Pyridine
-
Diethyl ether
-
Silica gel for column chromatography
Procedure:
-
Dissolve L-kynurenine in a mixture of [¹³C]-formic acid and acetic anhydride.
-
Slowly add pyridine to the solution while stirring at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, evaporate the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of methanol in dichloromethane).
-
Characterize the final product by mass spectrometry and NMR to confirm the incorporation and position of the ¹³C label.
Protocol 2: Sample Preparation and LC-MS/MS Analysis of Kynurenine Pathway Metabolites
This protocol is a generalized procedure based on established methods for quantifying kynurenine pathway metabolites in biological samples.
1. Sample Preparation (Plasma/Serum):
-
To 100 µL of plasma or serum, add 10 µL of an internal standard mix containing isotopically labeled versions of the analytes of interest (e.g., kynurenine-d4).
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex the mixture for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp up to 95% B over several minutes, hold for a short period, and then return to initial conditions for re-equilibration. The exact gradient will need to be optimized for the specific analytes and column used.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is typically used for kynurenine pathway metabolites.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions are monitored for each analyte and its internal standard.
-
MRM Transitions: These need to be optimized for each compound on the specific mass spectrometer being used. For example, a common transition for kynurenine is m/z 209 -> 192. For a ¹³C₆-labeled kynurenine, the transition would be m/z 215 -> 198.
-
Data Analysis: The peak areas of the analyte MRM transitions are normalized to the peak areas of their corresponding internal standards. A calibration curve is generated using known concentrations of standards to quantify the analytes in the unknown samples.
Conclusion
Isotopic labeling is an indispensable tool for validating the metabolic fate of this compound. While ¹³C-labeled tryptophan provides a broad overview of the kynurenine pathway, the use of specifically labeled NFK, such as [¹³C-formyl]-NFK, offers unparalleled precision for dissecting its downstream transformations, including the recently identified non-enzymatic pathway. The choice of tracer should be carefully considered based on the specific research objectives. By combining these powerful tracing techniques with robust analytical methods like LC-MS/MS, researchers can continue to unravel the intricate roles of NFK and the broader kynurenine pathway in human health and disease.
References
A Comparative Guide to Purity Assessment of Synthetic N-Formylkynurenine: NMR vs. HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthetic compounds is a critical step in ensuring the reliability and reproducibility of experimental results. This guide provides an objective comparison of two powerful analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC), for the purity assessment of synthetic N-Formylkynurenine (NFK).
At a Glance: NMR and HPLC for Purity Determination
Both quantitative NMR (qNMR) and HPLC are cornerstone techniques for purity analysis, each offering distinct advantages. HPLC excels at the separation of complex mixtures and detecting trace impurities, while qNMR provides structural confirmation and is a primary method for quantitative analysis without the need for a specific reference standard for every impurity. For the most rigorous purity assessment, a dual-pronged approach utilizing both methods is recommended.
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning of the analyte and impurities between a stationary and a mobile phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. The signal area is directly proportional to the number of nuclei. |
| Primary Output | Chromatogram showing retention time and peak area of separated components. | Spectrum showing chemical shifts, signal splitting, and integral values. |
| Quantification | Typically requires a certified reference standard of the main component for accurate quantification. Purity is often calculated based on the area percentage of the main peak. | Can provide an absolute quantification against a certified internal standard of a different compound. Purity is determined by comparing the integral of a specific analyte signal to that of the internal standard. |
| Impurity Detection | High sensitivity for detecting structurally similar impurities that can be chromatographically separated. | Can detect and quantify impurities with protons that give signals in a clear region of the spectrum. May not detect impurities with overlapping signals. |
| Structural Info | Provides limited structural information (retention time). | Provides detailed structural information, aiding in the identification of the main component and impurities. |
| Typical Purity (%) | >95% (as specified by commercial suppliers)[3] | Can provide a highly accurate mass purity value. |
Visualizing the Analytical Workflow
A comprehensive purity assessment of synthetic this compound logically integrates both HPLC and qNMR techniques to leverage their complementary strengths.
Experimental Protocols
Detailed methodologies for both HPLC and qNMR are crucial for obtaining reliable and reproducible purity data.
High-Performance Liquid Chromatography (HPLC) Protocol
This protocol outlines a typical reversed-phase HPLC method for the analysis of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm particle size) is commonly used for the separation of tryptophan and its metabolites.[4]
-
Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).[5]
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where NFK has significant absorbance, such as 321 nm.
-
Sample Preparation: Accurately weigh and dissolve the synthetic NFK sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).
-
Purity Calculation: The purity is typically determined by the area percentage of the main NFK peak relative to the total area of all observed peaks in the chromatogram.
Purity (%) = (Area of NFK Peak / Total Area of All Peaks) x 100
Quantitative Nuclear Magnetic Resonance (qNMR) Protocol
This protocol provides a general method for determining the absolute purity of synthetic this compound using an internal standard.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which both the NFK sample and the internal standard are fully soluble. Deuterated dimethyl sulfoxide (DMSO-d6) or deuterium oxide (D2O) are suitable choices.
-
Internal Standard: A certified reference material with a known purity that has signals that do not overlap with the NFK signals. For DMSO-d6, benzoic acid can be a suitable internal standard. For D2O, 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS-d6) is a common choice.
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthetic NFK sample (e.g., 5-10 mg) into a vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) and add it to the same vial.
-
Dissolve the mixture in a precise volume of the chosen deuterated solvent (e.g., 0.75 mL).
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition Parameters:
-
Pulse Program: A standard 30° or 90° pulse sequence.
-
Relaxation Delay (d1): A sufficiently long delay to allow for full relaxation of all protons being integrated (typically 5-7 times the longest T1 relaxation time). A d1 of 30 seconds is often a safe starting point for accurate quantification.
-
Number of Scans: Sufficient scans to achieve a high signal-to-noise ratio (S/N > 250:1 for integrals with <1% error).
-
-
Data Processing and Purity Calculation:
-
Process the 1H NMR spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal of NFK (e.g., the formyl proton or specific aromatic protons) and a signal from the internal standard. Predicted 1H NMR spectra in D2O can provide guidance on selecting appropriate signals.
-
Calculate the purity using the following formula:
Purity (% w/w) = (I_NFK / N_NFK) * (N_IS / I_IS) * (MW_NFK / MW_IS) * (m_IS / m_NFK) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight (NFK ≈ 236.22 g/mol )
-
m = mass
-
P = Purity of the internal standard
-
Subscripts NFK and IS refer to this compound and the Internal Standard, respectively.
-
-
Signaling Pathway and Experimental Logic
The choice of analytical technique is guided by the specific information required. HPLC provides a profile of separable components, while qNMR offers structural verification and absolute quantification.
Concluding Remarks
The purity assessment of synthetic this compound is a critical quality control step. While HPLC provides a rapid and sensitive method for detecting impurities, qNMR offers the advantage of absolute quantification and structural confirmation. For research and drug development applications where the highest level of confidence is required, the use of both orthogonal techniques is highly recommended. This integrated approach ensures a more complete and accurate characterization of the synthetic compound, ultimately contributing to the validity and reliability of subsequent scientific investigations.
References
A Comparative Guide to Commercial ELISA Kits for Kynurenine Measurement
For researchers, scientists, and drug development professionals investigating the kynurenine pathway, a critical area of study in immunology, neuroscience, and oncology, the accurate measurement of kynurenine and its metabolites is paramount. While N-Formylkynurenine (NFK) is a direct product of tryptophan oxidation, commercially available ELISA kits specifically for NFK are not readily found. However, a number of commercial ELISA kits are available for the downstream metabolite, kynurenine. These kits are frequently utilized as an indicator of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO) enzyme activity. This guide provides a comparative overview of several commercially available kynurenine ELISA kits, summarizing their performance characteristics and experimental protocols to aid in selecting the most suitable option for your research needs.
Performance Characteristics of Commercial Kynurenine ELISA Kits
The following table summarizes the key quantitative data for various commercially available kynurenine ELISA kits. This information has been compiled from the manufacturers' product information. Researchers should note that performance can vary based on sample type and experimental conditions.
| Feature | Immusmol (BA-E-2200) | Antibodies.com (A79493) | Abnova (KA6140) | Biomatik (EKF58491) |
| Target | L-Kynurenine | Kynurenine | L-Kynurenine | Kynurenine |
| Sample Type | Plasma, Serum, Cell Culture Supernatants | Serum, Plasma, Tissue Homogenates | Serum, Plasma | Serum, Plasma, Cell Lysates, Tissue Homogenates |
| Sample Volume | 20 µL | 50 µL | 20 µL | Not Specified |
| Detection Range | Not Specified | 7.813-500 pmol/ml | 63.3 to 10000 ng/mL | 7.8-500 pmol/ml |
| Sensitivity | 45.7 ng/mL | 4.688 pmol/ml | 45.7 ng/mL | 4.69 pmol/ml |
| Assay Type | Competitive ELISA | Competitive ELISA | Competitive ELISA | Competitive ELISA |
| Assay Time | Sample prep & acylation: 1.5 hr; ELISA: overnight, 2 x 30 min | 2 hours | Not Specified | 3 hours, 30 min |
| Species Reactivity | Human, Monkey, Dog, Pig, Mouse, Rat, Rabbit, Cattle, Insect | Human | Not Specified | Universal |
Experimental Workflow and Signaling Pathway
The following diagram illustrates a typical workflow for a competitive ELISA, which is the common format for the kynurenine ELISA kits compared in this guide.
Detailed Experimental Protocols
While specific protocols vary between manufacturers, the general procedure for a competitive kynurenine ELISA is as follows. For precise details, always refer to the manual provided with the specific kit.
Sample Preparation:
-
Serum: Allow blood to clot and centrifuge to separate the serum.
-
Plasma: Collect blood with an anticoagulant (e.g., EDTA, heparin) and centrifuge to separate the plasma.
-
Cell Culture Supernatants/Tissue Homogenates: Prepare according to standard laboratory protocols. Ensure samples are free of particulate matter.
Assay Procedure (General Overview):
-
Standard and Sample Addition: Add a defined volume of standards and prepared samples to the wells of the microplate, which are pre-coated with a kynurenine antigen.
-
Addition of Detection Antibody: Add a biotinylated antibody specific for kynurenine to each well.
-
First Incubation: Incubate the plate, typically at 37°C, for a specified time (e.g., 45-60 minutes). During this step, the kynurenine in the sample and the kynurenine coated on the plate compete for binding to the limited amount of biotinylated antibody.
-
Washing: Aspirate the liquid from each well and wash the plate multiple times with a wash buffer to remove unbound antibodies and other sample components.
-
Addition of HRP-Streptavidin: Add a streptavidin-horseradish peroxidase (HRP) conjugate to each well. This will bind to the biotinylated antibodies that are bound to the plate.
-
Second Incubation: Incubate the plate again, usually at 37°C for around 30 minutes.
-
Second Washing: Repeat the washing step to remove unbound HRP-streptavidin.
-
Substrate Addition: Add a TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution to each well. The HRP enzyme will catalyze a color change.
-
Color Development: Incubate the plate in the dark at room temperature for a specified time (e.g., 15-30 minutes) to allow for color development. The intensity of the color is inversely proportional to the amount of kynurenine in the sample.
-
Stopping the Reaction: Add a stop solution (e.g., acidic solution) to each well to stop the enzymatic reaction. This will typically change the color from blue to yellow.
-
Absorbance Reading: Read the optical density (OD) of each well at a specific wavelength (usually 450 nm) using a microplate reader.
-
Calculation: Calculate the concentration of kynurenine in the samples by comparing their OD values to the standard curve generated from the known concentrations of the kynurenine standards.
Conclusion
The selection of a kynurenine ELISA kit should be based on a careful consideration of the specific requirements of the study, including the sample type, required sensitivity, and available laboratory equipment and time. While this guide provides a comparative overview, it is recommended to consult the manufacturer's datasheets and, if possible, perform in-house validation to ensure the chosen kit meets the specific needs of your research. The Immusmol kit is notable for its broad species reactivity, making it a versatile option for studies involving various animal models.[1] The Antibodies.com and Biomatik kits offer a relatively short assay time.[2][3] The Abnova kit provides a wide detection range.[4] Ultimately, the optimal kit will depend on the unique parameters of the intended application.
References
Statistical validation of N-Formylkynurenine's correlation with disease severity.
For Researchers, Scientists, and Drug Development Professionals
The kynurenine pathway (KP), a central route of tryptophan metabolism, is increasingly implicated in the pathophysiology of a range of diseases characterized by inflammation and neurodegeneration. As the initial and rate-limiting metabolite of this pathway, N-Formylkynurenine (NFK) presents a potential, yet largely unexplored, biomarker for disease severity. This guide provides a comparative analysis of NFK and other key kynurenine pathway metabolites against established biomarkers in neurodegenerative and cardiovascular diseases, supported by experimental data and detailed methodologies.
While direct statistical validation of NFK as a standalone biomarker for disease severity is still emerging in the scientific literature, its position as the first metabolite in the kynurenine pathway suggests its potential significance. The activation of the kynurenine pathway, often assessed through the kynurenine-to-tryptophan ratio, has been linked to inflammatory processes in various diseases.[1] This guide will, therefore, explore the available evidence for NFK and its downstream metabolites as indicators of disease progression.
Comparative Data on Kynurenine Pathway Metabolites and Alternative Biomarkers
The following tables summarize the correlation of kynurenine pathway metabolites and established biomarkers with disease severity in Alzheimer's Disease, Parkinson's Disease, Multiple Sclerosis, and Cardiovascular Disease.
Table 1: Alzheimer's Disease
| Biomarker | Sample Type | Correlation with Disease Severity | Alternative Biomarkers | Correlation with Disease Severity |
| Kynurenic Acid (KYNA) | CSF | Increased levels in prodromal to moderate stages.[2] | Amyloid-β42 | Decreased CSF levels are a hallmark of AD.[2] |
| Quinolinic Acid (QA) | CSF, Plasma | Levels may correlate with cognitive decline in later stages.[3] | Total Tau (t-tau) | Increased CSF levels correlate with neuronal injury.[4] |
| Kynurenine (KYN) | Plasma, CSF | Inverse correlation with CSF p-tau and t-tau in some studies. | Phosphorylated Tau (p-tau) | Increased CSF levels are specific to AD pathology. |
| KYN/Tryptophan Ratio | Plasma | Increased ratio associated with greater biomarker evidence of neurofibrillary tau pathology, neuroinflammation, and neurodegeneration over two years. | Neurofilament Light Chain (NfL) | Increased levels in CSF and blood indicate neurodegeneration. |
Table 2: Parkinson's Disease
| Biomarker | Sample Type | Correlation with Disease Severity | Alternative Biomarkers | Correlation with Disease Severity |
| 3-Hydroxykynurenine (3-HK) | Plasma | Higher levels associated with both symptom severity and disease duration. | α-Synuclein | Aggregates are a pathological hallmark; CSF levels may be altered. |
| Quinolinic Acid (QA) | CSF | Higher levels associated with more severe motor and non-motor symptoms (UPDRS scores). | Dopamine Transporter (DAT) Scan | Reduced striatal uptake correlates with motor symptom severity. |
| Kynurenic Acid (KYNA) | CSF | Lower levels linked to olfactory deficits. | Neuroimaging (MRI) | Can show changes in the substantia nigra. |
| QA/KYNA Ratio | CSF | Elevated ratio linked to higher non-motor symptom scores (UPDRS I). | Glial Fibrillary Acidic Protein (GFAP) | A marker of astrogliosis, can be elevated in neuroinflammation. |
Table 3: Multiple Sclerosis
| Biomarker | Sample Type | Correlation with Disease Severity | Alternative Biomarkers | Correlation with Disease Severity |
| Kynurenine Pathway Metabolite Patterns ("NeuroTox") | Serum | A pattern of inflammation-driven neurotoxic metabolites was associated with a higher Expanded Disability Status Scale (EDSS) score. | Expanded Disability Status Scale (EDSS) | A widely used clinical scale to quantify disability. |
| Quinolinic Acid (QA) | Not specified | Elevated levels of neurotoxic metabolites like QA are implicated in excitotoxic damage to oligodendrocytes. | MRI Lesion Load | T2 lesion volume on brain MRI is a common measure of disease activity. |
| N'-formylkynurenine | Blood Serum Proteins | Comparison of content in healthy controls and RRMS patients has been studied, suggesting a role in oxidative stress. | Neurofilament Light Chain (NfL) | Elevated levels in CSF and blood are a marker of axonal damage and disease activity. |
Table 4: Cardiovascular Disease
| Biomarker | Sample Type | Correlation with Disease Severity | Alternative Biomarkers | Correlation with Disease Severity |
| Kynurenine (KYN) | Plasma | Increased levels are predictive for significant coronary artery disease (CAD) and correlate with CAD severity. | C-Reactive Protein (hs-CRP) | A well-established marker of inflammation, predictive of cardiovascular events. |
| KYN/Tryptophan Ratio | Plasma | Elevated ratio is a robust predictor of coronary events and mortality. | Troponin | A specific marker of myocardial injury. |
| Kynurenine Pathway Metabolites (general) | Plasma | Altered levels are associated with a higher risk of acute myocardial infarction in patients with stable angina. | Brain Natriuretic Peptide (BNP/NT-proBNP) | Elevated levels are indicative of heart failure severity. |
Experimental Protocols
Accurate quantification of this compound and other kynurenine pathway metabolites is critical for their validation as biomarkers. The methodologies employed typically involve advanced analytical techniques.
Quantification of Kynurenine Pathway Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This is the gold standard for the sensitive and specific quantification of multiple kynurenine pathway metabolites simultaneously in biological matrices.
-
Sample Preparation:
-
Plasma or CSF samples are thawed on ice.
-
An internal standard solution containing stable isotope-labeled analogues of the target analytes (e.g., Kyn-d4, Trp-d5) is added to the samples.
-
Proteins are precipitated by the addition of a strong acid, such as trifluoroacetic acid or trichloroacetic acid. It is important to note that trichloroacetic acid can hydrolyze NFK to kynurenine, so its use should be carefully considered when NFK is the primary analyte.
-
Samples are centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to autosampler vials for analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic separation is typically achieved on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol with formic acid).
-
The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect and quantify the specific precursor-to-product ion transitions for each analyte and its internal standard.
-
-
Data Analysis:
-
Calibration curves are generated using a surrogate matrix (e.g., charcoal-stripped human plasma or a buffer solution) spiked with known concentrations of the analytes.
-
The concentration of each analyte in the samples is determined by interpolating the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
Immunological Detection of this compound
An alternative approach for the specific detection of NFK is through immunoassays, such as ELISA or Western blotting.
-
Antibody Generation:
-
A hapten mimicking the structure of NFK is synthesized and conjugated to a carrier protein (e.g., keyhole limpet hemocyanin) to make it immunogenic.
-
Polyclonal or monoclonal antibodies are then raised against this conjugate in a suitable animal model (e.g., rabbits).
-
-
ELISA Protocol (for quantification in solution):
-
Microtiter plates are coated with an NFK-containing antigen or the sample itself.
-
After blocking non-specific binding sites, the anti-NFK antibody is added.
-
A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is then added.
-
A substrate is introduced, and the resulting colorimetric or chemiluminescent signal is measured, which is proportional to the amount of NFK in the sample.
-
-
Western Blot Protocol (for detection in protein samples):
-
Protein samples are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked and then incubated with the primary anti-NFK antibody.
-
A labeled secondary antibody is used for detection, typically via chemiluminescence.
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the kynurenine pathway's central role in disease and a generalized workflow for biomarker validation.
References
- 1. Increased kynurenine-to-tryptophan ratio in the serum of patients infected with SARS-CoV2: An observational cohort study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kynurenic Acid Levels are Increased in the CSF of Alzheimer’s Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kynurenine Pathway Metabolites as Biomarkers in Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correlation between plasma and CSF concentrations of kynurenine pathway metabolites in Alzheimer's disease and relationship to amyloid-β and tau - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory comparison of N-Formylkynurenine measurement protocols.
A Comparative Guide to N-Formylkynurenine Measurement Protocols
For Researchers, Scientists, and Drug Development Professionals
This compound (NFK) is the initial, rate-limiting metabolite in the kynurenine pathway, the primary route of tryptophan catabolism. Accurate quantification of NFK is crucial for research in immunology, neurobiology, and oncology, where this pathway is often dysregulated. This guide provides a comparative overview of common analytical methods for NFK measurement, complete with experimental protocols and performance data, to assist researchers in selecting the most appropriate method for their needs. While a formal inter-laboratory comparison study for NFK measurement is not publicly available, this document synthesizes data from various studies to offer a comprehensive comparison.
Quantitative Data Summary
The performance of analytical methods for NFK quantification varies significantly. The following table summarizes key performance metrics for the most common techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Enzyme-Linked Immunosorbent Assay (ELISA).
| Method | Limit of Detection (LOD) / Sensitivity | Limit of Quantification (LOQ) | Reported Range | Key Advantages | Key Limitations |
| HPLC-UV | Method-dependent, generally in the low µM range. | Not consistently reported. | Dependent on calibration curve. | Cost-effective, widely available. | Lower sensitivity and selectivity, potential for interference from other endogenous compounds[1]. |
| LC-MS/MS | High sensitivity, often in the nM to pM range. | 0.1-25 ng/mL for related tryptophan metabolites[2]. | Wide dynamic range. | High specificity and sensitivity, allows for multiplexing. | Higher equipment cost and complexity. |
| ELISA | ~4.69 pmol/mL[3]. | Not consistently reported. | e.g., 7.8-500 pmol/mL[3]. | High-throughput, relatively simple protocol. | Potential for cross-reactivity, may not distinguish between free and protein-bound NFK. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are outlined below. These protocols are based on methods described in the scientific literature.
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
This method is suitable for quantifying NFK in various biological matrices.
Sample Preparation (General):
-
To prevent NFK degradation, especially at alkaline pH, sample processing should be conducted at a neutral or slightly acidic pH. The use of a non-volatile buffer like potassium phosphate (e.g., 30 mM KH2PO4) can help stabilize NFK during sample preparation[4].
-
Deproteinization is a critical step. While trichloroacetic acid (TCA) is commonly used, it can cause significant hydrolysis of NFK to kynurenine. Alternative methods like acetonitrile precipitation are recommended.
-
Centrifuge the sample to pellet precipitated proteins.
-
Filter the supernatant through a 0.22 µm or 0.45 µm filter before injection into the HPLC system.
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 20 mM sodium acetate (pH 4) with 3% acetonitrile.
-
Mobile Phase B: 80% acetonitrile.
-
Gradient:
-
0-2 min: 2% B
-
6.5-7.5 min: 80% B
-
8-10.5 min: 2% B.
-
-
Flow Rate: Method-dependent, typically 0.5-1.0 mL/min.
-
Detection: UV detector set at 320 nm for NFK and 360 nm for kynurenine.
-
Quantification: Based on a standard curve generated with known concentrations of NFK.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers high sensitivity and specificity for NFK quantification.
Sample Preparation:
-
Follow the sample preparation steps outlined for HPLC-UV, with careful attention to pH control to prevent NFK degradation.
-
An internal standard should be added early in the sample preparation process to account for matrix effects and variations in extraction efficiency.
Chromatographic Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would involve a linear increase in the percentage of Mobile Phase B to elute analytes of increasing hydrophobicity.
-
Flow Rate: Dependent on the column dimensions, often in the range of 0.2-0.5 mL/min for analytical columns.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is commonly used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for quantification. The transition of the precursor ion (the molecular ion of NFK, m/z 237) to a specific product ion is monitored.
-
Quantification: Based on the ratio of the peak area of the analyte to the internal standard, plotted against a standard curve.
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method for NFK quantification, often available in commercial kit formats. The following is a general protocol for a competitive ELISA.
General Protocol (based on commercial kits):
-
Standards and samples are added to a microplate pre-coated with an NFK antigen.
-
A biotinylated anti-NFK antibody is added. During incubation, the NFK in the sample competes with the coated NFK for binding to the antibody.
-
The plate is washed to remove unbound antibody.
-
A streptavidin-HRP conjugate is added, which binds to the biotinylated antibody.
-
After another wash step, a substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.
-
The absorbance is read at 450 nm. The intensity of the color is inversely proportional to the concentration of NFK in the sample.
-
A standard curve is generated to determine the concentration of NFK in the samples.
Visualizations
Kynurenine Pathway
The following diagram illustrates the initial steps of the kynurenine pathway, highlighting the formation of this compound from Tryptophan.
Caption: The enzymatic conversion of Tryptophan to this compound.
General Experimental Workflow for NFK Measurement
This diagram outlines a typical workflow for the analysis of NFK in biological samples using chromatographic methods.
Caption: A typical workflow for NFK analysis from sample to result.
References
Safety Operating Guide
Navigating the Safe Disposal of N-Formylkynurenine: A Procedural Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of N-Formylkynurenine, a key intermediate in tryptophan metabolism. Adherence to these guidelines is paramount for personnel safety and environmental protection.
While this compound is not classified as a "Hazardous Chemical" under the OSHA Hazard Communication Standard, it requires careful handling and disposal through designated waste streams.[1]
Key Safety and Disposal Data
The following table summarizes the essential information for the safe handling and disposal of this compound.
| Parameter | Specification | Source |
| Hazard Classification | Not classified as a hazardous chemical by OSHA. | [1] |
| Personal Protective Equipment (PPE) | Safety glasses, protective gloves (e.g., nitrile), lab coat. | [2] |
| Primary Disposal Method | Incineration in a facility with an afterburner and scrubber. | [1] |
| Alternative Disposal | Transfer to a licensed hazardous material disposal company. | [1] |
| Environmental Precautions | Avoid discharge into drains, water courses, or onto the ground. | |
| Contaminated Packaging | Dispose of in the same manner as the chemical product. |
Step-by-Step Disposal Protocol
Disposal of this compound is not an experimental procedure but a critical safety protocol. Follow these steps to ensure safe and compliant disposal.
1. Personal Protective Equipment (PPE) and Handling:
-
Before handling, ensure you are wearing appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat.
-
Handle the compound in a well-ventilated area to avoid inhalation of any dust.
2. Waste Segregation and Containerization:
-
Designate a specific, sealed, and clearly labeled waste container for this compound waste.
-
The container should be kept closed except when adding waste.
-
Label the container clearly with the chemical name: "this compound Waste".
-
Keep this waste stream separate from other chemical wastes to avoid unintended reactions.
3. Disposal of Solid Waste:
-
Place solid this compound waste and any materials contaminated with it (e.g., weighing paper, contaminated pipette tips) into the designated, labeled waste container.
4. Disposal of Contaminated Labware:
-
For disposable labware (e.g., plastic tubes, pipette tips), place them directly into the designated solid chemical waste container.
-
For non-disposable glassware, rinse it thoroughly with an appropriate solvent. The rinsate (the cleaning solvent) must be collected as chemical waste and should not be poured down the drain.
5. Final Disposal Arrangement:
-
Once the waste container is full (typically around three-quarters capacity), arrange for pickup by your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Ensure that all federal, state, and local regulations for chemical waste disposal are followed.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound waste.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : If the spill is large, evacuate the immediate area and ensure adequate ventilation.
-
Contain : Use an inert absorbent material to contain the spill.
-
Collect : Carefully collect the spilled material and any contaminated absorbent into a labeled container for hazardous waste disposal.
-
Decontaminate : Clean the spill area with an appropriate solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.
References
Comprehensive Safety and Handling Guide for N-Formylkynurenine
This guide provides essential safety, handling, and disposal information for laboratory personnel working with N-Formylkynurenine. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous chemical according to the OSHA Hazard Communication Standard, 29 CFR 1910.1200, it is crucial to handle it with care as not all of its health aspects have been thoroughly investigated[1][2]. The primary routes of potential exposure are inhalation of dust, skin contact, eye contact, and ingestion. Appropriate personal protective equipment must be worn to mitigate these risks.
Table 1: Recommended Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Personal Protective Equipment | Standard/Specification |
| Eyes | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US)[1] |
| Hands | Chemical-resistant gloves | Must satisfy EU Directive 89/686/EEC and the standard EN 374[1] |
| Body | Fire/flame resistant and impervious clothing; chemical-resistant apron | Not specified |
| Respiratory | Self-contained breathing apparatus | Recommended for firefighting or if dust is generated[1] |
Handling and Storage
Prudent laboratory practices should be followed to ensure the safe handling and storage of this compound.
-
Handling : Handle in a well-ventilated area to avoid the generation and inhalation of dust. Avoid contact with eyes, skin, and clothing. After handling, wash hands thoroughly.
-
Storage : Keep the container tightly closed and store in a dry, cool, and well-ventilated place. It is incompatible with strong oxidizing agents.
Emergency Procedures
In the event of an accidental exposure to this compound, immediate and appropriate first aid measures should be taken.
Table 2: Emergency First Aid Procedures for this compound Exposure
| Exposure Route | First Aid Measures |
| Inhalation | If breathing is difficult, move the person to fresh air. If symptoms persist, seek medical attention. |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists. |
| Eye Contact | Rinse with pure water for at least 15 minutes. Seek medical attention. |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately. |
Spill and Disposal Plan
A clear plan for managing spills and the proper disposal of this compound is essential for laboratory safety and environmental protection.
-
Spill Cleanup : In case of a spill, avoid generating dust. Wear appropriate personal protective equipment. Sweep or vacuum up the spilled material and collect it in a suitable container for disposal. Ensure the area is well-ventilated. Do not allow the substance to be released into the environment.
-
Waste Disposal : Dispose of excess and expired this compound by offering it to a licensed hazardous material disposal company or through incineration in a facility equipped with an afterburner and scrubber. All federal and local regulations regarding the disposal of this material must be followed. Contaminated packaging should be disposed of in the same manner as the product.
Procedural Diagrams
The following diagrams illustrate the standard operating procedure for handling this compound and the workflow for managing a spill.
Caption: Standard Operating Procedure for this compound Handling.
Caption: this compound Spill Response Workflow.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
